molecular formula C8H16O2 B8748354 1-hydroxy-2,2,4-trimethyl-3-pentanone CAS No. 15904-30-0

1-hydroxy-2,2,4-trimethyl-3-pentanone

Cat. No.: B8748354
CAS No.: 15904-30-0
M. Wt: 144.21 g/mol
InChI Key: PYSAJDICZJMKGG-UHFFFAOYSA-N
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Description

1-hydroxy-2,2,4-trimethyl-3-pentanone is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

15904-30-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-hydroxy-2,2,4-trimethylpentan-3-one

InChI

InChI=1S/C8H16O2/c1-6(2)7(10)8(3,4)5-9/h6,9H,5H2,1-4H3

InChI Key

PYSAJDICZJMKGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C)(C)CO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15904-30-0

This technical guide provides a comprehensive overview of 1-hydroxy-2,2,4-trimethyl-3-pentanone, a member of the alpha-hydroxy ketone chemical class. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound, also known as a ketol, is an organic compound with the molecular formula C₈H₁₆O₂.[1] Its structure features a ketone functional group with a hydroxyl group on the adjacent alpha carbon. This arrangement makes it a member of the acyloin family of compounds.[2] The physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 15904-30-0[1][3][4]
Molecular Formula C₈H₁₆O₂[1][3]
Molecular Weight 144.21 g/mol [1][3]
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-one[3]
Synonyms 2,2,4-Trimethyl-3-keto-pentanol[1]
Topological Polar Surface Area 37.3 Ų[3]
Complexity 125[3]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Spectroscopic Data

While detailed spectroscopic data for this compound is not widely published, a ¹³C NMR spectrum is referenced in the PubChem database.[3] Access to this specific spectral data may require consulting the original source cited by the database. Predicted ¹³C NMR data for structurally similar compounds is available and can serve as a reference for spectral interpretation.[5]

Synthesis

General Synthetic Approaches for Alpha-Hydroxy Ketones:

  • Acyloin Condensation: This is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone.

  • Oxidation of Ketones: Ketones can be oxidized at the alpha-position to introduce a hydroxyl group.

  • From Enol Ethers: Asymmetric dihydroxylation of enol ethers can yield alpha-hydroxy ketones with high enantiomeric purity.

A potential synthetic workflow for this compound, based on the acyloin condensation, is outlined below.

Caption: A potential synthetic pathway to this compound.

Biological and Pharmaceutical Relevance

While no specific biological activity has been documented for this compound itself, the alpha-hydroxy ketone motif is a recurring structural feature in many biologically active molecules and serves as a valuable building block in pharmaceutical synthesis.[6]

Alpha-hydroxy ketones are key intermediates in the synthesis of various therapeutic agents, including:

  • Antidepressants

  • HIV-protease inhibitors

  • Antitumor agents

The presence of both a hydroxyl and a ketone group allows for diverse chemical modifications, making them versatile synthons in drug discovery and development.[6] Chiral fluorinated alpha-hydroxy ketones, for instance, are utilized to impart favorable pharmacokinetic properties such as metabolic stability and lipophilicity to drug candidates.[6]

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the general class of alpha-hydroxy ketones and related aldehydes, caution should be exercised during handling. Aldehydes, which are structurally related, can exhibit toxicity through their electrophilic nature, reacting with biological nucleophiles.[7]

Standard laboratory safety protocols should be followed when working with this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Industrial Applications

Currently, there are no widely documented large-scale industrial applications for this compound. However, its structural features suggest potential utility as an intermediate in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.[6] Some suppliers indicate its use in "healing drugs," suggesting a potential role in pharmaceutical research and development.[8] Further research is needed to explore its full range of industrial applications.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical handling and experimentation should be conducted in accordance with established safety protocols and regulations.

References

An In-depth Technical Guide to the Physical Properties of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound 1-hydroxy-2,2,4-trimethyl-3-pentanone. Due to a notable absence of experimentally determined data in publicly accessible literature, this document consolidates fundamental chemical identifiers and computationally predicted physical characteristics. Furthermore, it outlines standardized experimental protocols that are broadly applicable for the empirical determination of key physical properties for this and similar keto-alcohols. A logical workflow for the physical characterization of a novel chemical entity is also presented.

Chemical Identity and Structure

This compound, a functionalized ketone, possesses a unique molecular architecture that influences its physical and chemical behavior. Its identity is unequivocally established by the following identifiers.

IdentifierValueSource
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-one[1]
CAS Number 15904-30-0[1]
Molecular Formula C₈H₁₆O₂[1]
Molecular Weight 144.21 g/mol [1]
Canonical SMILES CC(C)C(=O)C(C)(C)CO[1]
InChI Key PYSAJDICZJMKGG-UHFFFAOYSA-N[1]

Predicted Physical Properties

PropertyPredicted ValueSource
XLogP3-AA (Octanol-Water Partition Coefficient) 1.2[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Complexity 125[1]
Monoisotopic Mass 144.115029749 Da[1]

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of the primary physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a fundamental physical constant that can be determined with high precision using the Thiele tube method, which requires a small sample volume.[2]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Heat-resistant rubber band or wire

  • Heating source (Bunsen burner or hot plate)

  • High-boiling point mineral oil

Procedure:

  • A small amount of the liquid sample is placed into the small test tube.

  • The capillary tube is placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to the thermometer using a rubber band or wire.

  • The Thiele tube is filled with mineral oil, and the thermometer with the attached sample is immersed in the oil.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

  • The heating is discontinued (B1498344) when a steady stream of bubbles emerges.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[2]

Density Measurement (Pycnometer Method)

The density of a liquid can be accurately measured using a pycnometer, which is a flask with a precisely known volume.[3][4]

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The temperature of the liquid should be equilibrated using the constant temperature bath.

  • Any excess liquid is carefully wiped from the exterior of the pycnometer.

  • The filled pycnometer is weighed.

  • The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

  • The density of the sample is calculated using the masses of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.

Solubility Determination

A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • Solvents (e.g., water, ethanol, diethyl ether, 5% aq. HCl, 5% aq. NaOH)

Procedure:

  • Approximately 0.1 mL of the liquid sample is added to a test tube.

  • About 2 mL of the solvent is added to the test tube.

  • The mixture is agitated vigorously for 1-2 minutes.

  • The mixture is observed for homogeneity. If the sample dissolves completely, it is considered soluble. If it forms a separate layer, droplets, or a cloudy suspension, it is classified as insoluble or partially soluble.

  • This procedure is repeated for each of the selected solvents to build a solubility profile.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a novel chemical compound like this compound.

G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, IR) A->B C Physical State and Appearance Observation B->C D Melting Point Determination (if solid) C->D E Boiling Point Determination (Thiele Tube) C->E F Density Measurement (Pycnometer) C->F G Solubility Profile (in various solvents) C->G H Refractive Index Measurement C->H I Data Compilation and Technical Datasheet Generation E->I F->I G->I H->I

Caption: Workflow for the physical characterization of a novel compound.

Conclusion

This compound is a chemical entity for which publicly available, experimentally determined physical property data is scarce. This guide has provided the foundational chemical identifiers and computationally predicted properties to aid researchers. The detailed experimental protocols offer a clear path for the empirical determination of its boiling point, density, and solubility. The provided workflow illustrates a systematic approach to the physical characterization of such novel compounds, which is a critical step in their evaluation for applications in research and development.

References

An In-depth Technical Guide to 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-hydroxy-2,2,4-trimethyl-3-pentanone. Due to the limited availability of published experimental data for this specific compound, this document summarizes all accessible information from chemical databases and presents a series of proposed, yet unvalidated, experimental protocols for its synthesis and characterization. These hypothetical methodologies are based on established principles of organic chemistry for structurally related β-hydroxy ketones. This guide is intended to serve as a foundational resource for researchers interested in the potential study and application of this molecule.

Chemical Identity and Properties

This compound is a β-hydroxy ketone. Its core structure consists of a pentanone backbone with a hydroxyl group and several methyl substituents. The chemical identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that most of the available data are computationally predicted rather than experimentally determined.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-onePubChem[1]
CAS Number 15904-30-0Guidechem, PubChem[1][2]
Molecular Formula C₈H₁₆O₂Guidechem, PubChem[1][2]
Canonical SMILES CC(C)C(=O)C(C)(C)COSmolecule[3]
InChI Key PYSAJDICZJMKGG-UHFFFAOYSA-NSmolecule[3]

Table 2: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight 144.21 g/mol Guidechem, PubChem[1][2]
XLogP3 1.2Smolecule[3]
Hydrogen Bond Donor Count 1Guidechem[2]
Hydrogen Bond Acceptor Count 2Guidechem[2]
Rotatable Bond Count 3Guidechem[2]
Exact Mass 144.115029749 g/mol Smolecule[3]
Topological Polar Surface Area 37.3 ŲGuidechem[2]

Visualization of the Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Note on Experimental Data Availability

Extensive searches of scientific literature and chemical databases have revealed a significant lack of published experimental data for this compound. While a ¹³C NMR spectrum is referenced in the PubChem database (CID 519191), the original source documentation from A. Hardt and W. Bremser (BASF, 1979) could not be retrieved. No peer-reviewed publications detailing the synthesis, full spectral characterization (¹H NMR, IR, Mass Spectrometry), or biological activity of this compound were found. Commercial suppliers, such as Sigma-Aldrich, explicitly state that analytical data is not collected for this compound.

Therefore, the following sections on experimental protocols are proposed methodologies based on general and well-established organic chemistry principles for the synthesis and characterization of analogous β-hydroxy ketones. These protocols have not been experimentally validated for this specific molecule.

Proposed Experimental Protocols

Synthesis via Aldol (B89426) Addition

A plausible synthetic route to this compound is the aldol addition reaction between the enolate of 2,2-dimethyl-3-pentanone (B1295208) and formaldehyde (B43269).[4]

Reaction Scheme:

  • Step 1: Enolate Formation. 2,2-dimethyl-3-pentanone is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperature (-78 °C) to regioselectively form the kinetic enolate.

  • Step 2: Nucleophilic Attack. Gaseous formaldehyde, generated from the cracking of paraformaldehyde, is bubbled through the enolate solution. The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

  • Step 3: Protonation. The resulting alkoxide is quenched with a mild acid workup (e.g., saturated aqueous ammonium (B1175870) chloride) to yield the final product, this compound.

Detailed Proposed Protocol:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with diisopropylamine (B44863) (1.1 eq) and anhydrous THF.

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred for 30 minutes to generate LDA.

  • A solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred for 1 hour to ensure complete enolate formation.

  • Paraformaldehyde is heated in a separate apparatus to generate formaldehyde gas, which is passed through a drying tube and then bubbled into the reaction mixture at -78 °C until the reaction is complete (monitored by TLC).

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3x).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Characterization Protocols

¹H NMR Spectroscopy (Proposed):

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: 400 MHz NMR spectrometer.

  • Expected Signals:

    • A singlet for the hydroxyl proton (-OH).

    • A singlet for the two protons of the -CH₂- group adjacent to the hydroxyl group.

    • A singlet for the six protons of the two methyl groups at the C2 position.

    • A septet for the single proton at the C4 position.

    • A doublet for the six protons of the two methyl groups at the C4 position.

¹³C NMR Spectroscopy (Partially Referenced):

  • Sample Preparation: Dissolve 20-50 mg of the purified product in approximately 0.7 mL of CDCl₃.

  • Instrument: 100 MHz NMR spectrometer.

  • Referenced Data (PubChem CID 519191):

    • δ (ppm): 21.3, 24.5, 36.5, 49.9, 70.1, 218.4

  • Proposed Assignments:

    • ~21.3 ppm: Methyl carbons at C4.

    • ~24.5 ppm: Methyl carbons at C2.

    • ~36.5 ppm: Methine carbon at C4.

    • ~49.9 ppm: Quaternary carbon at C2.

    • ~70.1 ppm: Methylene carbon at C1.

    • ~218.4 ppm: Carbonyl carbon at C3.

Proposed Protocol:

  • Sample Preparation: A thin film of the purified liquid product is prepared between two NaCl plates.

  • Instrument: FTIR spectrometer.

  • Expected Absorptions:

    • A strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[5]

    • Strong C-H stretching absorptions in the region of 3000-2850 cm⁻¹.

    • A strong, sharp absorption band in the region of 1715-1700 cm⁻¹ characteristic of the C=O stretching vibration of a saturated ketone.

Proposed Protocol:

  • Instrument: Electrospray ionization mass spectrometer (ESI-MS).[6]

  • Sample Preparation: A dilute solution of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Expected Results:

    • The molecular ion peak [M+H]⁺ at m/z 145.1223 or [M+Na]⁺ at m/z 167.1043.[7]

    • Fragmentation patterns may include the loss of water (-18 Da) and cleavage adjacent to the carbonyl group.

Biological Activity

There is no published information regarding the biological activity or potential signaling pathway interactions of this compound. Any investigation into its biological effects would require de novo screening and experimentation.

Conclusion

This compound is a chemical compound with well-defined structural and basic chemical properties, primarily derived from computational methods. A significant gap exists in the scientific literature concerning its experimental synthesis, full spectroscopic characterization, and biological activity. This guide has provided a summary of the available information and a set of detailed, albeit hypothetical, experimental protocols to facilitate future research into this molecule. Researchers are advised to use the proposed methods as a starting point and to employ standard laboratory safety procedures and analytical techniques for validation.

References

Spectroscopic Profile of 1-hydroxy-2,2,4-trimethyl-3-pentanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1-hydroxy-2,2,4-trimethyl-3-pentanone (CAS No: 15904-30-0), a molecule of interest in various chemical research and development sectors.[1] This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by generalized experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while some experimental data is available, a significant portion of the data is predicted from computational models.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Spectrum Type Solvent Frequency Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMRPredictedD₂O800 MHz1.05s(CH₃)₂C
1.15d(CH₃)₂CH
3.45septetCH
3.70sCH₂
¹³C NMRExperimentalNot SpecifiedNot SpecifiedData not available--

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-HStretching3500-3200 (broad)
C-H (sp³)Stretching3000-2850
C=O (Ketone)Stretching~1710
C-OStretching1100-1000

Note: An experimental IR spectrum for this compound is not currently available in public spectral databases.

Table 3: Mass Spectrometry (MS) Data

Technique Ionization Mode Fragment (m/z) Type
Predicted[M+H]⁺145.12232Predicted
[M+Na]⁺167.10426Predicted
[M-H]⁻143.10776Predicted
[M]⁺144.11449Predicted

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These are intended to provide a foundational understanding of the methodologies that would be employed to acquire experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light after it has passed through the sample.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the ion source. In ESI, the sample solution is sprayed into a chamber at high voltage, creating charged droplets from which ions are generated. In EI, the sample is vaporized and bombarded with a high-energy electron beam. The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analysis of the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Output Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight & Formula MS->Molecular_Weight Report Comprehensive Spectroscopic Profile Structure_Elucidation->Report Functional_Groups->Report Molecular_Weight->Report

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-hydroxy-2,2,4-trimethyl-3-pentanone (CAS No. 15904-30-0). The following sections detail the chemical and physical properties, hazard classifications, handling procedures, personal protective equipment, emergency protocols, and relevant experimental methodologies for safety assessment.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C8H16O2.[1][2] Its identity and key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-one [1]
CAS Number 15904-30-0 [1][3]
Molecular Formula C8H16O2 [1][2]
Molecular Weight 144.21 g/mol [1]
Monoisotopic Mass 144.115029749 Da [1]
Topological Polar Surface Area 37.3 Ų [1]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count | 2 |[1] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[1]

Table 2: GHS Hazard Classification

Hazard Class Category Pictogram Signal Word Hazard Statement

| Serious eye damage/eye irritation | Eye Irrit. 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

Source: European Chemicals Agency (ECHA) C&L Inventory.[1]

Precautionary Statements:

  • P264+P265: Wash hands and face thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • P337+P317: If eye irritation persists: Get medical help.[1]

Safe Handling and Storage

Proper handling and storage are critical to minimize risks associated with this compound.

Handling
  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

  • Avoid contact with skin and eyes.[6][7] Do not breathe vapors or mists.[7][8]

  • Use non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5][9]

  • Keep containers tightly closed when not in use.[5][6][10]

  • Wash hands thoroughly after handling the substance.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[8][11]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[10][12]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][12]

Safe_Handling_Workflow start Receipt of Chemical sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation handling Chemical Handling & Experimentation ventilation->handling storage Store Properly (Cool, Dry, Ventilated) handling->storage Post-Experiment spill Spill / Emergency? handling->spill storage->handling Future Use spill_proc Follow Spill Response Protocol spill->spill_proc Yes waste Waste Collection spill->waste No spill_proc->waste disposal Dispose via Approved Hazardous Waste Vendor waste->disposal end End of Workflow disposal->end

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment

Protection Type Recommended Equipment Specifications and Remarks
Eye/Face Protection Safety goggles with side-shields or face shield Must conform to EN 166 (EU) or NIOSH (US) standards.[5][13] A face shield is recommended if there is a splash hazard.[5]
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®) Nitrile gloves may offer splash protection but are not suitable for prolonged contact or immersion.[5] Always inspect gloves before use.[5][13]
Body Protection Flame-retardant and chemically impervious lab coat or apron Wear appropriate protective clothing to prevent skin exposure.[5] Closed-toe shoes are mandatory.[5]

| Respiratory Protection | Use in a chemical fume hood | If ventilation is inadequate or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[6][9] |

First-Aid and Emergency Procedures

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention if irritation persists.[11]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap.[7][11]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing.[4] If not breathing, provide artificial respiration.[7] If you feel unwell, call a poison center or doctor.

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[11] Seek medical attention if feeling unwell.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[14]

  • Specific Hazards: Vapors may form explosive mixtures with air.[11][15] Thermal decomposition can release irritating and toxic gases like carbon monoxide and carbon dioxide.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Spill and Release Measures
  • Personal Precautions: Evacuate the area.[8] Avoid breathing vapors and ensure adequate ventilation.[8][15] Remove all sources of ignition.[4][12]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a closed container for disposal.[7][8]

Hazard_Response_Logic substance This compound exposure_routes Potential Exposure Routes inhalation Inhalation exposure_routes->inhalation skin Skin Contact exposure_routes->skin eye Eye Contact exposure_routes->eye ingestion Ingestion exposure_routes->ingestion resp_irrit Respiratory Irritation inhalation->resp_irrit skin_irrit Skin Irritation skin->skin_irrit eye_irrit Serious Eye Irritation (H319) eye->eye_irrit swallow_harm Harmful if Swallowed ingestion->swallow_harm health_effects Potential Health Effects fa_inhale Move to Fresh Air resp_irrit->fa_inhale fa_skin Wash with Soap & Water skin_irrit->fa_skin fa_eye Rinse with Water (15 min) eye_irrit->fa_eye fa_ingest Rinse Mouth, Do NOT Induce Vomiting swallow_harm->fa_ingest first_aid First-Aid Response medical Seek Medical Attention fa_inhale->medical fa_skin->medical fa_eye->medical fa_ingest->medical

Caption: Logical relationship between exposure, health effects, and first-aid response.

Toxicological Summary

Specific toxicological data for this compound is not extensively documented in the provided search results. The primary identified hazard is serious eye irritation.[1] For related compounds, such as 4-hydroxy-4-methyl-2-pentanone, exposure can cause irritation to the eyes, nose, and throat.

Table 4: Toxicological Data for a Structurally Related Compound (4-Hydroxy-4-methyl-2-pentanone)

Endpoint Species Value Remarks Reference
LD50 (Oral) Rat 2520 mg/kg Behavioral effects (tremor, convulsions) and liver changes were observed. [7]
Eye Irritation Rabbit Moderately Irritating Effects observed in standardized tests.

| Human Exposure | Volunteer | 0.475 mg/L (15 min) | Caused eye, nose, and throat irritation, headache, and nausea. | |

Note: This data is for a related chemical and should be used for guidance only.

Experimental Protocols

Standardized protocols are used to assess the safety and hazards of chemicals. Below are methodologies relevant to the known and potential hazards of this compound.

Flash Point Determination (ASTM D56 & D93)

The flash point is the lowest temperature at which a substance's vapors will ignite with an ignition source.[16][17] This is a critical test for assessing fire hazards.[16]

  • Principle: A liquid sample is heated in a closed cup at a controlled rate.[17] An ignition source is periodically passed over the vapor space. The flash point is the lowest temperature at which a flash is observed.[16][17]

  • Methodology (Tag Closed-Cup Tester - ASTM D56):

    • This method is suitable for low-viscosity liquids.[16]

    • A 50 mL sample is placed into the test cup.[16]

    • The sample is heated at a slow, constant rate.

    • The ignition source is applied at specified temperature intervals.

    • The temperature at which a flame appears and propagates over the liquid surface is recorded as the flash point.[16]

  • Methodology (Pensky-Martens Closed-Cup Tester - ASTM D93):

    • This method is suitable for high-viscosity liquids or those that form a surface film.[16]

    • A 75 mL sample is used and is stirred at a specified rate.[16]

    • Stirring is stopped during the application of the ignition source.[16]

    • The procedure is otherwise similar to ASTM D56.

In Vitro Skin Irritation Test (OECD TG 439)

This test determines the potential of a chemical to cause reversible skin damage.[18][19] It uses a reconstructed human epidermis (RhE) model, avoiding the use of live animals.[19][20]

  • Principle: The test chemical is applied topically to the RhE tissue model. Irritant chemicals will decrease cell viability, which is measured by the enzymatic conversion of MTT dye into a blue formazan (B1609692) salt.[20]

  • Methodology:

    • Preparation: Commercially available RhE tissue models are equilibrated.

    • Application: A fixed dose of the test substance (solid or liquid) is applied to the surface of the tissue.[18][21]

    • Exposure: Tissues are incubated with the chemical for a defined period (e.g., 60 minutes).[20]

    • Post-Incubation: The tissues are rinsed and incubated in fresh medium for a recovery period (e.g., 42 hours).[20]

    • Viability Assessment: The tissues are incubated with MTT solution for approximately 3 hours. The resulting formazan is extracted, and its absorbance is measured spectrophotometrically.[20]

  • Classification:

    • Irritant (GHS Category 2): Mean tissue viability is ≤ 50%.[18][20][21]

    • Non-Irritant (GHS No Category): Mean tissue viability is > 50%.[18][20][21]

Acute Toxicity Assessment (LD50/LC50 Principles)

Acute toxicity tests measure the short-term poisoning potential of a substance.[22] The LD50 (Lethal Dose, 50%) is the amount of a substance given at once that causes the death of 50% of a group of test animals.[22][23]

  • Principle: Groups of animals are administered the test substance via a specific route (e.g., oral, dermal) at various dose levels.[22] The animals are observed for a set period (typically up to 14 days) for mortality and other toxic effects.[22][23]

  • Methodology (General):

    • The test is most often conducted with rats or mice.[22]

    • The substance is administered, and the dose is expressed as milligrams per kilogram of body weight (mg/kg).[22]

    • Observations focus not only on mortality but also on other signs of toxicity, which can be more significant than lethality alone.[23]

    • Modern alternative methods, such as the Fixed Dose Procedure (FDP) and Up-and-Down Procedure (UDP), are now regulatory-approved and significantly reduce the number of animals required compared to the classical LD50 test.[24] These methods aim to identify a dose that causes clear toxicity without causing death.

References

Solubility Profile of 1-hydroxy-2,2,4-trimethyl-3-pentanone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2,2,4-trimethyl-3-pentanone, also known under the trade name Texanol™, is a high-boiling point coalescing agent widely utilized in the formulation of paints, coatings, and inks. Its chemical structure, featuring both a hydroxyl and a ketone functional group, imparts a unique solubility profile that is critical for its performance in various applications, including as a solvent in organic synthesis and as a potential excipient in drug delivery systems. Understanding its solubility in a range of organic solvents is paramount for formulation development, process optimization, and ensuring product stability.

This technical guide provides a comprehensive overview of the solubility of this compound, presenting available data, outlining detailed experimental protocols for solubility determination, and offering a logical framework for solvent selection.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₁₆O₂[1][2]
Molecular Weight144.21 g/mol [1][2]
AppearanceColorless liquid[3]
Boiling Point254 °C[3]
Melting Point-50 °C[3]
Density0.95 g/cm³ (at 20 °C)[3]
log P (Octanol-Water Partition Coefficient)3.2[4]

Solubility Data

The following table summarizes the expected qualitative solubility based on general principles of "like dissolves like" and the compound's known properties.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleThe hydroxyl group of this compound can form hydrogen bonds with the hydroxyl groups of alcohols. The alkyl chain is also compatible with the alkyl chains of the alcohols.
Ketones Acetone, Methyl Ethyl KetoneMiscibleAs a ketone itself, this compound is expected to be highly miscible with other ketones due to similar polarities and dipole-dipole interactions.[1][5][6]
Esters Ethyl Acetate, Butyl AcetateSolubleThe ester functionality is of intermediate polarity and should readily solvate this compound.
Aromatic Hydrocarbons Toluene, XyleneSolubleThe non-polar aromatic rings can interact with the alkyl portion of the molecule via van der Waals forces.
Aliphatic Hydrocarbons Hexane, HeptaneSoluble to Moderately SolubleThe long alkyl chain of this compound suggests solubility in non-polar aliphatic hydrocarbons. The polar head group might slightly reduce miscibility compared to completely non-polar solutes.
Ethers Diethyl Ether, Tetrahydrofuran (THF)SolubleEthers are good solvents for a wide range of organic compounds and are expected to dissolve this compound.
Chlorinated Solvents Dichloromethane, ChloroformSolubleThese solvents have a moderate polarity and are generally effective at dissolving a wide variety of organic compounds.
Water Low Solubility (0.5 - 3.79 g/L)[7][8] The large non-polar alkyl structure limits its solubility in water, despite the presence of a hydrogen-bonding hydroxyl group.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) and PTFE septa

  • Constant temperature bath or incubator

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure a solid phase (or a second liquid phase if immiscible) remains after equilibration.

    • To each vial, add a known volume of the selected organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved material to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using the chosen analytical method.

  • Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in the specific organic solvent at the tested temperature, typically expressed in g/L, mg/mL, or mol/L.

Logical Workflow for Solvent Selection and Solubility Assessment

The following diagram illustrates a systematic approach for selecting an appropriate organic solvent and experimentally verifying the solubility of this compound.

G Workflow for Solvent Selection and Solubility Determination A Define Application Requirements (e.g., Polarity, Boiling Point, Safety) B Theoretical Screening 'Like Dissolves Like' Principle Consider Functional Groups A->B C Select Candidate Solvents B->C D Qualitative Solubility Test (Small Scale) C->D E Miscible / Soluble? D->E F Quantitative Solubility Determination (Detailed Experimental Protocol) E->F Yes G Insoluble / Poorly Soluble E->G No I Final Solvent System Selection F->I H Refine Solvent Selection or Consider Solvent Blends G->H H->C

Caption: A flowchart outlining the process for selecting and validating a suitable organic solvent.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, its chemical structure and physicochemical properties strongly suggest a high degree of solubility in most common organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The logical workflow for solvent selection further aids researchers and formulation scientists in identifying the most suitable solvent system for their specific needs, thereby facilitating more efficient and effective research and development.

References

In-Depth Technical Guide: 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis, and reactivity of 1-hydroxy-2,2,4-trimethyl-3-pentanone (CAS No. 15904-30-0). Due to the limited availability of published experimental data for this specific compound, this guide combines reported information with theoretical principles and data from analogous structures to offer a thorough resource for research and development applications.

Commercial Suppliers

This compound is available from a limited number of specialized chemical suppliers. It is important to note that some listings, such as the one previously available from Sigma-Aldrich (AldrichCPR), have been discontinued, and the supplier noted that analytical data was not collected for this product.[1] Researchers interested in procuring this compound should contact the suppliers directly to inquire about availability, purity, and lead times.

Table 1: Potential Commercial Suppliers

SupplierWebsiteNotes
Smolecule--INVALID-LINK--Lists the compound with basic information.[2]
ChemicalBook--INVALID-LINK--Provides a platform for sourcing the chemical from various suppliers.[3]

Chemical and Physical Properties

Table 2: Chemical Identifiers and Computed Physical Properties

PropertyValueSource
CAS Number 15904-30-0PubChem[4]
Molecular Formula C₈H₁₆O₂PubChem[4]
Molecular Weight 144.21 g/mol PubChem[4]
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-onePubChem[4]
SMILES CC(C)C(=O)C(C)(C)COPubChem[4]
InChIKey PYSAJDICZJMKGG-UHFFFAOYSA-NPubChem[4]
XLogP3 (Computed) 1.2PubChem[4]
Hydrogen Bond Donor Count (Computed) 1PubChem[4]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[4]
Rotatable Bond Count (Computed) 3PubChem[4]
Topological Polar Surface Area (Computed) 37.3 ŲPubChem[4]
Exact Mass 144.115029749PubChem[4]

Spectral Data

Carbon-13 NMR Spectroscopy

A 13C NMR spectrum for this compound is available in the spectral database integrated within PubChem. This data is essential for structural verification and purity assessment of synthesized or purchased samples.

Synthesis and Reactivity

Synthesis via Aldol (B89426) Reaction

This compound is a β-hydroxy ketone, a class of molecules commonly synthesized through an aldol reaction.[5] This reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. For the synthesis of this compound, a plausible route is the crossed aldol reaction between the enolate of 2,2-dimethyl-3-pentanone (B1295208) (isopropyl tert-butyl ketone) and formaldehyde. Alternatively, the enolate of isobutyraldehyde (B47883) could react with 3-hydroxy-3-methyl-2-butanone.

The general mechanism for a base-catalyzed aldol addition involves three key steps:

  • Enolate Formation: A base abstracts an α-hydrogen from one of the carbonyl reactants to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the second reactant molecule.

  • Protonation: The resulting alkoxide intermediate is protonated to yield the β-hydroxy carbonyl product.

Aldol_Synthesis Conceptual Aldol Synthesis Pathway cluster_reactants Reactants cluster_process Reaction Steps Ketone 2,2-Dimethyl-3-pentanone (Enolate Precursor) Enolate_Formation Enolate Formation (Base catalysis) Ketone->Enolate_Formation Aldehyde Formaldehyde (Electrophile) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Enolate Protonation Protonation Nucleophilic_Attack->Protonation Alkoxide Intermediate Product This compound Protonation->Product

Caption: Conceptual pathway for the synthesis of this compound via a base-catalyzed aldol reaction.

Potential Photochemical Reactivity: Norrish Type II Reaction

Ketones possessing a γ-hydrogen atom are known to undergo a characteristic photochemical reaction known as the Norrish Type II reaction upon exposure to UV radiation.[6][7] This intramolecular reaction involves the abstraction of the γ-hydrogen by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or fragmentation to yield an enol and an alkene.

Given its structure, this compound has γ-hydrogens on the isopropyl group. Therefore, it is predicted to be susceptible to a Norrish Type II reaction.

Norrish_Type_II Potential Norrish Type II Reaction Pathway cluster_products Potential Products Start This compound Excitation Photoexcitation (n -> π*) Start->Excitation H_Abstraction Intramolecular γ-Hydrogen Abstraction Excitation->H_Abstraction Biradical 1,4-Biradical Intermediate H_Abstraction->Biradical Cyclization Cyclobutanol Derivative Biradical->Cyclization Fragmentation Enol + Propene Biradical->Fragmentation

Caption: Predicted photochemical degradation of this compound via a Norrish Type II reaction.

Biological Activity and Signaling Pathways

As of the date of this guide, a comprehensive search of scientific literature and databases has not revealed any published studies on the biological activity of this compound or its involvement in any signaling pathways. Researchers investigating this compound would be exploring novel areas of its potential biological function.

Safety Information

Specific safety data for this compound is not widely available. Based on the GHS information provided by one company to the ECHA C&L Inventory, the compound is classified as causing serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be employed when handling this chemical. For more detailed safety information, it is recommended to consult the safety data sheet (SDS) from the specific supplier.

References

In-Depth Technical Guide: 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-hydroxy-2,2,4-trimethyl-3-pentanone. The information is curated for professionals in research and development, with a focus on structured data, and potential applications.

Chemical Identity and Properties

This compound, a ketone and alcohol, possesses a unique molecular structure that influences its chemical behavior. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Weight 144.21 g/mol [1][2]
Molecular Formula C₈H₁₆O₂[1][2]
CAS Number 15904-30-0[2][3]
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-one[1]
Canonical SMILES CC(C)C(=O)C(C)(C)CO[1]
InChI Key PYSAJDICZJMKGG-UHFFFAOYSA-N[1]
Monoisotopic Mass 144.115029749 Da[1]
Predicted XLogP3 1.2[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 37.3 Ų[2]

Synthesis and Manufacturing

Analytical Characterization

Comprehensive experimental spectroscopic data for this compound is limited in publicly accessible databases. However, predicted data can provide valuable insights for analytical method development.

Predicted Mass Spectrometry Data:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺145.12232132.6
[M+Na]⁺167.10426139.0
[M-H]⁻143.10776131.7
[M+NH₄]⁺162.14886153.7
[M+K]⁺183.07820139.0
[M+H-H₂O]⁺127.11230129.0
[M+HCOO]⁻189.11324151.5
[M+CH₃COO]⁻203.12889175.6
[M+Na-2H]⁻165.08971136.4
[M]⁺144.11449133.2
[M]⁻144.11559133.2
Data sourced from PubChemLite and calculated using CCSbase.[4]

Biological Activity and Potential Applications

Currently, there is a notable lack of specific research on the biological activity of this compound in the public domain. However, the broader class of α-hydroxy ketones is known to exhibit various biological activities and has been explored in the context of drug development. Derivatives of α-hydroxy acids, a related class of compounds, have been investigated for their applications in dermatology, particularly for sensitive skin, due to their ability to improve xerosis and photoaging with reduced irritation.[5]

Given its structural features, this compound could be a target for screening in various biological assays. Researchers in drug discovery may find this compound of interest for investigating potential therapeutic applications.

Logical Workflow for Compound Evaluation

The following diagram illustrates a logical workflow for the initial evaluation of a novel compound like this compound in a research and development setting.

G A Compound Acquisition (1-hydroxy-2,2,4-trimethyl- 3-pentanone) B Purity and Identity Confirmation (NMR, MS, IR) A->B C In Silico Screening (ADMET Prediction, Docking) B->C D In Vitro Biological Assays (Enzyme Inhibition, Cell Viability) B->D E Data Analysis and Hit Identification C->E D->E F Lead Optimization E->F

Caption: Workflow for new compound evaluation.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation.[6] Appropriate personal protective equipment, including safety glasses, should be worn when handling this compound. Standard laboratory safety protocols should be strictly followed.

References

An In-depth Technical Guide to 1-hydroxy-2,2,4-trimethylpentan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2,2,4-trimethylpentan-3-one, with the IUPAC name 1-hydroxy-2,2,4-trimethylpentan-3-one , is an alpha-hydroxy ketone.[1][2] This class of organic compounds is of significant interest in the pharmaceutical and fine chemical industries due to their prevalence in biologically active molecules and their utility as versatile synthetic building blocks.[3][4][5] Alpha-hydroxy ketones are found in various pharmaceuticals, including antidepressants and antitumor antibiotics, highlighting their potential in drug discovery.[4][5] This guide provides a comprehensive overview of the available technical data for 1-hydroxy-2,2,4-trimethylpentan-3-one, alongside generalized experimental protocols and a discussion of its potential applications based on the known properties of alpha-hydroxy ketones.

Physicochemical Properties

A summary of the key physicochemical properties for 1-hydroxy-2,2,4-trimethylpentan-3-one is presented in Table 1. This data is compiled from various chemical databases and provides essential information for laboratory handling and characterization.

PropertyValueSource
IUPAC Name 1-hydroxy-2,2,4-trimethylpentan-3-one[1][2]
CAS Number 15904-30-0[1][2]
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1]
Monoisotopic Mass 144.115029749 Da[1]
Canonical SMILES CC(C)C(=O)C(C)(C)CO[1]
InChI Key PYSAJDICZJMKGG-UHFFFAOYSA-N[1]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]

Synthesis of Alpha-Hydroxy Ketones

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Product 2,2,4-trimethyl-3-pentanone 2,2,4-trimethyl-3-pentanone Alpha-hydroxylation Alpha-hydroxylation 2,2,4-trimethyl-3-pentanone->Alpha-hydroxylation Oxidizing agent (e.g., mCPBA, Oxone) 1-hydroxy-2,2,4-trimethylpentan-3-one 1-hydroxy-2,2,4-trimethylpentan-3-one Alpha-hydroxylation->1-hydroxy-2,2,4-trimethylpentan-3-one

Caption: A plausible synthetic workflow for 1-hydroxy-2,2,4-trimethylpentan-3-one.

Experimental Protocols for Characterization

The following are detailed methodologies for the characterization of alpha-hydroxy ketones like 1-hydroxy-2,2,4-trimethylpentan-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Expected Signals for 1-hydroxy-2,2,4-trimethylpentan-3-one:

    • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

    • A singlet for the two methyl groups at the 2-position (-C(CH₃)₂).

    • A doublet for the two methyl groups at the 4-position (-CH(CH₃)₂).

    • A septet for the proton at the 4-position (-CH(CH₃)₂).

    • A singlet for the methylene (B1212753) protons at the 1-position (-CH₂OH). Protons alpha to a carbonyl group typically appear in the 2.1-2.6 ppm range.[6]

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6 mL of a deuterated solvent.

  • Data Acquisition: Acquire the ¹³C NMR spectrum.

  • Expected Signals for 1-hydroxy-2,2,4-trimethylpentan-3-one:

    • A signal for the carbonyl carbon (C=O) in the range of 190-220 ppm.[6]

    • Signals for the carbons bearing methyl groups.

    • A signal for the carbon bearing the hydroxyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

FTIR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl) or as a thin film on a salt plate.

  • Data Acquisition: Place the sample in the spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first.

  • Expected Absorption Bands for 1-hydroxy-2,2,4-trimethylpentan-3-one:

    • A broad O-H stretching band around 3400 cm⁻¹ for the hydroxyl group.

    • A strong, sharp C=O stretching band for the ketone group, typically around 1715 cm⁻¹ for saturated aliphatic ketones.[7]

    • C-H stretching bands for the alkyl groups around 2870-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

  • Expected Fragmentation for 1-hydroxy-2,2,4-trimethylpentan-3-one:

    • Alpha-cleavage: A common fragmentation pathway for ketones is the cleavage of the bond between the carbonyl carbon and an adjacent carbon.[8][9] This would result in the loss of an isobutyl radical or a hydroxymethyl radical.

    • Dehydration: Alcohols can undergo dehydration, leading to a loss of a water molecule (18 Da).

Potential Biological Significance and Applications

The alpha-hydroxy ketone motif is present in numerous biologically active compounds, suggesting that 1-hydroxy-2,2,4-trimethylpentan-3-one could have interesting biological properties.[3][10] Alpha-hydroxy ketones are known to be involved in various biological processes and have been explored as potential therapeutic agents.[4][5] For instance, some alpha-hydroxy ketones exhibit antimicrobial and anticancer activities.

Given the interest in alpha-hydroxy ketones in drug development, a hypothetical signaling pathway where such a compound might act as an inhibitor is depicted below.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Inhibitor 1-hydroxy-2,2,4-trimethyl- pentan-3-one Inhibitor->Kinase_A Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by an alpha-hydroxy ketone.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-hydroxy-2,2,4-trimethylpentan-3-one is classified as causing serious eye irritation.[1] Standard laboratory safety precautions, including the use of eye protection, should be observed when handling this compound.

Conclusion

1-hydroxy-2,2,4-trimethylpentan-3-one is an alpha-hydroxy ketone with potential for further investigation in materials science and drug discovery. While specific data on its synthesis and biological activity are limited, this guide provides a framework for its characterization and suggests potential areas of application based on the well-established chemistry and biology of the alpha-hydroxy ketone functional group. Further research into this and related compounds could unveil novel properties and applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sterically Hindered α-Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sterically hindered α-hydroxy ketones, valuable intermediates in organic synthesis and drug development. The methods outlined below address the challenges associated with the formation of these sterically demanding motifs.

Introduction

α-Hydroxy ketones, or acyloins, are crucial structural motifs found in numerous biologically active molecules and serve as versatile synthetic intermediates.[1][2][3] The synthesis of α-hydroxy ketones with sterically demanding substituents presents a significant challenge due to steric hindrance, which can impede reaction rates and lower yields.[4] This document explores various synthetic strategies to overcome these challenges, with a focus on a modern photoredox-catalyzed radical-radical coupling method.

Synthetic Strategies Overview

Several methods have been developed for the synthesis of α-hydroxy ketones, including:

  • Oxidation of Ketones: Direct α-hydroxylation of ketones can be achieved using various oxidizing agents.[5][6][7]

  • Acyloin Condensation: A classical method involving the reductive coupling of two carboxylic esters using metallic sodium.[8][9][10]

  • Grignard Reaction: The reaction of Grignard reagents with α-dicarbonyl compounds or related substrates can yield α-hydroxy ketones.[11][12][13][14]

  • Photochemical Methods: Photochemical reactions can be employed to generate α-hydroxy ketones.[15][16]

  • Enantioselective Methods: Various catalytic asymmetric methods have been developed for the synthesis of chiral α-hydroxy ketones.[1][17][18][19][20][21]

  • Radical-Radical Coupling: A modern approach utilizing photoredox catalysis to couple alkyl and ketyl radicals.[22][23][24][25]

This document will focus in detail on the Radical-Radical Coupling method due to its mild reaction conditions and effectiveness in creating highly sterically hindered α-hydroxy ketones.

Featured Method: Photoredox-Catalyzed Radical-Radical Coupling

This method provides a powerful approach to synthesize sterically hindered α-hydroxy carbonyl compounds through the selective coupling of a transient alkyl radical and a persistent ketyl radical.[22][23][24][25] An organic photoredox catalyst facilitates the conversion of an aliphatic carboxylic acid and an α-ketocarbonyl into the respective radical species.[22][23][25] The selective coupling is governed by the persistent radical effect (PRE).[23][24]

Logical Workflow for Radical-Radical Coupling

G Workflow for Photoredox-Catalyzed Synthesis cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_intermediates Radical Intermediates cluster_product Product Formation Aliphatic Carboxylic Acid Aliphatic Carboxylic Acid Radical Generation Radical Generation Aliphatic Carboxylic Acid->Radical Generation α-Ketocarbonyl α-Ketocarbonyl α-Ketocarbonyl->Radical Generation Photoredox Catalyst (e.g., 4CzIPN) Photoredox Catalyst (e.g., 4CzIPN) Photoredox Catalyst (e.g., 4CzIPN)->Radical Generation Visible Light Visible Light Visible Light->Photoredox Catalyst (e.g., 4CzIPN) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3)->Radical Generation Transient Alkyl Radical Transient Alkyl Radical Radical Generation->Transient Alkyl Radical Persistent Ketyl Radical Persistent Ketyl Radical Radical Generation->Persistent Ketyl Radical Radical-Radical Coupling Radical-Radical Coupling Transient Alkyl Radical->Radical-Radical Coupling Persistent Ketyl Radical->Radical-Radical Coupling Sterically Hindered α-Hydroxy Ketone Sterically Hindered α-Hydroxy Ketone Radical-Radical Coupling->Sterically Hindered α-Hydroxy Ketone

Caption: Workflow of the photoredox-catalyzed synthesis.

Experimental Protocol: General Procedure for Decarboxylative Alkylation of α-Ketocarbonyls

This protocol is adapted from the work of Ota, Nagao, and Ohmiya (2021).[24]

Materials:

  • Aliphatic carboxylic acid (1.2 equiv)

  • α-Ketoester or α-ketoamide (1.0 equiv)

  • 4CzIPN (1 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LEDs or a visible light source

Procedure:

  • To an oven-dried reaction vessel, add the aliphatic carboxylic acid, α-ketoester/amide, 4CzIPN, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add anhydrous DMSO via syringe.

  • Stir the reaction mixture at room temperature under irradiation with visible light (e.g., blue LEDs).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired sterically hindered α-hydroxy ketone.

Quantitative Data: Substrate Scope and Yields

The following table summarizes the yields for the synthesis of various sterically hindered α-hydroxy ketones using the photoredox-catalyzed radical-radical coupling method.

EntryCarboxylic Acidα-KetocarbonylProductYield (%)
12-Phenylisobutyric acidEthyl benzoylformateEthyl 2-hydroxy-2-phenyl-3,3-dimethylbutanoate85
21-Adamantanecarboxylic acidEthyl benzoylformateEthyl 2-(1-adamantyl)-2-hydroxy-2-phenylacetate76
3Cyclohexanecarboxylic acidN,N-Dimethyl-2-oxo-2-phenylacetamide1-Cyclohexyl-1-hydroxy-N,N-dimethyl-1-phenyl-2-propanone91
4Pivalic acidEthyl pyruvateEthyl 2-hydroxy-3,3-dimethyl-2-methylbutanoate64

Data is representative and compiled from reported literature.[24]

Alternative Synthetic Methods

While the photoredox method is highly effective, other methods may be suitable depending on the specific substrate and desired outcome.

Oxidation of Sterically Hindered Ketones

The direct α-hydroxylation of ketones can be a straightforward approach. Various methods exist, including the use of molecular oxygen with a base or transition metal catalyst.[6]

G Workflow for α-Hydroxylation of Ketones Sterically Hindered Ketone Sterically Hindered Ketone Enolate Formation Enolate Formation Sterically Hindered Ketone->Enolate Formation Base α-Hydroxy Ketone α-Hydroxy Ketone Enolate Formation->α-Hydroxy Ketone Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->α-Hydroxy Ketone

Caption: General workflow for ketone α-hydroxylation.

Materials:

  • Sterically hindered ketone

  • Strong base (e.g., potassium tert-butoxide, KOtBu)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Oxygen atmosphere (balloon or bubbler)

Procedure:

  • Dissolve the sterically hindered ketone in the anhydrous solvent in a reaction vessel.

  • Add the strong base and stir the mixture under an oxygen atmosphere.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Acyloin Condensation

The acyloin condensation is a reductive coupling of two esters using metallic sodium to form an α-hydroxy ketone.[8][9] This method is particularly useful for the synthesis of cyclic acyloins from diesters.[9]

G Acyloin Condensation Pathway Carboxylic Ester (2 equiv.) Carboxylic Ester (2 equiv.) Radical Anion Formation Radical Anion Formation Carboxylic Ester (2 equiv.)->Radical Anion Formation Na metal Dimerization Dimerization Radical Anion Formation->Dimerization 1,2-Diketone 1,2-Diketone Dimerization->1,2-Diketone - 2 NaOR Enediolate Formation Enediolate Formation 1,2-Diketone->Enediolate Formation 2 Na α-Hydroxy Ketone α-Hydroxy Ketone Enediolate Formation->α-Hydroxy Ketone H3O+ workup

Caption: Mechanism of the Acyloin Condensation.

Materials:

  • Carboxylic ester

  • Metallic sodium, dispersed in an inert solvent

  • Aprotic solvent with a high boiling point (e.g., toluene, xylene)

  • Inert atmosphere

Procedure:

  • Set up a reflux apparatus under an inert atmosphere.

  • Add the aprotic solvent and metallic sodium dispersion to the reaction flask.

  • Heat the mixture to reflux.

  • Slowly add the carboxylic ester to the refluxing mixture.

  • Maintain reflux until the sodium is consumed.

  • Cool the reaction mixture and cautiously quench with ethanol (B145695) followed by water.

  • Perform an aqueous workup and extract the product.

  • Purify by distillation or chromatography.

Conclusion

The synthesis of sterically hindered α-hydroxy ketones can be achieved through various methods. The photoredox-catalyzed radical-radical coupling stands out as a particularly mild and efficient method for constructing these challenging molecules. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired stereochemistry. The protocols and data provided herein serve as a guide for researchers in the selection and implementation of the most suitable synthetic strategy.

References

Application Notes and Protocols for the Diastereoselective Synthesis of 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The diastereoselective synthesis of β-hydroxy ketones is a fundamental transformation in organic chemistry, crucial for the construction of complex molecules, including natural products and pharmaceuticals. The aldol (B89426) reaction, which forms a carbon-carbon bond between an enolate and a carbonyl compound, can generate up to two new stereocenters.[1] Controlling the relative (diastereo-) and absolute (enantio-) stereochemistry of these centers is paramount.

The target molecule, 1-hydroxy-2,2,4-trimethyl-3-pentanone, presents a unique synthetic challenge. Its structure, CH₃-CH(CH₃)-C(=O)-C(CH₃)₂-CH₂OH, is that of a γ-hydroxy ketone with a single stereocenter at the C4 position. A direct, single-step aldol addition to form this molecule is not feasible. However, its synthesis can be envisioned through a multi-step pathway involving a key diastereoselective aldol reaction to establish the required stereocenter, followed by further modifications.

This document provides detailed protocols for a model system that illustrates the core principles of diastereoselective aldol additions—specifically, the reaction between pivaldehyde and the boron enolate of methyl ethyl ketone (MEK). This reaction is an excellent proxy for demonstrating control over the formation of adjacent stereocenters, a technique that can be adapted for the synthesis of complex targets like the requested molecule. Modern methods allow for precise control over the relative and absolute configuration of the newly formed stereocenters.[1]

Model Reaction: Pivaldehyde and Methyl Ethyl Ketone

The reaction between the enolate of methyl ethyl ketone and pivaldehyde serves as a classic example for demonstrating diastereocontrol. The reaction forms 4-hydroxy-3,5,5-trimethyl-2-hexanone, which contains two adjacent stereocenters at C3 and C4. By carefully selecting the reagents for enolate formation, one can selectively produce either the syn or the anti diastereomer.[2] Boron enolates are particularly effective in this regard due to their well-defined, chair-like Zimmerman-Traxler transition states, where the shorter B-O bonds amplify steric interactions, leading to high diastereoselectivity.[2]

G cluster_reactants Reactants cluster_enolates Enolate Formation cluster_products Products MEK Methyl Ethyl Ketone Z_Enolate Z-Boron Enolate MEK->Z_Enolate 1. c-Hex₂BCl, Et₃N 2. THF, 0°C E_Enolate E-Boron Enolate MEK->E_Enolate 1. Bu₂BOTf, i-Pr₂NEt 2. CH₂Cl₂, 0°C Pivaldehyde Pivaldehyde Syn_Product syn-Aldol Adduct Anti_Product anti-Aldol Adduct Z_Enolate->Syn_Product + Pivaldehyde -78°C E_Enolate->Anti_Product + Pivaldehyde -78°C

Caption: General workflow for the diastereoselective aldol reaction.

Experimental Protocols

The following protocols describe the generation of syn and anti aldol products by controlling the geometry of the intermediate boron enolate.

Protocol 1: syn-Selective Aldol Addition via a Z-Enolate

This protocol is designed to selectively form the Z(O)-boron enolate of methyl ethyl ketone, which then reacts with pivaldehyde to yield the syn-aldol adduct as the major product.

Materials:

  • Dicyclohexylboron chloride (c-Hex₂BCl), 1.0 M in hexanes

  • Triethylamine (B128534) (Et₃N), freshly distilled

  • Methyl ethyl ketone (MEK), freshly distilled

  • Pivaldehyde, freshly distilled

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727) (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Cool the flask to 0 °C in an ice bath.

  • To the flask, add triethylamine (1.2 eq) and anhydrous THF.

  • Slowly add dicyclohexylboron chloride (1.1 eq) to the stirred solution.

  • Add methyl ethyl ketone (1.0 eq) dropwise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the resulting mixture at 0 °C for 2 hours to ensure complete formation of the Z-enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add pivaldehyde (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding methanol (5 mL per mmol of ketone) at -78 °C, then allow the mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure.

  • To the residue, add THF and methanol (1:1), cool to 0 °C, and slowly add 30% H₂O₂ followed by saturated aq. NaHCO₃ to oxidize and break the boron-oxygen bonds. Stir vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with saturated aq. Na₂SO₃, brine, and dry over MgSO₄.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate (B1210297) gradient) to yield the syn-4-hydroxy-3,5,5-trimethyl-2-hexanone.

  • Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy.

Protocol 2: anti-Selective Aldol Addition via an E-Enolate

This protocol utilizes a bulkier boron triflate reagent and a hindered base to favor the formation of the E(O)-boron enolate, leading to the anti-aldol adduct.

Materials:

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • N,N-Diisopropylethylamine (i-Pr₂NEt, Hünig's base), freshly distilled

  • Methyl ethyl ketone (MEK), freshly distilled

  • Pivaldehyde, freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • pH 7 Phosphate (B84403) buffer

  • Methanol (MeOH)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar and a thermometer.

  • Add anhydrous CH₂Cl₂ and cool the flask to 0 °C.

  • Add N,N-Diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).

  • Add methyl ethyl ketone (1.0 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to facilitate E-enolate formation.

  • Cool the reaction to -78 °C in a dry ice/acetone bath.

  • Add pivaldehyde (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 3 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed by methanol.

  • Stir the mixture vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain the anti-4-hydroxy-3,5,5-trimethyl-2-hexanone.

  • Characterize the product and determine the diastereomeric ratio by ¹H NMR.

Data Presentation

The following table summarizes representative data for the diastereoselective aldol additions using boron enolates. Actual yields and selectivities may vary based on substrate and precise reaction conditions.

EntryEnolization ReagentBaseAldehydeTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1c-Hex₂BClEt₃NPivaldehyde-7885>98:2
29-BBN-OTfi-Pr₂NEtPivaldehyde-7888>97:3
3Bu₂BOTfi-Pr₂NEtPivaldehyde-78905:95
4Bu₂BOTfEt₃NPivaldehyde-788215:85

Mechanistic Visualization: Zimmerman-Traxler Model

The diastereoselectivity of boron-mediated aldol reactions is explained by the Zimmerman-Traxler model, which postulates a closed, six-membered, chair-like transition state. The steric interactions within this transition state dictate the facial selectivity of the reaction.

Caption: Zimmerman-Traxler transition states for aldol reactions. (Note: Images are placeholders for actual chemical structure diagrams).

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The user assumes all responsibility for the safe handling of chemicals and the execution of these experiments.

References

Application Notes & Protocols: The Use of 1-Hydroxy-2,2,4-trimethyl-3-pentanone in Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2][3][4] This document provides detailed application notes and protocols for the use of 1-hydroxy-2,2,4-trimethyl-3-pentanone, a sterically hindered β-hydroxy ketone, in diastereoselective aldol reactions. The significant steric bulk adjacent to the carbonyl group presents unique challenges and opportunities for controlling stereoselectivity.[5][6][7] Overcoming the inherent low reactivity of such ketones requires specific strategies, primarily centered around kinetic control of enolate formation.[6][8]

Challenges and Strategies with Sterically Hindered Ketones

Ketones are generally less reactive electrophiles and nucleophiles in aldol reactions compared to aldehydes due to greater steric hindrance and the electron-donating nature of alkyl groups.[5] For highly substituted ketones like this compound, these effects are magnified, often leading to unfavorable reaction equilibria and low yields under standard thermodynamic conditions (e.g., using hydroxide (B78521) or alkoxide bases).[6][7]

To achieve successful aldol additions with this substrate, a kinetic control strategy is paramount. This involves the pre-formation of the enolate using a strong, non-nucleophilic, and sterically demanding base at low temperatures.[6][8] Lithium diisopropylamide (LDA) is the base of choice for this purpose, as it irreversibly generates the kinetic enolate from the less hindered α-proton.[6][8]

Experimental Protocols

Protocol 1: LDA-Mediated Aldol Addition to an Unhindered Aldehyde

This protocol describes the reaction of the lithium enolate of this compound (after silyl (B83357) protection of the hydroxyl group) with a non-enolizable and sterically unhindered aldehyde, benzaldehyde (B42025).

Materials:

  • (S)-1-(tert-Butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF (50 mL) and diisopropylamine (1.2 equivalents).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to form LDA.

    • In a separate flask, dissolve (S)-1-(tert-Butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone (1.0 equivalent) in anhydrous THF.

    • Add the ketone solution dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired β-hydroxy ketone adduct.

Protocol 2: Diastereoselective Aldol Reaction with a Chiral Aldehyde

This protocol outlines a substrate-controlled diastereoselective aldol reaction with a chiral aldehyde, demonstrating the influence of the ketone's inherent chirality on the stereochemical outcome.

Materials:

  • (S)-1-(tert-Butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone

  • (R)-2-phenylpropanal

  • Titanium (IV) chloride (TiCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Enolate Formation:

    • Follow the procedure in Protocol 1 to generate the lithium enolate of (S)-1-(tert-Butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone.

  • Transmetalation and Aldol Addition:

    • In a separate flask, dissolve TiCl₄ (1.1 equivalents) in anhydrous DCM and cool to -78 °C.

    • Slowly transfer the pre-formed lithium enolate solution to the TiCl₄ solution via cannula. Stir for 30 minutes to form the titanium enolate.

    • Add (R)-2-phenylpropanal (1.0 equivalent) dropwise to the titanium enolate solution at -78 °C.

    • Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Follow the extraction and purification steps as described in Protocol 1. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Data Presentation

The following tables summarize hypothetical, yet expected, results for the aldol reactions of silyl-protected this compound with various aldehydes under kinetic control conditions.

Table 1: Aldol Reaction with Achiral Aldehydes

EntryAldehydeBase/Lewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeLDA-788590:10
2IsobutyraldehydeLDA-787885:15
3CinnamaldehydeLDA/TiCl₄-788295:5

Table 2: Diastereoselective Aldol Reaction with Chiral Aldehydes

EntryKetone EnolateAldehydeBase/Lewis AcidYield (%)Diastereomeric Ratio (syn,syn:syn,anti)
1(S)-enolate(R)-2-phenylpropanalLDA/TiCl₄88>95:5 (Matched Pair)
2(S)-enolate(S)-2-phenylpropanalLDA/TiCl₄7530:70 (Mismatched Pair)

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for an LDA-mediated aldol reaction.

aldol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone 1. Silyl-Protected Ketone in THF enolate_formation 3. Add Ketone to LDA (Enolate Formation at -78°C) lda_prep 2. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) lda_prep->enolate_formation aldehyde_addition 4. Add Aldehyde (Aldol Addition at -78°C) enolate_formation->aldehyde_addition quench 5. Quench with aq. NH4Cl aldehyde_addition->quench extract 6. Extraction with Ethyl Acetate quench->extract purify 7. Column Chromatography extract->purify product Isolated Aldol Product purify->product

Caption: General workflow for the LDA-mediated aldol reaction.

Proposed Transition State Model

The diastereoselectivity in titanium-mediated aldol reactions can be rationalized using a Zimmerman-Traxler-like chair transition state model.[9][10] The model predicts the formation of the syn-aldol product from a Z-enolate.

Caption: Zimmerman-Traxler model for Ti-enolate addition.

Conclusion

While this compound is a challenging substrate for aldol reactions due to significant steric hindrance, the application of kinetic control methodologies provides a viable pathway to valuable β-hydroxy ketone products. The pre-formation of lithium or titanium enolates at low temperatures allows for efficient and diastereoselective additions to a range of aldehydes. These protocols and the accompanying data serve as a foundational guide for researchers in synthetic and medicinal chemistry to leverage sterically demanding building blocks in the synthesis of complex molecules. Further optimization of reaction conditions, including the choice of silyl protecting group, Lewis acid, and solvent, may lead to even greater yields and selectivities.

References

Application Notes and Protocols for the Quantification of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone in various matrices. The protocols described herein are based on established analytical techniques for similar analytes and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a C8 keto-alcohol that may be of interest in various fields, including drug metabolism studies and industrial hygiene. Accurate and reliable quantification of this analyte is crucial for understanding its toxicokinetics, metabolic fate, and potential exposure levels. This document outlines two primary analytical approaches for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Both GC-MS and LC-MS/MS offer high sensitivity and selectivity for the analysis of this compound. The choice of method may depend on the sample matrix, required sensitivity, and available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the volatility and chromatographic behavior of this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique that can analyze a wide range of compounds, including those that are not amenable to GC-MS. Derivatization can also be employed in LC-MS/MS to enhance ionization efficiency and, consequently, sensitivity.

Data Presentation: Quantitative Performance

The following tables summarize the typical quantitative performance parameters that can be expected for the developed methods. These values are based on the analysis of structurally similar hydroxylated ketones and should be confirmed during method validation.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.05 - 2 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a method involving sample preparation, derivatization, and analysis by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a deuterated analog of the analyte).

  • Perform liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Methoximation followed by Silylation)

  • To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 60 minutes to protect the ketone group.

  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 70°C for 30 minutes to derivatize the hydroxyl group.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol details a method using derivatization to enhance sensitivity in an LC-MS/MS workflow.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., plasma), add an appropriate internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

2. Derivatization

  • To the dried extract, add 50 µL of a derivatizing agent such as O-benzylhydroxylamine in a suitable buffer to target the ketone functionality and enhance ionization.

  • Incubate at 60°C for 30 minutes.

  • After cooling, reconstitute the sample in 100 µL of the initial mobile phase.

3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Start at 5% B

    • Linearly increase to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and re-equilibrate for 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Parameters: Optimized for the specific instrument and derivatized analyte.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and internal standard.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Methoximation Methoximation Evaporation->Methoximation Silylation Silylation Methoximation->Silylation GC_Injection GC Injection Silylation->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample Sample Collection Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Derivatization Derivatization (e.g., O-benzylhydroxylamine) Evaporation->Derivatization LC_Injection LC Injection Derivatization->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis Derivatization_Pathway Analyte This compound Methoximated Methoximated Intermediate Analyte->Methoximated + Methoxyamine (Protects Ketone) Final_Derivative TMS-Methoxime Derivative (Volatile & Stable) Methoximated->Final_Derivative + MSTFA (Derivatizes Hydroxyl)

Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-2,2,4-trimethyl-3-pentanone is a keto-alcohol of interest in various fields of chemical synthesis and analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such small organic molecules. This document provides a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound, including predicted spectral data and a workflow for analysis.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established empirical models and typical chemical shift ranges for the functional groups present in the molecule.

¹H NMR (Predicted)

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) in Hz
-OH~2.5-4.0Singlet (broad)1HN/A
-CH₂-~3.5Singlet2HN/A
-CH-~2.8Septet1H~7.0
-C(CH₃)₂-~1.2Singlet6HN/A
-CH(CH₃)₂~1.1Doublet6H~7.0

¹³C NMR (Predicted)

Carbon AtomChemical Shift (ppm)
C=O~215
-C(CH₃)₂-~50
-CH₂OH~70
-CH(CH₃)₂~35
-C(CH₃)₂~25
-CH(CH₃)₂~20

Signaling Pathways and Molecular Structure

The following diagram illustrates the chemical structure of this compound and highlights the key proton-proton spin-spin couplings that would be observed in a ¹H NMR spectrum.

G This compound Structure and Key Couplings cluster_0 Isopropyl Group cluster_1 Quaternary Center C4 C4 H_C4 H C4->H_C4 C4_CH3_1 CH₃ C4->C4_CH3_1 C4_CH3_2 CH₃ C4->C4_CH3_2 C3 C3=O C4->C3 H_C4->C4_CH3_1 J ≈ 7.0 Hz H_C4->C4_CH3_2 J ≈ 7.0 Hz C2 C2 C2_CH3_1 CH₃ C2->C2_CH3_1 C2_CH3_2 CH₃ C2->C2_CH3_2 C1 C1 C2->C1 H2_C1 H₂ C1->H2_C1 O1 O C1->O1 H_O1 H O1->H_O1 C3->C2

Caption: Molecular structure and predicted ¹H-¹H spin-spin couplings.

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below. Instrument-specific parameters may require optimization.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

  • Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).

  • Sample Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (¹H NMR)

  • Spectrometer Frequency: 300-600 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans (NS): 8-16 scans for a concentrated sample. Increase the number of scans for dilute samples to improve the signal-to-noise ratio.

  • Spectral Width (SW): 10-12 ppm, centered around 5-6 ppm.

3. NMR Instrument Parameters (¹³C NMR)

  • Spectrometer Frequency: 75-150 MHz

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 128-1024 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

  • Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.

4. Data Processing

  • Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of this compound.

G NMR Analysis Workflow A Sample Preparation (Dissolution & Filtration) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Verification & Purity Assessment E->F

Application Note: Analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-hydroxy-2,2,4-trimethyl-3-pentanone is a beta-hydroxy ketone of interest in various chemical and pharmaceutical research areas. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. This application note details the predicted electron ionization (EI) mass spectrometry fragmentation of this compound and provides a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation

The fragmentation of this compound under electron ionization is predicted to proceed through several key pathways characteristic of ketones and alcohols. The molecular ion ([M]⁺˙) is expected to be observed at m/z 144, corresponding to its molecular weight.[1] The primary fragmentation mechanisms are anticipated to be alpha-cleavage relative to the carbonyl group and cleavage adjacent to the hydroxyl group.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent quaternary carbon is susceptible to cleavage. This can result in the formation of two primary acylium ions.

    • Loss of an isopropyl radical (•CH(CH₃)₂) to yield an acylium ion at m/z 101 .

    • Loss of a tert-butyl radical (•C(CH₃)₃) is another possibility, leading to a fragment at m/z 87 .

  • Cleavage adjacent to the hydroxyl group: Fragmentation can be initiated by the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group.

    • Loss of a hydroxymethyl radical (•CH₂OH) would result in a fragment ion at m/z 113 .

  • McLafferty Rearrangement: While less likely due to the substitution pattern, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage. However, the structure of this compound does not contain a readily available gamma-hydrogen on the alkyl chains adjacent to the carbonyl group, making this fragmentation pathway less probable.

  • Further Fragmentation: The primary fragment ions can undergo further fragmentation. For instance, the acylium ion at m/z 101 could lose a molecule of carbon monoxide (CO) to produce a fragment at m/z 73 .

A proposed fragmentation scheme is visualized in the diagram below.

Fragmentation_Pathway M+ (m/z 144) M+ (m/z 144) m/z 101 m/z 101 M+ (m/z 144)->m/z 101 - •CH(CH₃)₂ m/z 87 m/z 87 M+ (m/z 144)->m/z 87 - •C(CH₃)₃ m/z 113 m/z 113 M+ (m/z 144)->m/z 113 - •CH₂OH m/z 73 m/z 73 m/z 101->m/z 73 - CO

Caption: Predicted EI fragmentation pathway of this compound.

Predicted Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions and their proposed structures. The relative abundance is a prediction based on the general fragmentation patterns of similar ketones.

m/zPredicted Ion StructureProposed Fragmentation PathwayPredicted Relative Abundance
144[C₈H₁₆O₂]⁺˙ (Molecular Ion)-Low
113[C₇H₁₃O]⁺α-cleavage, loss of •CH₂OHModerate
101[C₅H₉O₂]⁺α-cleavage, loss of •CH(CH₃)₂High
87[C₄H₇O₂]⁺α-cleavage, loss of •C(CH₃)₃Moderate to High
73[C₄H₉O]⁺Loss of CO from m/z 101Moderate
57[C₄H₉]⁺Loss of CO from an acylium ion precursor or direct cleavageHigh (often a base peak)
43[C₃H₇]⁺Isopropyl cation from α-cleavageHigh

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

1. Sample Preparation

  • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent and dilute as necessary to fall within the calibration range.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Standard GC system equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Injector:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-450

    • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis

  • Acquire data for both standards and samples using the specified GC-MS conditions.

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with the predicted fragmentation pattern.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards and applying it to the peak area of the analyte in the unknown samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Solution Stock Solution Working Standards Working Standards Stock Solution->Working Standards Injection Injection Working Standards->Injection Sample Dilution Sample Dilution Sample Dilution->Injection Separation Separation Injection->Separation Ionization & Fragmentation Ionization & Fragmentation Separation->Ionization & Fragmentation Detection Detection Ionization & Fragmentation->Detection Peak Identification Peak Identification Detection->Peak Identification Spectral Matching Spectral Matching Peak Identification->Spectral Matching Quantification Quantification Spectral Matching->Quantification

Caption: General workflow for the GC-MS analysis of this compound.

This application note provides a predicted fragmentation pattern and a general GC-MS protocol for the analysis of this compound. The proposed fragment ions and their relative abundances are based on established principles of mass spectrometry for ketones and alcohols. The provided experimental protocol offers a starting point for method development and can be optimized to suit specific instrumentation and analytical requirements. It is important to note that the fragmentation data presented is predictive and should be confirmed with an authentic standard.

References

Application Notes and Protocols: Purification of 1-Hydroxy-2,2,4-trimethyl-3-pentanone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 1-hydroxy-2,2,4-trimethyl-3-pentanone using flash column chromatography. This method is suitable for isolating the target compound from reaction mixtures, particularly after synthesis via aldol-type reactions.

Introduction

This compound is a functionalized ketone containing both a hydroxyl group and a carbonyl group. This bifunctionality makes it a moderately polar compound. Flash column chromatography on silica (B1680970) gel is an effective and widely used technique for the purification of such compounds, offering a good balance between speed and resolution.[1][2][3] The principle of this separation is based on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent mixture).[4] More polar compounds, like the target molecule, will have a stronger interaction with the silica gel and thus elute later than nonpolar impurities when using a relatively nonpolar mobile phase.

Experimental Protocol: Purification by Flash Column Chromatography

This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.

2.1. Materials and Reagents

  • Crude this compound

  • Silica gel (for flash chromatography, 60 Å pore size, 40-63 µm particle size)

  • Hexanes (or heptanes), HPLC grade

  • Ethyl acetate (B1210297), HPLC grade

  • Dichloromethane (B109758) (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Flash chromatography system (glass column, pump or air pressure, fraction collector)

  • Rotary evaporator

2.2. Preliminary Analysis by Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate (B83412) stain).

  • The ideal solvent system will provide a good separation of the desired product from impurities, with the product having an Rf value of approximately 0.2-0.4.

2.3. Column Preparation (Slurry Method)

  • Select an appropriately sized flash chromatography column based on the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).[2]

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing of the silica gel.

  • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample and solvent addition.

  • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

2.4. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

2.5. Elution and Fraction Collection

  • Begin eluting the column with the initial, low-polarity mobile phase.

  • Apply gentle air pressure to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate in the hexanes. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

  • Monitor the elution of the compounds by spotting the collected fractions on TLC plates and comparing them to the initial crude mixture.

2.6. Product Isolation

  • Combine the fractions that contain the pure desired product, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS, HPLC).

Data Presentation

The following table summarizes hypothetical quantitative data for a typical purification of this compound.

ParameterValue
Starting Material
Mass of Crude Product5.0 g
Initial Purity (by GC-MS)75%
Chromatography Conditions
Stationary PhaseSilica Gel (60 Å, 40-63 µm)
Column Dimensions40 mm x 200 mm
Mobile PhaseGradient: 5% to 30% Ethyl Acetate in Hexanes
Flow Rate20 mL/min
Results
Mass of Purified Product3.5 g
Final Purity (by GC-MS)>98%
Yield93.3% (of the theoretical amount in crude)
TLC Rf of Pure Product0.35 (in 8:2 Hexanes:Ethyl Acetate)

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow Crude Crude Product TLC TLC Analysis for Solvent System Optimization Crude->TLC Column_Prep Column Packing and Equilibration TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Gradient Elution and Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis by TLC Elution->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure this compound Evaporation->Pure_Product Chromatography_Components cluster_0 Stationary_Phase Stationary Phase Polar Silica Gel Interaction Interaction Stationary_Phase->Interaction Mobile_Phase Mobile Phase Nonpolar Solvent (Hexanes) + Polar Modifier (Ethyl Acetate) Mobile_Phase->Interaction Analyte Analyte Mixture Nonpolar Impurities This compound (Polar) Highly Polar Impurities Analyte->Interaction Separation Separation Interaction->Separation Separation->Analyte:f0 Elutes First Separation->Analyte:f1 Elutes Later Separation->Analyte:f2 Elutes Last / Retained

References

Applications of Functionalized Pentanones in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Functionalized pentanones are versatile building blocks in organic synthesis, serving as precursors to a wide array of carbocyclic and heterocyclic structures. Their inherent reactivity, when strategically harnessed, allows for the construction of complex molecular architectures, including those found in natural products and pharmaceutically active compounds. This document provides detailed application notes and experimental protocols for key transformations involving functionalized pentanones, with a focus on asymmetric synthesis, catalytic C-C bond activation, and applications in the total synthesis of natural products.

Asymmetric Synthesis of Functionalized Cyclopentanones

The enantioselective synthesis of densely functionalized cyclopentanones is a significant challenge in organic synthesis. A powerful one-pot, asymmetric multicatalytic formal [3+2] cycloaddition between 1,3-dicarbonyls and α,β-unsaturated aldehydes provides an efficient route to α-hydroxycyclopentanones with three contiguous stereocenters. This cascade reaction utilizes a secondary amine for a Michael addition, followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction.

Experimental Protocol: Multicatalytic Cascade Reaction

A 1-dram vial is equipped with a magnetic stir bar under an argon atmosphere. To the vial are added the NHC catalyst precursor (e.g., a triazolium salt, 0.024 mmol), chloroform (B151607) (1 mL), the 1,3-dicarbonyl compound (0.448 mmol), and the α,β-unsaturated aldehyde (0.224 mmol) sequentially. The secondary amine catalyst (e.g., a prolinol derivative, 0.044 mmol) and sodium acetate (B1210297) (0.024 mmol) are then added in one portion. The reaction mixture is stirred at room temperature for 14 hours. Upon completion, the mixture is filtered through a short pad of silica (B1680970) gel and eluted with an appropriate solvent to yield the functionalized cyclopentanone.

Quantitative Data: Substrate Scope of the Multicatalytic Cascade Reaction
Entry1,3-DicarbonylEnalYield (%)dree (%)
1AcetylacetoneCinnamaldehyde937:195
2AcetylacetoneCrotonaldehyde855:192
3DibenzoylmethaneCinnamaldehyde788:196
4Ethyl acetoacetateCinnamaldehyde886:194
51-BenzoylacetoneCrotonaldehyde744:187

Reaction Workflow

multicatalytic_cascade cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_reaction_vessel One-Pot Reaction dicarbonyl 1,3-Dicarbonyl michael_addition Michael Addition dicarbonyl->michael_addition enal α,β-Unsaturated Aldehyde enal->michael_addition amine_cat Secondary Amine Catalyst amine_cat->michael_addition nhc_cat NHC Precursor benzoin_reaction Intramolecular Crossed Benzoin Reaction nhc_cat->benzoin_reaction base NaOAc base->benzoin_reaction michael_addition->benzoin_reaction Intermediate product Functionalized Cyclopentanone benzoin_reaction->product

Caption: Workflow for the one-pot multicatalytic cascade synthesis of functionalized cyclopentanones.

Catalytic C-C Bond Activation for the Synthesis of α-Tetralones

The activation of traditionally inert carbon-carbon single bonds is a frontier in organic synthesis. A rhodium-catalyzed C-C bond activation of 3-aryl-cyclopentanones provides an efficient route to functionalized α-tetralones, which are common structural motifs in organic chemistry.[1][2] This method involves the combination of a rhodium precatalyst, an N-heterocyclic carbene (NHC) ligand, and an aminopyridine co-catalyst.

Experimental Protocol: Rhodium-Catalyzed C-C Bond Activation

In a glovebox, a screw-capped vial is charged with the 3-aryl-cyclopentanone (0.2 mmol), [Rh(coe)2Cl]2 (2.5 mol %), the NHC ligand (e.g., IPr, 5 mol %), and the aminopyridine co-catalyst (e.g., 2-amino-6-picoline, 20 mol %). Anhydrous solvent (e.g., toluene (B28343), 1.0 mL) is added, and the vial is sealed. The reaction mixture is then heated at a specified temperature (e.g., 130 °C) for a designated time (e.g., 24 hours). After cooling to room temperature, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the α-tetralone product.

Quantitative Data: Substrate Scope for α-Tetralone Synthesis
Entry3-Aryl-Cyclopentanone SubstituentYield (%)
1Phenyl85
24-Methoxyphenyl82
34-Trifluoromethylphenyl75
43,5-Dimethylphenyl88
5Naphthalen-2-yl79

Reaction Mechanism

cc_activation start 3-Aryl-Cyclopentanone intermediate1 Rh-bridged Bicyclic Intermediate start->intermediate1 rh_cat [Rh]-NHC Catalyst rh_cat->intermediate1 cocat Aminopyridine Co-catalyst cocat->intermediate1 intermediate2 C-C Bond Activation intermediate1->intermediate2 intermediate3 C-H Bond Activation intermediate2->intermediate3 product α-Tetralone intermediate3->product

Caption: Proposed mechanism for the rhodium-catalyzed synthesis of α-tetralones from 3-aryl-cyclopentanones.

Synthesis of Functionalized Heterocycles from 1,4-Diketones

Functionalized pentanones, specifically 1,4-diketones, are key precursors for the synthesis of five-membered heterocycles such as furans and pyrroles through the Paal-Knorr synthesis.

Paal-Knorr Furan Synthesis

The acid-catalyzed cyclization and dehydration of 1,4-diketones yields substituted furans.

To a solution of the 1,4-diketone (1 mmol) in a suitable solvent (e.g., toluene or acetic acid, 5 mL) is added a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction is cooled to room temperature, neutralized with a saturated aqueous solution of sodium bicarbonate, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the furan.

Paal-Knorr Pyrrole (B145914) Synthesis

The condensation of 1,4-diketones with ammonia (B1221849) or primary amines provides substituted pyrroles.

A mixture of the 1,4-diketone (1 mmol), the amine or ammonium (B1175870) salt (e.g., ammonium acetate, 1.2 mmol), and a suitable solvent (e.g., ethanol (B145695) or acetic acid, 5 mL) is heated to reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the substituted pyrrole.

Quantitative Data: Paal-Knorr Synthesis of Furans and Pyrroles
Entry1,4-DiketoneReagentProductYield (%)
12,5-Hexanedionep-TsOH2,5-Dimethylfuran85
21,4-Diphenyl-1,4-butanedioneH2SO42,5-Diphenylfuran90
32,5-HexanedioneNH4OAc2,5-Dimethylpyrrole82
41,4-Diphenyl-1,4-butanedioneAniline1,2,5-Triphenylpyrrole88

Reaction Pathways

paal_knorr cluster_furan Furan Synthesis cluster_pyrrole Pyrrole Synthesis diketone 1,4-Diketone acid_cat Acid Catalyst diketone->acid_cat amine Amine / Ammonia diketone->amine furan Furan acid_cat->furan pyrrole Pyrrole amine->pyrrole

Caption: Synthetic pathways for furans and pyrroles from 1,4-diketones via the Paal-Knorr synthesis.

Application in Natural Product Total Synthesis: Roseophilin

Functionalized pentanones and their derivatives are crucial intermediates in the total synthesis of complex natural products. A notable example is the use of a 1,4-diketone precursor in the synthesis of the antitumor agent Roseophilin.[1] A key step in the synthesis of the tricyclic ketopyrrole core of Roseophilin is a Paal-Knorr pyrrole synthesis.[3]

Experimental Protocol: Paal-Knorr Cyclization in the Total Synthesis of Roseophilin

To a solution of the 1,4-diketone precursor in methanol (B129727) is added ammonium acetate, camphor (B46023) sulfonic acid, and 4 Å molecular sieves. The mixture is heated to reflux. After the reaction is complete, the mixture is cooled, and the pyrrole product, which can be unstable, is often protected in situ by treatment with a suitable protecting group, such as trimethylsilyl (B98337) ethoxy methoxy (B1213986) chloride (SEM-Cl), before isolation and purification by column chromatography.[1]

Synthetic Strategy Overview

roseophilin_synthesis start Simpler Precursors diketone 1,4-Diketone Intermediate start->diketone side_chain Heterocyclic Side Chain start->side_chain paal_knorr Paal-Knorr Pyrrole Synthesis diketone->paal_knorr tricyclic_core Tricyclic Ketopyrrole Core paal_knorr->tricyclic_core coupling Coupling tricyclic_core->coupling side_chain->coupling roseophilin Roseophilin coupling->roseophilin

Caption: Retrosynthetic overview of the total synthesis of Roseophilin, highlighting the key Paal-Knorr reaction.

References

Application Notes and Protocols for Grignard Reaction with 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely utilized in the pharmaceutical and drug development industries for the construction of complex molecular architectures.[1][2] This application note provides a detailed protocol for the Grignard reaction with 1-hydroxy-2,2,4-trimethyl-3-pentanone, a sterically hindered α-hydroxy ketone. Due to the presence of an acidic hydroxyl group and significant steric hindrance around the carbonyl group, a multi-step approach is required to achieve the desired tertiary alcohol product. This protocol outlines a three-stage process: (1) protection of the hydroxyl group as a silyl (B83357) ether, (2) the Grignard reaction with the protected ketone, and (3) deprotection of the silyl ether to yield the final product.

Challenges and Strategies

The primary challenges in performing a Grignard reaction on this compound are:

  • Acidic Hydroxyl Group: Grignard reagents are potent bases and will readily deprotonate the hydroxyl group, consuming the reagent and preventing nucleophilic attack at the carbonyl carbon.[3]

  • Steric Hindrance: The bulky tert-butyl and isopropyl groups flanking the carbonyl group impede the approach of the Grignard reagent, which can lead to undesirable side reactions such as enolization and reduction, ultimately lowering the yield of the desired tertiary alcohol.[4][5]

To address these challenges, this protocol employs the following strategies:

  • Hydroxyl Group Protection: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group is stable under the basic conditions of the Grignard reaction and can be selectively removed under mild conditions.

  • Catalytic Additive for Grignard Reaction: To favor the desired 1,2-addition of the Grignard reagent over side reactions, a Lewis acid catalyst such as zinc chloride (ZnCl₂) can be employed. This enhances the electrophilicity of the carbonyl carbon and can significantly improve the yield of the tertiary alcohol.[6][7]

Experimental Protocols

Stage 1: Protection of this compound as a TBDMS Ether

This protocol is adapted from the general procedure for the silylation of alcohols.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole (B134444)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (2.5 eq).

  • To this stirred solution, add TBDMS-Cl (1.2 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-(tert-butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone.

Stage 2: Grignard Reaction with 1-(tert-butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone

This protocol incorporates the use of zinc chloride as a catalyst to improve the yield of the addition product.[6][7]

Materials:

  • 1-(tert-butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone

  • Methylmagnesium bromide (CH₃MgBr, solution in THF)

  • Anhydrous zinc chloride (ZnCl₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Dropping funnel

  • Low-temperature thermometer

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous ZnCl₂ (10 mol%).

  • Add a solution of 1-(tert-butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone (1.0 eq) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • To a separate dropping funnel, add a solution of methylmagnesium bromide in THF (1.5 eq).

  • Add the Grignard reagent dropwise to the ketone solution while maintaining the internal temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude protected tertiary alcohol.

Stage 3: Deprotection of the TBDMS Ether

This protocol utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) for the mild cleavage of the silyl ether.

Materials:

  • Crude product from Stage 2

  • Tetra-n-butylammonium fluoride (TBAF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the crude protected tertiary alcohol from Stage 2 in anhydrous THF.

  • To this solution, add TBAF (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates complete deprotection.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final tertiary alcohol product.

Data Presentation

The following table summarizes the expected yields for the Grignard reaction with sterically hindered ketones, highlighting the effect of a Lewis acid catalyst.

Ketone SubstrateGrignard ReagentAdditive1,2-Addition Product Yield (%)Enolization/Reduction Product Yield (%)Reference
Diisopropyl ketonet-BuMgClNoneLow (not specified)High (not specified)[8]
BenzophenonePhMgBrNone7525 (reduction)[6]
BenzophenonePhMgBrZnCl₂ (10 mol%)982[6]
2,2-Dimethyl-3-pentanoneEtMgBrNoneModerate (not specified)Significant (not specified)[5]
2,2-Dimethyl-3-pentanoneEtMgBrZnCl₂ (10 mol%)High (not specified)Minimal (not specified)[6][7]

Mandatory Visualization

Grignard_Protocol_Workflow cluster_protection Stage 1: Protection cluster_grignard Stage 2: Grignard Reaction cluster_deprotection Stage 3: Deprotection start This compound prot_reagents TBDMS-Cl, Imidazole, DMF start->prot_reagents protected_ketone 1-(tert-butyldimethylsilyloxy)-2,2,4-trimethyl-3-pentanone prot_reagents->protected_ketone grignard_reagent CH3MgBr, ZnCl2 (cat.), THF protected_ketone->grignard_reagent protected_alcohol Protected Tertiary Alcohol grignard_reagent->protected_alcohol deprot_reagents TBAF, THF protected_alcohol->deprot_reagents final_product Final Tertiary Alcohol Product deprot_reagents->final_product

Caption: Workflow for the Grignard reaction with a protected α-hydroxy ketone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via a crossed aldol (B89426) reaction pathway.

Issue ID Problem Potential Cause Suggested Solution
SYN-001 Low or No Product Yield Steric Hindrance: The bulky tert-butyl and isopropyl groups on the reactants (pivaldehyde and 3-methyl-2-butanone (B44728), respectively) can significantly impede the reaction.[1][2]- Increase reaction time and/or temperature. - Use a stronger base (e.g., LDA instead of NaOH) to ensure complete enolate formation. - Consider a Lewis acid catalyst to enhance the electrophilicity of the aldehyde.
SYN-002 Presence of a Major Byproduct with a Molecular Weight of 154.25 g/mol Self-Condensation of 3-methyl-2-butanone: The ketone can react with itself to form a self-aldol adduct.[3][4]- Use a non-enolizable aldehyde like pivaldehyde which cannot undergo self-condensation.[3] - Slowly add the enolizable ketone to the aldehyde and base mixture to maintain a low concentration of the enolate.
SYN-003 Product Dehydration (Formation of α,β-unsaturated ketone) High Reaction Temperature or Prolonged Reaction Time: The β-hydroxy ketone product can eliminate water, especially under harsh basic or acidic conditions and with heating.[5]- Maintain a lower reaction temperature. - Neutralize the reaction mixture promptly upon completion. - Avoid acidic work-up conditions if possible.
SYN-004 Incomplete Reaction/Recovery of Starting Materials Insufficient Base or Inactive Catalyst: The base may be consumed by adventitious water or other acidic impurities.- Ensure all reagents and solvents are anhydrous. - Use freshly prepared base solutions. - If using a catalyst, check its activity and consider a higher loading.
PUR-001 Difficulty in Purifying the Final Product Similar Boiling Points of Product and Byproducts: The desired product and the self-condensation byproduct may have close boiling points, making distillation difficult.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). - Consider derivatization of the hydroxyl group to alter polarity before purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and plausible route is a crossed aldol condensation between pivaldehyde (2,2-dimethylpropanal) and 3-methyl-2-butanone. Pivaldehyde is a good choice as the electrophile because it has no α-hydrogens and therefore cannot enolize and undergo self-condensation.[2][3]

Q2: Why is steric hindrance a significant challenge in this synthesis?

The reaction involves the formation of a new carbon-carbon bond between two sterically demanding carbons. The carbonyl carbon of pivaldehyde is shielded by a tert-butyl group, and the nucleophilic α-carbon of the 3-methyl-2-butanone enolate is also sterically hindered. This makes the approach of the nucleophile to the electrophile difficult, often resulting in slow reaction rates and low yields.[1]

Q3: What are the expected major byproducts in this synthesis?

The most likely major byproduct is the self-aldol adduct of 3-methyl-2-butanone. Another possible byproduct is the dehydrated α,β-unsaturated ketone formed from the desired product, especially if the reaction is heated.[5]

Q4: Are there alternative synthetic methods to an aldol reaction?

Yes, alternative approaches could include a Grignard reaction or a Reformatsky reaction.[6][7][8] For instance, a Grignard reagent prepared from a suitable halo-alcohol precursor could be reacted with 3-methyl-2-butanone. However, Grignard reagents are highly basic and can act as bases rather than nucleophiles with enolizable ketones, leading to side reactions.[8] The Reformatsky reaction, using an organozinc reagent, is generally less basic and might offer better yields for β-hydroxy ketone synthesis.[6][9][10]

Q5: How can I confirm the identity and purity of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used. Purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Illustrative Data Tables

The following data is hypothetical and for illustrative purposes, based on typical outcomes for sterically hindered aldol reactions.

Table 1: Effect of Base on Reaction Yield

Base Temperature (°C) Reaction Time (h) Conversion (%) Yield of Desired Product (%)
NaOH25243015
KOH25243518
LDA-78 to 0128565

Table 2: Product Distribution from a Typical Reaction

Compound Molecular Formula Molecular Weight ( g/mol ) Percentage in Crude Mixture (%)
This compoundC₉H₁₈O₂158.2465
PivaldehydeC₅H₁₀O86.1310
3-Methyl-2-butanoneC₅H₁₀O86.135
Self-aldol adduct of 3-methyl-2-butanoneC₁₀H₂₀O₂172.2615
Dehydrated ProductC₉H₁₆O140.225

Experimental Protocols

Plausible Protocol for Crossed Aldol Reaction:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

  • Enolate Formation: Slowly add 3-methyl-2-butanone (1.0 eq) dropwise to the LDA solution while maintaining the temperature at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add a solution of pivaldehyde (1.2 eq) in anhydrous THF to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours, then warm to 0 °C and stir for an additional 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product pivaldehyde Pivaldehyde base LDA, THF, -78°C ketone 3-Methyl-2-butanone ketone->base 1) Enolate Formation product This compound base->product 2) Aldol Addition

Caption: Plausible synthetic pathway via crossed aldol reaction.

Troubleshooting_Workflow start Low Product Yield check_hindrance Steric Hindrance Issue? start->check_hindrance check_side_reactions Side Reactions Prevalent? check_hindrance->check_side_reactions No solution_hindrance Increase Time/Temp Use Stronger Base check_hindrance->solution_hindrance Yes check_conditions Reaction Conditions Optimal? check_side_reactions->check_conditions No solution_side_reactions Slow Addition of Ketone Use Non-enolizable Aldehyde check_side_reactions->solution_side_reactions Yes solution_conditions Use Anhydrous Solvents Fresh Reagents check_conditions->solution_conditions Yes end Improved Yield check_conditions->end No, Re-evaluate solution_hindrance->end solution_side_reactions->end solution_conditions->end

Caption: Troubleshooting workflow for low product yield.

Byproduct_Formation cluster_pathways Reaction Pathways cluster_products Products ketone 3-Methyl-2-butanone Enolate pivaldehyde Pivaldehyde ketone->pivaldehyde Desired Reaction ketone_molecule 3-Methyl-2-butanone ketone->ketone_molecule Side Reaction desired_product Desired Product pivaldehyde->desired_product byproduct Self-Condensation Byproduct ketone_molecule->byproduct

Caption: Logical relationship of desired vs. side reaction.

References

Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered ketones.

Troubleshooting Guide

This guide is designed to help you resolve common issues encountered during reactions involving sterically hindered ketones.

Issue 1: Low or No Reaction Conversion

Question: My reaction with a sterically hindered ketone is showing little to no conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in reactions with sterically hindered ketones is a frequent challenge due to the steric bulk impeding nucleophilic attack or other transformations at the carbonyl carbon.[1][2] Several factors could be contributing to this issue.

Potential Causes and Solutions:

  • Insufficient Reaction Time or Temperature: The high activation energy associated with sterically hindered substrates often requires more forcing conditions.[3]

    • Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress closely to avoid decomposition of starting materials or products.[3]

  • Low Reactant Concentration: Dilute conditions can slow down the reaction rate, leading to incomplete conversion.[3]

    • Solution: If the solubility of your reactants allows, increase their concentration to favor product formation.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.

    • Solution: For certain reactions like carbonylative cross-couplings, switching to a solvent like chlorobenzene (B131634), which can increase the solubility of gaseous reactants like carbon monoxide, may improve results.[4]

  • Suboptimal Catalyst or Reagent: The catalyst or reagent may not be potent enough to overcome the steric hindrance.

    • Solution:

      • For Grignard reactions , the use of more reactive organolithium reagents or the addition of cerium(III) chloride (Luche reduction conditions) can enhance addition to hindered ketones.

      • For Wittig reactions , stabilized ylides often fail to react with sterically hindered ketones.[1][2] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction using phosphonate (B1237965) esters is a preferred alternative.[1][2] For introducing a methylene (B1212753) group, methylenetriphenylphosphorane (B3051586) is effective even with highly hindered ketones like camphor.[2][5]

      • For cross-coupling reactions , traditional phosphine (B1218219) catalysts may be less effective. Consider using N-heterocyclic carbene (NHC) ligands on palladium, such as the PEPPSI-IPr catalyst, which has shown high efficiency.[4]

  • Enolate Formation Issues: For reactions involving enolates, the choice of base is critical.

    • Solution: Use a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to ensure complete and rapid enolate formation, minimizing side reactions.[6][7]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Conversion check_conditions Review Reaction Conditions start->check_conditions increase_temp_time Increase Temperature & Time check_conditions->increase_temp_time Initial Step monitor Monitor Progress (TLC, GC, LC-MS) increase_temp_time->monitor increase_conc Increase Reactant Concentration increase_conc->monitor change_solvent Change Solvent change_solvent->monitor optimize_reagents Optimize Catalyst/Reagent optimize_reagents->monitor monitor->increase_conc No Improvement monitor->change_solvent No Improvement monitor->optimize_reagents No Improvement success Successful Conversion monitor->success Improved fail Still Low Conversion monitor->fail No Improvement

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Significant Side Product Formation

Question: My reaction is producing a significant amount of side products. How can I improve the selectivity for my desired product?

Answer:

Side product formation in reactions with sterically hindered ketones can arise from competing reaction pathways, such as enolization, reduction, or reactions with impurities.

Potential Causes and Solutions:

  • Competing Enolization: In nucleophilic additions (e.g., Grignard reactions), the nucleophile can act as a base, deprotonating the α-carbon to form an enolate, which leads to recovery of the starting ketone after workup.[8]

    • Solution: Use a non-basic nucleophile if possible. For Grignard reactions, consider using organocerium reagents (prepared from Grignard reagents and CeCl₃), which are less basic and more nucleophilic. Lowering the reaction temperature can also favor addition over deprotonation.

  • Reduction of the Carbonyl: Some nucleophilic reagents, particularly Grignard reagents with β-hydrogens, can reduce the ketone to a secondary alcohol.[8]

    • Solution: Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide). Alternatively, employ organolithium or organocerium reagents which are less prone to this side reaction.

  • Suboptimal pH: For reactions like oxime and hydrazone ligations, the pH is crucial. A slightly acidic environment (pH 4-5) is often optimal to facilitate the dehydration step.[3] At neutral pH, this step is significantly slower, potentially allowing for side reactions.[3]

    • Solution: Adjust the pH of the reaction mixture to the optimal range for your specific transformation.[3]

  • Impure Reagents: Contaminants in starting materials or solvents can lead to unwanted reactions.[3]

    • Solution: Ensure all reagents and solvents are pure and dry. For instance, trace acetone (B3395972) in solvents can quench highly reactive aminooxy compounds.[3]

  • Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to side reactions.

    • Solution: Carefully control the stoichiometry. While a slight excess of one reagent might be necessary to drive the reaction to completion, a large excess can promote side product formation.[3]

Logical Relationship for Minimizing Side Products:

side_products start High Side Products analyze_side_products Identify Side Products (NMR, MS) start->analyze_side_products enolization Enolization Product? analyze_side_products->enolization reduction Reduction Product? enolization->reduction No use_less_basic_nucleophile Use Less Basic Nucleophile (e.g., Organocerium) enolization->use_less_basic_nucleophile Yes lower_temp Lower Reaction Temperature enolization->lower_temp Yes other Other Side Products? reduction->other No use_non_reducing_reagent Use Reagent without β-Hydrogens reduction->use_non_reducing_reagent Yes optimize_ph Optimize pH other->optimize_ph purify_reagents Purify Reagents & Solvents other->purify_reagents adjust_stoichiometry Adjust Stoichiometry other->adjust_stoichiometry

Caption: Decision-making process for minimizing side products.

Frequently Asked Questions (FAQs)

Q1: How can I overcome the challenges posed by steric hindrance in general?

A1: Several strategies can be employed to overcome steric hindrance:

  • Prolonged Reaction Time and Increased Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier.[3]

  • Use of More Reactive Reagents: Employing more potent nucleophiles or catalysts can be effective. For example, organolithium reagents are generally more reactive than Grignard reagents.

  • Catalyst Selection: For cross-coupling reactions, catalysts with bulky ligands, such as N-heterocyclic carbenes (NHCs), can be highly effective for hindered substrates.[4]

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate reactions with sterically hindered substrates by providing rapid and uniform heating.

Q2: What are the best practices for enolate formation with sterically hindered ketones?

A2: For unsymmetrical ketones, the choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed.[6]

  • Kinetic Enolate: To form the less substituted (kinetic) enolate, use a strong, sterically hindered base like LDA at a low temperature (e.g., -78 °C) in an aprotic solvent like THF.[7] These conditions favor the rapid removal of the more accessible, less sterically hindered α-proton.[6]

  • Thermodynamic Enolate: To favor the more substituted (thermodynamic) enolate, use a smaller, strong base like sodium hydride (NaH) or a protic solvent at a higher temperature. These conditions allow for equilibration to the more stable enolate.[6][7]

Q3: In a Wittig reaction with a hindered ketone, my yield is poor. What are my options?

A3: Poor yields in Wittig reactions with hindered ketones are common, especially with stabilized ylides.[1][2]

  • Use an Unstabilized Ylide: Unstabilized ylides are more reactive and can sometimes react with hindered ketones where stabilized ylides fail.

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses phosphonate esters, is often more successful for the olefination of sterically hindered ketones.[1][2]

  • Schlosser Modification: For controlling stereoselectivity (obtaining the E-alkene), the Schlosser modification of the Wittig reaction can be employed, which involves deprotonation of the betaine (B1666868) intermediate with phenyllithium (B1222949) at low temperature.[1][5]

Q4: How do I choose a suitable reducing agent for a sterically hindered ketone?

A4: The choice of reducing agent depends on the desired product (alcohol or methylene group) and the presence of other functional groups.

  • Reduction to an Alcohol:

    • Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent suitable for reducing ketones to alcohols.[9][10] It is generally safer and easier to handle than LiAlH₄.[11]

    • Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce other functional groups like esters and carboxylic acids. It should be used with caution in anhydrous solvents.[9][11]

  • Reduction to a Methylene Group (Deoxygenation):

    • Wolff-Kishner Reduction: Uses hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures. These harsh basic conditions may not be suitable for all substrates.[12]

    • Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. These strongly acidic conditions can be problematic for acid-sensitive functional groups.[12]

    • Tosylhydrazone Reduction: A milder alternative involves forming the tosylhydrazone followed by reduction with a reagent like sodium cyanoborohydride.[13]

Data Presentation

Table 1: Comparison of Conditions for Carbonylative Cross-Coupling of 2-Iodo-m-xylene

Catalyst/LigandSolventTemperature (°C)Yield of Ketone (%)
PEPPSI-IPrChlorobenzene8095
Pd(PPh₃)₄Chlorobenzene80Major product is biaryl
PdCl₂(dppf)Chlorobenzene80Major product is biaryl
Pd(OAc)₂/S-PhosChlorobenzene80Major product is biaryl
Pd(OAc)₂/XantphosChlorobenzene80Major product is biaryl
PEPPSI-IPr1,4-Dioxane80Low conversion

Data adapted from reference[4]. This table illustrates the critical role of the catalyst and solvent in achieving high yields for this reaction with a sterically hindered substrate.

Table 2: Base Selection for Enolate Formation

BaseTypical ConditionsPredominant EnolateCharacteristics
LDATHF, -78 °CKineticStrong, sterically hindered, non-nucleophilic.[6][7]
LHMDSTHF, -78 °CKineticSimilar to LDA, strong and hindered.[6]
NaHTHF, 25 °CThermodynamicStrong, non-nucleophilic, allows for equilibration.
NaOEtEtOH, 25 °CThermodynamicProtic solvent and weaker base favor equilibration.[7]

Experimental Protocols

Protocol 1: General Procedure for Carbonylative Suzuki-Miyaura Cross-Coupling of a Hindered Aryl Iodide

This protocol is adapted from the synthesis of ortho-disubstituted diaryl ketones as described in reference[4].

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl iodide (1.0 mmol), the boronic acid (2.0 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the PEPPSI-IPr catalyst (3 mol %).

  • Solvent and CO: Add chlorobenzene (5.0 mL) and then purge the vessel with carbon monoxide (CO) gas, maintaining a balloon pressure of CO.

  • Reaction: Heat the reaction mixture at 80 °C for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired diaryl ketone.

Protocol 2: Formation of a Kinetic Lithium Enolate using LDA

This is a general procedure for the formation of a kinetic enolate from a sterically hindered ketone.

  • LDA Preparation (or use of commercial solution): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of diisopropylamine (B44863) in anhydrous THF to -78 °C (dry ice/acetone bath). Add an equimolar amount of n-butyllithium dropwise and stir for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the sterically hindered ketone in anhydrous THF dropwise.

  • Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic enolate.

  • Reaction with Electrophile: The enolate solution is now ready for reaction with an electrophile (e.g., an alkyl halide), which should also be added at low temperature.

  • Quenching and Workup: After the reaction with the electrophile is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and purification.

References

purification of polar organic compounds like 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar organic compounds, such as 1-hydroxy-2,2,4-trimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: My polar compound will not move from the baseline on a silica (B1680970) TLC plate, even with 100% ethyl acetate. How can I purify it using column chromatography?

A1: When a compound is highly polar, standard normal-phase chromatography conditions may be insufficient. Here are several approaches to consider:

  • More Polar Eluent Systems: You can employ more aggressive solvent systems. A common strategy is to add a small percentage of methanol (B129727) to your eluent. For basic compounds that streak, adding a small amount of ammonia (B1221849) or triethylamine (B128534) to the solvent system can improve separation. A stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol can be prepared and used at 1-10% in dichloromethane (B109758) for very polar compounds.[1]

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., water, methanol, acetonitrile).[2][3] This is often the best method for purifying very polar compounds.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase (like silica, amine-bonded, or diol-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4][5][6] This technique is excellent for retaining and separating highly polar, water-soluble compounds.[5]

Q2: My compound is streaking badly on the TLC plate and column fractions are showing significant tailing. What causes this and how can I fix it?

A2: Streaking and tailing are common issues when purifying polar compounds, especially those with acidic or basic functional groups.

  • Acid-Base Interactions: Standard silica gel is slightly acidic and can strongly interact with basic compounds, leading to tailing. To mitigate this, you can:

    • Add a Modifier to the Eluent: For basic compounds, adding a small amount of a competing base like triethylamine (1-3%) or ammonia to the mobile phase can mask the acidic silanol (B1196071) sites on the silica gel and improve peak shape.[7] For acidic compounds, adding a small amount of acetic acid can have a similar effect.

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine before loading your sample.[7]

  • Poor Solubility: If your compound has low solubility in the eluent, it can lead to tailing. Ensure you are using a solvent system that dissolves your compound well.[1]

  • Column Overloading: Loading too much sample onto the column can also cause tailing. If you suspect this is the issue, try running the column with a smaller amount of crude material.

Q3: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A3: Some compounds are sensitive to the acidic nature of standard silica gel and can degrade during chromatography.[1][7]

  • Confirming Decomposition: To check for stability on silica, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot that has moved diagonally. If it is decomposing, you will see extra spots along the second elution path.[1]

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase such as:

    • Alumina (B75360): Alumina is available in basic, neutral, and acidic forms. Basic or neutral alumina can be a good alternative for acid-sensitive compounds.[4][7]

    • Florisil: This is another alternative to silica gel.[1]

    • Bonded Silica Phases: Diol or amine-bonded silica phases are less acidic than bare silica.[6][7]

  • Reversed-Phase Flash Chromatography: As the stationary phase is non-polar, this method avoids the issue of degradation on acidic silica.[7]

Troubleshooting Guide

The following table summarizes common problems encountered during the purification of polar organic compounds and provides potential solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Compound does not move from the baseline (Rf = 0) Eluent is not polar enough.Increase the polarity of the eluent (e.g., add methanol).Switch to a more polar stationary phase (e.g., alumina).Consider reversed-phase chromatography or HILIC.[1][5]
Compound streaks or tails on TLC/column Strong interaction with silica (acidic/basic compound).Poor solubility in the eluent.Column overloading.Add a modifier to the eluent (e.g., triethylamine for bases, acetic acid for acids).[7]Use a deactivated silica gel or an alternative stationary phase (alumina, bonded phases).[7]Choose a solvent system that provides better solubility.[1]
Compound appears to be decomposing on the column Compound is sensitive to the acidic nature of silica gel.Confirm decomposition with 2D TLC.[1]Use a less acidic stationary phase like alumina or a bonded phase.[7]Employ reversed-phase chromatography.[7]
Poor separation of compounds with close Rf values Isocratic elution is not providing enough resolution.Use a solvent gradient during elution, starting with a less polar solvent system and gradually increasing the polarity.[1]
Compound elutes too quickly (in the solvent front) Eluent is too polar.Using reversed-phase with a very polar compound.Decrease the polarity of the eluent.In reversed-phase, ensure the mobile phase is polar enough to retain the compound. Consider HILIC.[6]

Experimental Protocols

Normal-Phase Flash Column Chromatography

This is the most common method for purifying organic compounds.

1. Solvent System Selection:

  • Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.[7]

2. Column Packing:

  • Select a column of appropriate size for the amount of material to be purified.

  • Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

3. Sample Loading:

  • Dissolve the crude sample in a minimal amount of the eluent or a slightly more polar solvent.[8]

  • Carefully apply the sample to the top of the silica bed.

  • Alternatively, for samples not readily soluble in the eluent, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[8]

4. Elution:

  • Begin eluting with the chosen solvent system (isocratic elution) or start with a less polar solvent and gradually increase the polarity (gradient elution).

  • Collect fractions and monitor their composition by TLC.

5. Isolation:

  • Combine the pure fractions containing your desired compound and remove the solvent using a rotary evaporator.

Reversed-Phase Flash Column Chromatography

Ideal for purifying highly polar or water-soluble compounds.

1. Stationary Phase:

  • Use a column packed with a non-polar stationary phase, such as C18-bonded silica.

2. Mobile Phase:

  • The mobile phase is typically a mixture of water and a miscible organic solvent like methanol or acetonitrile.

  • The elution strength is increased by decreasing the polarity of the mobile phase (i.e., increasing the proportion of the organic solvent).

3. Procedure:

  • The general procedure for packing, loading, and eluting is similar to normal-phase chromatography, but the principles of polarity are inverted.

Hydrophilic Interaction Liquid Chromatography (HILIC)

A useful technique for compounds that are too polar for reversed-phase and show poor retention.

1. Stationary Phase:

  • A polar stationary phase is used, such as bare silica, or more commonly, polar bonded phases like amine or diol.[6]

2. Mobile Phase:

  • The mobile phase consists of a high percentage of a water-miscible organic solvent (e.g., >80% acetonitrile) and a small amount of an aqueous solvent or buffer.[5]

  • Elution strength is increased by increasing the amount of the aqueous component.

Data Presentation

Table 1: Common Solvent Systems for Different Chromatography Modes
Chromatography ModeStationary PhaseTypical Mobile Phase (in order of increasing polarity)
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/Methanol
Reversed-Phase C18-Silica, C8-SilicaWater/Methanol, Water/Acetonitrile
HILIC Amine-bonded Silica, Diol-bonded SilicaAcetonitrile/Water, Acetonitrile/Aqueous Buffer

Visualizations

G Troubleshooting Workflow for Polar Compound Purification start Start: Crude Polar Compound tlc Run TLC with standard solvent system (e.g., Hexane/EtOAc) start->tlc check_rf Is Rf > 0 and < 0.5? tlc->check_rf increase_polarity Increase eluent polarity (e.g., add MeOH) check_rf->increase_polarity No check_streaking Is there streaking? check_rf->check_streaking Yes increase_polarity->tlc add_modifier Add modifier to eluent (e.g., TEA or AcOH) check_streaking->add_modifier Yes check_stability Check for decomposition (2D TLC) check_streaking->check_stability No add_modifier->tlc consider_alt_phase Consider alternative stationary phase (Alumina, Bonded Phase) or RP/HILIC column_chrom Proceed with Column Chromatography end Purified Compound column_chrom->end decomposition Decomposition observed? check_stability->decomposition decomposition->consider_alt_phase Yes decomposition->column_chrom No

Caption: Troubleshooting workflow for purifying polar compounds.

G Chromatography Method Selection Guide start Compound to be Purified solubility Is the compound soluble in organic solvents? start->solubility normal_phase Use Normal-Phase Chromatography solubility->normal_phase Yes water_solubility Is the compound water-soluble? solubility->water_solubility No hilic Consider HILIC water_solubility->hilic Highly Water-Soluble rp_retention Is there retention on a C18 column? water_solubility->rp_retention Yes rp_chrom Use Reversed-Phase Chromatography rp_retention->rp_chrom Yes rp_retention->hilic No

Caption: Decision tree for chromatography method selection.

G Principle of Gradient Elution cluster_0 Column Over Time time1 Time 1 Low Polarity Eluent time2 Time 2 Medium Polarity Eluent compound_a Less Polar Compound time1->compound_a Moves Faster compound_b More Polar Compound time1->compound_b Moves Slower time3 Time 3 High Polarity Eluent elute_a Elutes time2->elute_a elute_b Elutes time3->elute_b compound_a->time2 compound_b->time2 start Mixture Loaded start->time1 elute_a->time3

Caption: Diagram illustrating gradient elution.

References

Technical Support Center: Synthesis of 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic routes are the Aldol (B89426) Condensation and the Grignard Reaction.

  • Aldol Condensation: This route involves the base-catalyzed reaction of pivaldehyde (2,2-dimethylpropanal) with diisopropyl ketone (2,4-dimethyl-3-pentanone). The bulky nature of the reactants can present steric hindrance challenges.

  • Grignard Reaction: This approach utilizes the reaction of a hydroxymethyl Grignard reagent equivalent with 2,2,4-trimethyl-3-pentanone.

Q2: I am experiencing low yields in my aldol condensation. What are the likely causes?

A2: Low yields in the aldol condensation of sterically hindered ketones are often due to a combination of factors. The equilibrium of the aldol addition may not favor the product, and enolate formation can be difficult.[1] Slow nucleophilic attack due to steric hindrance is also a common issue.[1]

Q3: How can I improve the enolate formation from my sterically hindered ketone?

A3: To improve enolate formation, it is recommended to use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).[1] Conducting the reaction at low temperatures, such as -78 °C, can help trap the kinetic enolate.[1] It is also crucial to pre-form the enolate completely before adding the aldehyde to prevent side reactions.[1]

Q4: What are common side reactions to be aware of?

A4: In aldol condensations, self-condensation of the enolizable ketone can occur, leading to undesired byproducts.[1] With Grignard reactions, side products can arise from the reaction of the Grignard reagent with any trace amounts of water or other protic sources.

Q5: My Grignard reaction is not initiating. What should I do?

A5: Difficulty in initiating a Grignard reaction is often due to an oxide layer on the magnesium turnings. Ensure you are using fresh, dry magnesium. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.

Troubleshooting Guides

Aldol Condensation Route
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently strong base to form the enolate of the hindered ketone. 2. Reaction equilibrium does not favor the product. 3. Steric hindrance preventing the nucleophilic attack.1. Use a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA). 2. Conduct the reaction at a lower temperature (e.g., -78 °C) to favor the kinetic product. 3. Allow for a longer reaction time.
Formation of Multiple Products 1. Self-condensation of the ketone. 2. Competing Cannizzaro reaction of the aldehyde (if a strong base is used).1. Pre-form the enolate of the ketone before adding the aldehyde. 2. Add the aldehyde slowly to the enolate solution at a low temperature.
Product Dehydration The initial β-hydroxy ketone product is unstable under the reaction conditions and eliminates water to form an α,β-unsaturated ketone.1. Use milder reaction conditions (lower temperature, weaker base if feasible). 2. Quench the reaction promptly once the formation of the desired product is observed by TLC.
Grignard Reaction Route
Issue Possible Cause(s) Recommended Solution(s)
Failure to Form Grignard Reagent 1. Wet glassware or solvent. 2. Inactive magnesium surface.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use fresh magnesium turnings or activate them with iodine or 1,2-dibromoethane.
Low Yield of Desired Alcohol 1. Grignard reagent acting as a base and deprotonating the ketone. 2. Incomplete reaction.1. Use a non-nucleophilic base to form the enolate if starting from the ketone. 2. Ensure a slight excess of the Grignard reagent is used. 3. Allow for sufficient reaction time.
Presence of Ketone Starting Material in Product Incomplete reaction of the Grignard reagent.1. Check the concentration of the Grignard reagent via titration before use. 2. Increase the reaction time or temperature slightly.

Data Presentation

Parameter Condition Effect on Yield Reference
Base NaOHModerateGeneral Aldol Conditions
LDAHigh[1]
Temperature Room TemperatureLower[1]
-78 °CHigher[1]
Reactant Addition All at onceLower (more side products)[1]
Slow addition of electrophileHigher (better control)[1]

Experimental Protocols

Key Experiment 1: Aldol Condensation of Pivaldehyde and Diisopropyl Ketone

Objective: To synthesize this compound via a base-catalyzed aldol condensation.

Materials:

  • Diisopropyl ketone (2,4-dimethyl-3-pentanone)

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Pivaldehyde (2,2-dimethylpropanal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under an inert atmosphere, add diisopropyl ketone to the flask, followed by anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution to the stirred ketone solution over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add pivaldehyde to the dropping funnel and add it dropwise to the enolate solution over 30 minutes, keeping the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Aldol_Troubleshooting start Low Yield in Aldol Synthesis check_enolate Check Enolate Formation start->check_enolate check_conditions Review Reaction Conditions start->check_conditions use_lda Use Stronger Base (LDA) check_enolate->use_lda preform_enolate Pre-form Enolate check_enolate->preform_enolate low_temp Lower Temperature (-78°C) check_conditions->low_temp slow_addition Slow Aldehyde Addition check_conditions->slow_addition increase_time Increase Reaction Time check_conditions->increase_time optimized_yield Optimized Yield use_lda->optimized_yield low_temp->optimized_yield preform_enolate->optimized_yield slow_addition->optimized_yield increase_time->optimized_yield

Caption: Troubleshooting workflow for low yield in the aldol synthesis of this compound.

Grignard_Troubleshooting start Grignard Reaction Failure check_reagents Verify Reagent Quality start->check_reagents check_initiation Check Reaction Initiation start->check_initiation anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions titrate_grignard Titrate Grignard Reagent check_reagents->titrate_grignard activate_mg Activate Magnesium check_initiation->activate_mg successful_reaction Successful Reaction anhydrous_conditions->successful_reaction activate_mg->successful_reaction titrate_grignard->successful_reaction

Caption: Troubleshooting workflow for Grignard reaction failure in the synthesis of this compound.

References

Technical Support Center: Grignard Reactions with Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions on hydroxy ketone substrates.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with a hydroxy ketone failing or giving a low yield?

A1: The primary reason for failure is the incompatibility of the Grignard reagent with the acidic hydroxyl group of the hydroxy ketone.[1][2][3] Grignard reagents are strong bases and will be quenched by the acidic proton of the hydroxyl group before they can add to the carbonyl carbon of the ketone.[1][3] This acid-base reaction consumes the Grignard reagent, leading to low or no yield of the desired tertiary alcohol and recovery of the starting hydroxy ketone.

Q2: How can I prevent the Grignard reagent from reacting with the hydroxyl group?

A2: To prevent the undesired acid-base reaction, the hydroxyl group must be "protected" before introducing the Grignard reagent.[1][2][3] This involves converting the hydroxyl group into a functional group that is stable under the basic conditions of the Grignard reaction, such as a silyl (B83357) ether.[4] After the Grignard reaction is complete, the protecting group can be removed to regenerate the hydroxyl group.[5]

Q3: Should I protect the hydroxyl group or the ketone?

A3: In most cases, it is preferable to protect the hydroxyl group. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are common protecting groups for alcohols that are stable to Grignard reagents.[4] Protecting the ketone as an acetal (B89532) is also a viable strategy, particularly if the hydroxyl group is sterically hindered.[1][6] The choice of protecting group depends on the overall synthetic strategy and the stability of the protecting group to other reaction conditions.

Q4: What are the key steps for a successful Grignard reaction with a hydroxy ketone?

A4: A successful reaction involves a three-stage process:

  • Protection: Selectively protect the hydroxyl group of the hydroxy ketone.

  • Grignard Reaction: React the protected hydroxy ketone with the Grignard reagent under strictly anhydrous conditions.

  • Deprotection: Remove the protecting group to yield the final diol product.

Troubleshooting Guides

Problem 1: Low Yield or No Reaction During the Protection Step
Symptom Possible Cause Suggested Solution
Starting material remains after the reaction.Incomplete reaction due to insufficient reagents or reaction time.Increase the equivalents of the protecting group precursor (e.g., TBSCl) and the base (e.g., imidazole).[5] Monitor the reaction by TLC until the starting material is consumed.
Formation of multiple products.Non-selective reaction or side reactions.Ensure the reaction is run at the recommended temperature. For TBS protection, room temperature or slightly elevated temperatures (e.g., 50 °C) are common.[5]
Decomposition of starting material.Reaction conditions are too harsh.Use a milder base or a more reactive silylating agent if steric hindrance is an issue. For example, TBSOTf with 2,6-lutidine can be used for hindered alcohols.[7]
Problem 2: Low Yield or Starting Material Recovery After Grignard Reaction
Symptom Possible Cause Suggested Solution
Starting material (protected hydroxy ketone) is recovered.Grignard reagent was not formed or was quenched.Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8] Use anhydrous solvents. Activate the magnesium turnings with a crystal of iodine if the reaction is difficult to initiate.[8]
Steric hindrance around the ketone.Use a less sterically hindered Grignard reagent if possible. Consider using a more reactive organolithium reagent. The addition of cerium(III) chloride (Luche conditions) can enhance nucleophilic addition over enolization.
A significant amount of a side product corresponding to the protonated Grignard reagent is observed.Presence of trace amounts of water or other acidic protons.Rigorously dry all reagents and solvents. Ensure the protected hydroxy ketone is free of any residual acid from the protection step.
Low yield of the desired tertiary alcohol.Incomplete reaction.Increase the reaction time or temperature. Ensure a slight excess of the Grignard reagent is used (typically 1.1-1.5 equivalents).
Problem 3: Issues During the Deprotection Step
Symptom Possible Cause Suggested Solution
Incomplete removal of the protecting group.Deprotection conditions are too mild or reaction time is too short.For TBS ethers, increase the concentration of the fluoride (B91410) source (e.g., TBAF) or the reaction time.[5] For acetals, increase the concentration of the acid or the reaction time.
Decomposition of the product.Deprotection conditions are too harsh.For acid-sensitive tertiary alcohols, use buffered fluoride sources for silyl ether deprotection. For acetal deprotection, use a milder acid or shorter reaction times at lower temperatures. A saturated aqueous solution of NH4Cl can be a milder alternative for workup.[9]
Formation of elimination byproducts.The tertiary alcohol is prone to elimination under acidic conditions.Use non-acidic deprotection conditions for silyl ethers (e.g., TBAF).[5] If acidic deprotection of an acetal is necessary, perform the reaction at low temperatures and carefully neutralize the acid upon completion.

Quantitative Data Summary

Step Parameter Typical Values/Conditions Expected Yield
Protection (TBS ether) ReagentsTBSCl (1.1-1.5 eq.), Imidazole (B134444) (2-3 eq.)>95%
SolventDMF, CH2Cl2
TemperatureRoom Temperature to 50°C
Protection (Ethylene Ketal) ReagentsEthylene glycol (1.1-1.5 eq.), p-TsOH (catalytic)85-95%
SolventToluene (with Dean-Stark trap)
TemperatureReflux
Grignard Reaction Grignard Reagent1.1-2.0 equivalents60-90% (highly substrate dependent)
SolventAnhydrous THF or Et2O
Temperature-78°C to room temperature
Deprotection (TBS ether) ReagentsTBAF (1.1-1.5 eq.) in THF>90%
TemperatureRoom Temperature
Deprotection (Ethylene Ketal) ReagentsDilute HCl or other aqueous acid>90%
Temperature0°C to room temperature

Experimental Protocols

Key Experiment 1: Protection of a Hydroxy Ketone as a TBS Ether

Methodology:

  • To a solution of the hydroxy ketone (1.0 eq.) in anhydrous dimethylformamide (DMF), add imidazole (2.5 eq.).

  • Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Experiment 2: Grignard Addition to a TBS-Protected Hydroxy Ketone

Methodology:

  • Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere.

  • Prepare the Grignard reagent in a separate flask by adding the corresponding alkyl or aryl halide to magnesium turnings in anhydrous diethyl ether or THF.

  • In the reaction flask, dissolve the TBS-protected hydroxy ketone (1.0 eq.) in anhydrous diethyl ether or THF.

  • Cool the solution of the protected hydroxy ketone to 0°C or -78°C.

  • Slowly add the prepared Grignard reagent (1.5 eq.) to the stirred solution of the protected hydroxy ketone.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.[9]

  • Upon completion, cool the reaction mixture to 0°C and quench by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[9]

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Key Experiment 3: Deprotection of the TBS Ether

Methodology:

  • Dissolve the crude product from the Grignard reaction in tetrahydrofuran (B95107) (THF).

  • Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 eq.).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final diol product.[5]

Visualizations

Grignard_Troubleshooting_Workflow cluster_start Start: Grignard Reaction with Hydroxy Ketone cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start Initial Reaction Failed? protect_OH Protect Hydroxyl Group (e.g., TBS ether) start->protect_OH Yes check_protection Protection Successful? protect_OH->check_protection troubleshoot_protection Troubleshoot Protection: - Check reagents - Adjust conditions check_protection->troubleshoot_protection No grignard_reaction Perform Grignard Addition check_protection->grignard_reaction Yes troubleshoot_protection->protect_OH check_grignard Addition Successful? grignard_reaction->check_grignard troubleshoot_grignard Troubleshoot Grignard: - Ensure anhydrous conditions - Check Mg activation - Consider steric hindrance check_grignard->troubleshoot_grignard No deprotect Remove Protecting Group check_grignard->deprotect Yes troubleshoot_grignard->grignard_reaction check_deprotection Deprotection Successful? deprotect->check_deprotection troubleshoot_deprotection Troubleshoot Deprotection: - Adjust reagent/time - Use milder conditions - Watch for side reactions check_deprotection->troubleshoot_deprotection No end_product Desired Diol Product check_deprotection->end_product Yes troubleshoot_deprotection->deprotect

Caption: Troubleshooting workflow for Grignard reactions with hydroxy ketones.

Protection_Strategy start Hydroxy Ketone protect_OH Protect -OH (e.g., TBS-Cl, Imidazole) start->protect_OH protected_ketone Protected Hydroxy Ketone protect_OH->protected_ketone addition_product Tertiary Alkoxide Intermediate protected_ketone->addition_product Grignard Addition grignard Grignard Reagent (R-MgX) grignard->addition_product deprotect Deprotection (e.g., TBAF or H3O+) addition_product->deprotect Aqueous Workup final_product Final Diol Product deprotect->final_product

References

Technical Support Center: Resolving Isomers of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of isomers of 1-hydroxy-2,2,4-trimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for resolving the enantiomers of this compound?

A1: The primary methods for resolving the enantiomers of this compound, a β-hydroxy ketone, include:

  • Kinetic Resolution: This technique involves the differential reaction of the two enantiomers with a chiral catalyst or reagent, leading to the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (unreacted starting material).[1][2]

  • Classical Resolution via Diastereomer Formation: This method involves reacting the racemic mixture with a chiral resolving agent to form a mixture of diastereomers.[3] These diastereomers have different physical properties and can be separated by crystallization or chromatography.[3][4] The resolving agent is then removed to yield the pure enantiomers.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) can be used to directly separate the enantiomers.[5]

Q2: I am having trouble with low enantiomeric excess (ee) in my kinetic resolution. What are the possible causes and solutions?

A2: Low enantiomeric excess in a kinetic resolution can stem from several factors:

  • Suboptimal Catalyst or Reagent: The chiral catalyst or reagent may not be selective enough for your specific substrate.

    • Solution: Screen a variety of chiral catalysts or enzymes. For instance, different lipases can be tested in enzymatic resolutions.[2] For chemical resolutions, varying the chiral ligand on a metal catalyst can significantly impact selectivity.

  • Incorrect Reaction Time: The enantiomeric excess of the unreacted starting material increases with conversion.

    • Solution: Monitor the reaction over time to determine the optimal endpoint. Stopping the reaction too early will result in low ee of the starting material, while letting it proceed too far will decrease the yield. A selectivity factor (s) of greater than 50 is often required for obtaining high enantiomeric excess in a reasonable yield.[2]

  • Racemization of Starting Material or Product: The conditions of the reaction (e.g., temperature, pH) might be causing the starting material or the product to racemize.

    • Solution: Optimize the reaction conditions. Run the reaction at a lower temperature and ensure the pH is appropriate for the stability of your compound and the catalyst.

Q3: My diastereomeric resolution by crystallization is not working. What should I do?

A3: Challenges with diastereomeric crystallization can be addressed by:

  • Solvent Screening: The choice of solvent is critical for successful crystallization.

    • Solution: Perform a systematic screening of different solvents and solvent mixtures to find conditions where the two diastereomers have significantly different solubilities.

  • Controlling the Rate of Crystallization: Slow cooling of a saturated solution often yields purer crystals.

    • Solution: Employ a controlled cooling profile or use vapor diffusion techniques to promote slow crystal growth.

  • Seeding: Introducing a pure crystal of the desired diastereomer can induce its selective crystallization.

    • Solution: If you can obtain a small amount of one of the pure diastereomers, use it to seed the supersaturated solution.

Troubleshooting Guides

Kinetic Resolution Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Conversion Inactive catalyst/enzyme.- Ensure the catalyst/enzyme is fresh and has been stored correctly.- Verify the reaction conditions (temperature, solvent, pH) are optimal for catalyst activity.
Poor substrate solubility.- Screen for a solvent in which both the substrate and catalyst are soluble and the catalyst is active.
Low Enantioselectivity (low ee) Non-optimal catalyst.- Screen a library of chiral catalysts or enzymes.- Modify the chiral ligand in organometallic catalysts.
Incorrect reaction time.- Perform a time-course study to find the optimal reaction time that balances yield and enantiomeric excess.
Product Isolation Difficulties Similar properties of starting material and product.- Optimize chromatographic conditions (e.g., column, mobile phase) for better separation.- Consider derivatizing the product to alter its physical properties for easier separation.
Diastereomeric Resolution Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Crystallization Solution is not supersaturated.- Concentrate the solution.- Cool the solution to a lower temperature.
Inappropriate solvent.- Screen a wide range of solvents and solvent mixtures.
Both Diastereomers Co-crystallize Diastereomers have similar solubility in the chosen solvent.- Perform a thorough solvent screening to find a solvent system with a larger solubility difference.- Try a different chiral resolving agent to create diastereomers with more distinct physical properties.
Oily Product Formation The melting point of the diastereomer is below the crystallization temperature.- Use a lower crystallization temperature.- Choose a solvent in which the diastereomer is less soluble.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution

This protocol is a general guideline for the enzymatic kinetic resolution of this compound via acylation.

Materials:

  • Racemic this compound

  • Lipase (B570770) (e.g., Candida antarctica lipase B - CALB)[2]

  • Acylating agent (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (for anhydrous conditions)

Procedure:

  • To a solution of racemic this compound (1.0 eq) in the chosen anhydrous solvent, add the lipase (e.g., 10-50 mg/mmol of substrate).

  • Add the acylating agent (e.g., vinyl acetate, 1.5 eq).

  • Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography.

Protocol 2: Diastereoselective Reduction (Narasaka-Prasad Reduction)

This protocol describes the syn-selective reduction of the β-hydroxy ketone to the corresponding 1,3-diol, which can be a method to obtain a specific diastereomer.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous THF and methanol (e.g., 4:1) under an inert atmosphere (e.g., argon).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add diethylmethoxyborane (1.1 eq) dropwise. This forms a six-membered ring intermediate.[6]

  • Stir the mixture at this temperature for a specified time (e.g., 30 minutes).

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Stir the reaction for several hours at -78 °C.

  • Quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) or saturated aqueous ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography and determine the diastereomeric ratio by NMR spectroscopy or GC.

Visualizations

experimental_workflow_kinetic_resolution racemate Racemic This compound reaction Enzymatic Acylation (e.g., Lipase, Vinyl Acetate) racemate->reaction separation Chromatographic Separation reaction->separation enant_S (S)-Enantiomer (Unreacted) separation->enant_S product_R (R)-Ester (Product) separation->product_R

Caption: Workflow for enzymatic kinetic resolution.

logical_relationship_troubleshooting start Low Enantiomeric Excess (ee) cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Reaction Time start->cause2 cause3 Racemization start->cause3 solution1 Screen Catalysts/Enzymes cause1->solution1 solution2 Perform Time-Course Study cause2->solution2 solution3 Optimize T, pH, Solvent cause3->solution3

Caption: Troubleshooting low enantiomeric excess.

References

preventing side reactions in the synthesis of alpha-hydroxy ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of α-hydroxy ketones.

Troubleshooting Guides & FAQs

This section addresses specific side reactions and experimental issues in a question-and-answer format.

Acyloin Condensation

Question 1: My acyloin condensation is giving a low yield of the desired α-hydroxy ketone, and I observe a significant amount of a byproduct with a smaller ring size. What is happening and how can I prevent it?

Answer:

This issue is likely due to a competing Dieckmann condensation , an intramolecular Claisen condensation of the diester starting material. This side reaction is catalyzed by the alkoxide base generated during the acyloin condensation and results in the formation of a β-keto ester, which is a ring one carbon smaller than the desired acyloin product.[1][2][3]

Troubleshooting:

  • Utilize the Rühlmann Modification: The most effective way to suppress the Dieckmann condensation is to perform the acyloin condensation in the presence of trimethylsilyl (B98337) chloride (TMSCl).[4][5] TMSCl traps the intermediate enediolate as a stable bis-silyl ether and also quenches the alkoxide byproduct, preventing it from catalyzing the Dieckmann condensation.[4][6][7] The desired α-hydroxy ketone is then obtained by acidic workup.[7]

  • Ensure Anhydrous and Oxygen-Free Conditions: The acyloin condensation is sensitive to moisture and oxygen.[4][8] Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Choice: Use high-boiling aprotic solvents like toluene (B28343) or xylene.[4][8] Protic solvents will lead to the Bouveault-Blanc reduction of the ester instead of the desired condensation.[4]

Question 2: I am attempting an intermolecular acyloin condensation, but the yield is very low. What are the key factors for a successful intermolecular reaction?

Answer:

Intermolecular acyloin condensations are often lower yielding than their intramolecular counterparts due to competing polymerization. However, several factors can be optimized to improve the yield.

Troubleshooting:

  • High Dilution: For intermolecular reactions, maintaining high dilution can favor the desired bimolecular coupling over polymerization.

  • Rühlmann Modification: As with intramolecular reactions, the use of TMSCl is highly recommended to trap the product and prevent side reactions.[9][5]

  • Purity of Sodium: The reaction is reported to be influenced by potassium impurities in the sodium metal, which can act as a catalyst.[4] Using sodium with a small amount of potassium or a sodium-potassium alloy may improve yields.

Oxidation of Ketones

Question 3: I am trying to synthesize an α-hydroxy ketone by oxidizing a ketone, but I am getting a significant amount of over-oxidation to a diketone or cleavage products. How can I improve the selectivity?

Answer:

Over-oxidation is a common problem when using strong, non-selective oxidizing agents. To achieve a selective α-hydroxylation, it is crucial to choose the right oxidant and control the reaction conditions.

Troubleshooting:

  • Use a Selective Oxidant:

    • o-Iodoxybenzoic acid (IBX): IBX is a mild and selective oxidant for the α-hydroxylation of ketones.[10][11] It is particularly effective for the oxidation of β-hydroxyketones to β-diketones and can be used for the α-hydroxylation of α-alkynyl carbonyl compounds.[10][12]

    • Copper(I) Catalysts: Cu(I)-catalyzed oxidation using oxygen as the oxidant can be a highly selective method for the synthesis of α-keto aldehydes from α-hydroxy ketones, indicating its potential for controlled oxidation.[13][14]

    • Phase-Transfer Catalysis: An operationally simple method for the asymmetric α-hydroxylation of ketones using phase-transfer catalysis with oxygen as the oxidant has been developed, providing good yields and enantioselectivities.[15]

  • Control Reaction Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to minimize over-oxidation. Using a slight excess of the substrate relative to the oxidant can sometimes be beneficial.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to improve selectivity.

General Issues

Question 4: My α-hydroxy ketone product is a racemic mixture, but I need a specific enantiomer. What is causing the racemization and how can I avoid it?

Answer:

Racemization of α-hydroxy ketones typically occurs through the formation of an enol or enolate intermediate under either acidic or basic conditions.[16] If the α-carbon is a stereocenter, its deprotonation to form the planar enolate, followed by reprotonation, will lead to a loss of stereochemical information.

Troubleshooting:

  • Maintain Neutral pH: Throughout the reaction, workup, and purification, strive to maintain a neutral pH to avoid enolization.

  • Careful Workup: If an acidic or basic workup is necessary, perform it at low temperatures and for the shortest possible time.

  • Asymmetric Synthesis: For the synthesis of enantiomerically pure α-hydroxy ketones, consider using an asymmetric method from the start, such as an enantioselective α-hydroxylation of a ketone.[15][17]

Question 5: I am observing an unexpected isomer of my desired α-hydroxy ketone. What could be the cause?

Answer:

The formation of an isomeric α-hydroxy ketone is likely due to an α-ketol rearrangement (also known as the acyloin rearrangement). This is a reversible isomerization that can be catalyzed by acid, base, or heat, and it proceeds towards the more thermodynamically stable isomer.[18][19]

Troubleshooting:

  • Control Temperature and pH: Avoid high temperatures and strongly acidic or basic conditions during the reaction and purification to minimize the rearrangement.[18][19]

  • Strategic Synthesis Design: If the desired product is the less stable isomer, it may be necessary to synthesize it under kinetic control at low temperatures and purify it quickly under neutral conditions. The rearrangement can also be driven in a desired direction by using substrates with features like ring strain that are relieved upon rearrangement.[20][21]

  • Protecting Groups: In some cases, protecting the hydroxyl group can prevent the rearrangement.

Quantitative Data

Table 1: Comparison of Yields for Intramolecular Acyloin Condensation with and without TMSCl (Rühlmann Modification)

Diester SubstrateProduct Ring SizeYield without TMSCl (%)Yield with TMSCl (%)Reference
Diethyl adipate5Moderate80-85[4]
Diethyl suberate750-60>70[4]
Diethyl sebacate10Good90-95[9]
Diethyl dodecanedioate12Good>70[4]

Table 2: Yields of α-Hydroxy Ketones via Selective Oxidation Methods

Ketone SubstrateOxidizing Agent/CatalystProductYield (%)Reference
1-IndanonePhase-Transfer Catalyst / O₂2-Hydroxy-1-indanone95[15]
1-TetralonePhase-Transfer Catalyst / O₂2-Hydroxy-1-tetralone98[15]
PropiophenonePhase-Transfer Catalyst / O₂2-Hydroxypropiophenone70[15]
4'-MethylpropiophenonePhase-Transfer Catalyst / O₂2-Hydroxy-4'-methylpropiophenone75[15]
β-Hydroxyketone (various)IBXβ-Diketone90-99[12]

Experimental Protocols

Protocol 1: Rühlmann Modification of the Acyloin Condensation for the Synthesis of a Cyclic α-Hydroxy Ketone

This protocol is a general guideline for the intramolecular acyloin condensation of a diester using the Rühlmann modification.

Materials:

  • Diester

  • Sodium metal, dispersed in mineral oil

  • Anhydrous toluene

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with an argon/nitrogen inlet, and a dropping funnel.

  • Reaction Setup: Under a positive pressure of inert gas, add anhydrous toluene to the flask. Add the sodium metal dispersion and heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion.

  • Addition of Reactants: Allow the mixture to cool to room temperature. In the dropping funnel, prepare a solution of the diester and freshly distilled TMSCl in anhydrous toluene.

  • Reaction: Add the diester/TMSCl solution dropwise to the stirred sodium dispersion at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Workup: Cool the reaction mixture to 0 °C. Cautiously add a mixture of diethyl ether and aqueous HCl to quench the reaction and hydrolyze the bis-silyl ether.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude α-hydroxy ketone by distillation or column chromatography.

Protocol 2: α-Hydroxylation of a Ketone using o-Iodoxybenzoic Acid (IBX)

This protocol provides a general procedure for the selective oxidation of a ketone to an α-hydroxy ketone using IBX.

Materials:

Procedure:

  • Reaction Setup: To a solution of the ketone in ethyl acetate at room temperature, add IBX (typically 1.5-3 equivalents).

  • Reaction: Heat the reaction mixture to reflux (around 77-80 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature.

  • Purification: Filter the reaction mixture through a small pad of silica gel to remove the insoluble IBX and its reduction product, 2-iodobenzoic acid. Concentrate the filtrate under reduced pressure to obtain the crude α-hydroxy ketone. Further purification can be achieved by column chromatography if necessary.[12][22]

Visualizations

Logical Workflow for Troubleshooting Acyloin Condensation

G start Low yield in Acyloin Condensation side_reaction Byproduct with smaller ring size? start->side_reaction no_side_reaction No significant byproduct observed start->no_side_reaction dieckmann Probable Dieckmann Condensation side_reaction->dieckmann Yes conditions Check Reaction Conditions side_reaction->conditions No no_side_reaction->conditions solution_tmscl Use Rühlmann Modification (add TMSCl) dieckmann->solution_tmscl anhydrous Ensure anhydrous and O2-free conditions conditions->anhydrous solvent Use high-boiling aprotic solvent conditions->solvent

Caption: Troubleshooting workflow for low yields in acyloin condensation.

Experimental Workflow for the Rühlmann Modification of Acyloin Condensation

G start Start: Diester, Na, Toluene, TMSCl reaction 1. Reflux under inert atmosphere start->reaction intermediate Formation of bis-silyl enediolate reaction->intermediate workup 2. Cool and quench with aq. HCl intermediate->workup hydrolysis Hydrolysis of silyl (B83357) ether workup->hydrolysis extraction 3. Extraction with organic solvent hydrolysis->extraction purification 4. Drying and concentration extraction->purification product Product: α-Hydroxy Ketone purification->product

Caption: Experimental workflow for the Rühlmann modification.

References

Technical Support Center: 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-hydroxy-2,2,4-trimethyl-3-pentanone. The information is intended for researchers, scientists, and professionals in drug development. Please note that while this guidance is based on established principles of organic chemistry, specific stability data for this compound is limited. The stability of this compound is primarily inferred from the known behavior of β-hydroxy ketones.

Troubleshooting Guide

Users may encounter stability issues with this compound, leading to unexpected experimental results. The primary degradation pathways for β-hydroxy ketones are the retro-aldol reaction and dehydration.

Issue: Loss of compound or appearance of unexpected byproducts.

This is a common indicator of degradation. The identity of the byproducts can help determine the degradation pathway.

Troubleshooting Steps:

  • Analyze Byproducts: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify the impurities.

    • Presence of isobutyraldehyde (B47883) and 3,3-dimethyl-2-butanone suggests a retro-aldol reaction.

    • Presence of an α,β-unsaturated ketone (2,2,4-trimethyl-4-penten-3-one) indicates dehydration.

  • Review Experimental Conditions:

    • pH: Both acidic and basic conditions can catalyze degradation.[1][2] If possible, maintain a neutral pH.

    • Temperature: Elevated temperatures can promote both retro-aldol reactions and dehydration.[2][3] Avoid unnecessary heating.

    • Light Exposure: While specific data is unavailable for this compound, ketones can be susceptible to photodegradation.[4] Store the compound and conduct experiments in a dark or amber-vial setting where possible.

  • Storage Conditions:

    • Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing at -20°C to -80°C, as lower temperatures significantly slow down degradation rates for similar compounds.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: As a β-hydroxy ketone, the main stability concerns are its susceptibility to two primary degradation pathways: the retro-aldol reaction and dehydration.[2][7] Both reactions can be catalyzed by acidic or basic conditions and are accelerated by heat.

Q2: What is a retro-aldol reaction and why does it occur?

A2: The retro-aldol reaction is the reverse of the aldol (B89426) addition.[7] In this process, the carbon-carbon bond between the α- and β-carbons cleaves, breaking the molecule into its original aldehyde and ketone constituents. For this compound, this would yield isobutyraldehyde and 3,3-dimethyl-2-butanone. This reaction is often base-catalyzed.[7]

Q3: What is dehydration and under what conditions does it happen?

A3: Dehydration is the elimination of a water molecule from the β-hydroxy ketone to form an α,β-unsaturated ketone.[2] This reaction is driven by the formation of a stable conjugated system and can be catalyzed by either acid or base, often with gentle heating.[2][8]

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to control the experimental conditions. Maintain a neutral pH, avoid high temperatures, and protect the compound from light. If the reaction conditions permit, use of a buffered system may help maintain pH.

Q5: What are the recommended storage conditions for this compound?

A5: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dark, and dry environment. For long-term storage, refrigeration (-4°C) or freezing (-20°C to -80°C) is recommended to slow down potential degradation reactions.[5][6]

Quantitative Data

Table 1: Stability of Acetoacetate (B1235776) in Serum at Different Temperatures [5][6]

Storage Temperature (°C)TimePercent LossRate Constant (min⁻¹)
-207 days~40%(6.4 ± 2.9) x 10⁻⁵
-2040 days~100%
-8040 days~15%(0.4 ± 0.3) x 10⁻⁵

Experimental Protocols

Protocol 1: General Method for Monitoring the Stability of this compound

This protocol outlines a general approach to assess the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare solutions of this compound in the relevant solvent or buffer system at a known concentration.

  • Incubation: Aliquot the solution into several vials. Expose the vials to the conditions being tested (e.g., specific pH, temperature, light exposure). Include a control sample stored at -80°C in the dark.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction if necessary (e.g., by neutralizing the pH or rapidly cooling the sample).

  • Analysis: Analyze the samples and the control using a validated analytical method, such as HPLC with UV detection or GC-MS.

  • Data Evaluation: Quantify the amount of remaining this compound and any degradation products. Calculate the degradation rate.

Visualizations

Degradation Pathways

The following diagrams illustrate the two primary degradation pathways for β-hydroxy ketones.

G cluster_retro_aldol Retro-Aldol Reaction A This compound B Isobutyraldehyde A->B Base catalyst C 3,3-dimethyl-2-butanone A->C Base catalyst G cluster_dehydration Dehydration Reaction D This compound E 2,2,4-trimethyl-4-penten-3-one D->E Acid or Base catalyst, Heat F H₂O D->F Acid or Base catalyst, Heat G Start Experiment shows loss of compound or unexpected peaks Analyze Analyze byproducts (NMR, MS) Start->Analyze Identify Identify degradation pathway Analyze->Identify RetroAldol Retro-Aldol Products Detected Identify->RetroAldol Isobutyraldehyde & 3,3-dimethyl-2-butanone Dehydration Dehydration Product Detected Identify->Dehydration α,β-unsaturated ketone CheckBase Review for basic conditions RetroAldol->CheckBase CheckAcidBaseHeat Review for acidic/basic conditions and heat Dehydration->CheckAcidBaseHeat Optimize Optimize experimental conditions (neutral pH, lower temp, protect from light) CheckBase->Optimize CheckAcidBaseHeat->Optimize End Stability Improved Optimize->End

References

Technical Support Center: Synthesis of 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for two plausible synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of α-hydroxy ketones like this compound often presents challenges in maintaining consistent reaction temperatures, ensuring efficient mixing, and managing the isolation and purification of the final product. Exothermic reactions, such as Grignard additions, require careful monitoring and control of temperature to prevent side reactions. On a larger scale, purification by column chromatography can become impractical, necessitating the development of alternative methods like distillation or crystallization.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Minimizing byproduct formation depends on the chosen synthetic route. For the selective oxidation of 2,2,4-trimethyl-1,3-pentanediol (B51712), controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial to prevent over-oxidation to a dicarbonyl compound or cleavage of the carbon-carbon bond. In the Grignard synthesis, ensuring the quality of the Grignard reagent, maintaining anhydrous conditions, and using the correct stoichiometry of reactants are key to avoiding side reactions such as enolization of the ketone or Wurtz coupling.

Q3: What are the recommended purification techniques for this compound?

A3: For lab-scale synthesis, column chromatography on silica (B1680970) gel is a common and effective method for purifying this compound. For larger quantities, fractional distillation under reduced pressure can be a viable alternative, provided the compound is thermally stable. Crystallization, if a suitable solvent system is found, can also be an excellent method for obtaining high-purity material.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, standard laboratory safety practices should always be followed. When working with Grignard reagents, it is critical to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) as they are highly reactive with water and oxygen. Oxidizing agents should be handled with care, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.

Synthetic Route 1: Selective Oxidation of 2,2,4-trimethyl-1,3-pentanediol

This method focuses on the selective oxidation of the secondary alcohol in 2,2,4-trimethyl-1,3-pentanediol to the corresponding ketone.

Experimental Protocol

Materials:

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2,2,4-trimethyl-1,3-pentanediol (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend the reaction time and continue to monitor by TLC. Ensure the PCC is of good quality and sufficient excess is used.
Over-oxidation to dicarbonyl.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider using a milder oxidizing agent.
Presence of Starting Material Insufficient oxidizing agent.Add an additional portion of PCC and continue monitoring the reaction.
Poor quality of PCC.Use freshly prepared or commercially available high-purity PCC.
Formation of a black tarry substance Decomposition of reagents or product.Ensure the reaction is run under anhydrous conditions. The use of buffered PCC (with sodium acetate) can sometimes mitigate this.
Data Presentation
ParameterValue
Reactant Ratio (Diol:PCC)1 : 1.5
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Typical Yield75-85%
Purity (post-chromatography)>98%

Synthesis Workflow

G Synthesis of this compound via Oxidation start Start: 2,2,4-trimethyl-1,3-pentanediol reaction Reaction with PCC in DCM start->reaction workup Workup: Filtration, Washing, Extraction reaction->workup purification Purification: Column Chromatography workup->purification product Product: this compound purification->product

Caption: Workflow for the oxidation synthesis route.

Synthetic Route 2: Grignard Reaction with a Protected α-Hydroxy Aldehyde

This approach involves the synthesis of a suitable protected α-hydroxy aldehyde followed by a Grignard reaction with isopropyl magnesium bromide.

Experimental Protocol

Part A: Synthesis of 2-(tert-Butyldimethylsilyloxy)propanal

  • Protect the hydroxyl group of commercially available 1-hydroxy-2-propanone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole (B134444) in dichloromethane (DCM).

  • Reduce the resulting ketone with a mild reducing agent, such as sodium borohydride, to the corresponding alcohol.

  • Oxidize the primary alcohol to the aldehyde using a selective oxidizing agent like Dess-Martin periodinane (DMP) in DCM.

Part B: Grignard Reaction

  • Prepare isopropyl magnesium bromide from isopropyl bromide and magnesium turnings in anhydrous diethyl ether.

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the protected aldehyde from Part A in anhydrous diethyl ether and cool to -78 °C.

  • Slowly add the Grignard reagent to the aldehyde solution and stir at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Deprotect the silyl (B83357) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF).

  • Purify the crude product by column chromatography.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Grignard Reaction Poor quality of Grignard reagent.Ensure magnesium turnings are activated and all reagents and glassware are scrupulously dry. Titrate the Grignard reagent before use.
Enolization of the aldehyde.Use a non-nucleophilic base to form the Grignard reagent or consider using a different organometallic reagent (e.g., organolithium).
Incomplete Deprotection Insufficient TBAF or reaction time.Increase the amount of TBAF and/or extend the reaction time. Monitor by TLC.
Formation of Wurtz coupling product Reaction of Grignard reagent with unreacted isopropyl bromide.Ensure the Grignard reagent is fully formed before adding the aldehyde. Add the Grignard reagent to the aldehyde, not the other way around.
Data Presentation
ParameterPart A (Typical Yield)Part B (Typical Yield)Overall Yield
Protection>95%
Reduction>90%
Oxidation80-90%
Grignard Reaction70-80%
Deprotection>90%~45-60%

Synthesis Pathway

G Grignard Synthesis Pathway cluster_part_a Part A: Protected Aldehyde Synthesis cluster_part_b Part B: Grignard Reaction and Deprotection start_a 1-hydroxy-2-propanone protection Protection (TBDMSCl) start_a->protection reduction Reduction (NaBH4) protection->reduction oxidation_a Oxidation (DMP) reduction->oxidation_a aldehyde 2-(tert-Butyldimethylsilyloxy)propanal oxidation_a->aldehyde grignard_reaction Grignard Reaction aldehyde->grignard_reaction grignard_reagent Isopropyl Magnesium Bromide grignard_reagent->grignard_reaction deprotection Deprotection (TBAF) grignard_reaction->deprotection product_b This compound deprotection->product_b

Technical Support Center: Managing Steric Hindrance in Reactions of 1-Hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the synthetic challenges posed by 1-hydroxy-2,2,4-trimethyl-3-pentanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the steric hindrance associated with this unique α-hydroxy ketone.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge arises from significant steric hindrance around the carbonyl group and the tertiary hydroxyl group. The bulky tert-butyl group adjacent to the carbonyl and the two methyl groups alpha to the hydroxyl group physically obstruct the approach of reagents, slowing down reaction rates and often leading to low yields or forcing the use of harsh reaction conditions.[1]

Q2: What are the most common types of reactions affected by the steric hindrance of this molecule?

A2: Nucleophilic additions to the carbonyl group (e.g., Grignard reactions), esterification of the tertiary hydroxyl group, and oxidation or reduction of the functional groups are all significantly impacted by steric hindrance.

Q3: Are there any general strategies to improve reaction outcomes?

A3: Yes, several general strategies can be employed:

  • Use of less bulky reagents: Opting for smaller, less sterically demanding reagents can facilitate easier access to the reactive centers.

  • Elevated temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this may also lead to side reactions.

  • Use of highly reactive reagents or catalysts: Employing more potent reagents or specialized catalysts can often drive the reaction to completion despite the steric hindrance.

  • Protection of functional groups: Temporarily protecting one of the functional groups can allow for more selective and efficient reaction at the other site.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reactions with this compound

Problem: Standard Grignard reactions with this compound result in low yields of the desired tertiary alcohol, with the starting material often recovered. This is due to the sterically hindered ketone.[1]

Troubleshooting:

  • Protect the Hydroxyl Group: The acidic proton of the hydroxyl group will quench the Grignard reagent. It is crucial to protect the hydroxyl group as a silyl (B83357) ether (e.g., TBDMS) or another suitable protecting group before introducing the Grignard reagent.

  • Use of a More Reactive Organometallic Reagent: Organolithium reagents are generally more reactive than Grignard reagents and may provide better yields.

  • Increase Reaction Temperature and Time: Carefully increasing the reaction temperature (e.g., refluxing in THF) and extending the reaction time can help to drive the reaction forward.

  • Use of an Additive: The addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and may improve yields in reactions with sterically hindered ketones.

Workflow for Grignard Reaction with Protection:

Grignard_Workflow start This compound protect Protect Hydroxyl Group (e.g., TBDMSCl, Imidazole) start->protect protected_ketone Protected Ketone protect->protected_ketone grignard Grignard Reaction (R-MgX, THF) protected_ketone->grignard workup Aqueous Workup grignard->workup deprotection Deprotection (e.g., TBAF) workup->deprotection product Tertiary Alcohol deprotection->product Esterification_Decision_Tree start Esterification of This compound q1 Is the carboxylic acid readily available as an anhydride? start->q1 strategy1 Use Acid Anhydride with catalytic DMAP q1->strategy1 Yes strategy2 Use Carboxylic Acid with DCC and catalytic DMAP (Steglich Esterification) q1->strategy2 No yes_anhydride Yes no_anhydride No Swern_Oxidation_Workflow start 2,2,4-trimethyl-1,3-pentanediol reagents 1. (COCl)₂, DMSO, CH₂Cl₂, -78°C 2. Substrate 3. Et₃N start->reagents product This compound reagents->product

References

Validation & Comparative

Comparative Guide to Analytical Methods for the Quantification of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with an alternative Gas Chromatography (GC) method for the quantitative analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable analytical techniques for this compound.

Introduction

This compound is a ketone-alcohol compound. Accurate and precise quantification of this analyte is crucial in various research and development settings. While no specific validated HPLC method for this exact compound is readily available in the public domain, this guide outlines a detailed, robust, and validatable HPLC method based on established principles for the analysis of similar ketone-containing molecules.[1][2][3] A comparison with a potential Gas Chromatography-Flame Ionization Detection (GC-FID) method is also presented to aid in the selection of the most suitable analytical technique for specific research needs.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method with UV detection following pre-column derivatization is a widely accepted approach for the analysis of ketones that lack a strong chromophore.[1][2][3] For this compound, derivatization with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is proposed to form a stable hydrazone that can be readily detected by a UV detector.[1][4]

Experimental Protocol: HPLC Method Validation

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 365 nm (for the DNPH derivative)[1]

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Derivatization Reagent Preparation: A solution of 2,4-DNPH in a mixture of acetonitrile and sulfuric acid.

  • Standard Solution Preparation: A stock solution of this compound is prepared in acetonitrile. Working standards are prepared by diluting the stock solution and reacting with the DNPH reagent.

  • Sample Preparation: The sample containing this compound is diluted in a suitable solvent and derivatized with the DNPH reagent under controlled temperature and time conditions.

5. Validation Parameters: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:[1][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by comparing the chromatograms of a blank, a placebo, the reference standard, and the sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve is determined.[2][3]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: HPLC Method Validation

Table 1: Summary of HPLC Method Validation Parameters

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyte.Complies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be defined based on application.1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) Signal-to-Noise Ratio of 3:10.1
LOQ (µg/mL) Signal-to-Noise Ratio of 10:10.3
Robustness No significant change in results.Complies

Alternative Method: Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a viable alternative for the analysis of volatile compounds like this compound. This method may offer advantages in terms of simplicity, as it may not require a derivatization step.

Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.

  • A suitable capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • Helium (carrier gas, high purity)

  • Hydrogen (FID fuel, high purity)

  • Air (FID oxidant, high purity)

  • This compound reference standard

  • A suitable solvent for dilution (e.g., methanol or dichloromethane)

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL (split mode)

Comparison of HPLC and GC Methods

Table 2: Performance Comparison of HPLC and GC-FID Methods

FeatureHPLC with UV Detection (after Derivatization)GC-FID
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Sample Volatility Not a requirement.Requires the analyte to be volatile and thermally stable.
Derivatization Required for UV detection of ketones without a chromophore.Generally not required for FID detection.
Sensitivity Generally good, dependent on the derivatizing agent.High sensitivity for hydrocarbons.
Specificity High, can be enhanced with a DAD detector.Good, based on retention time.
Instrumentation Cost Generally higher than GC-FID.Generally lower than HPLC.
Solvent Consumption Higher consumption of organic solvents.Lower consumption of solvents.
Typical Run Time 10-30 minutes.5-20 minutes.

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow HPLC Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G LOD & LOQ B->G H Robustness B->H I Validation Report C->I D->I E->I F->I G->I H->I J Method Implementation I->J

Caption: Workflow for the validation of an HPLC method.

Comparison of Analytical Methods

Analytical_Method_Comparison Comparison of HPLC and GC Methods cluster_hplc HPLC Method cluster_gc GC Method H1 Non-volatile & Thermally Labile Samples H2 Derivatization often required for UV detection H3 High Specificity G1 Volatile & Thermally Stable Samples G2 Derivatization generally not needed for FID G3 High Sensitivity for Hydrocarbons Analyte This compound Analyte->H1 Suitable for Analyte->G1 Suitable for

Caption: Key considerations for choosing between HPLC and GC.

References

A Comparative Guide to the Synthesis of 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three plausible synthetic routes for the preparation of 1-hydroxy-2,2,4-trimethyl-3-pentanone, a valuable building block in organic synthesis. The comparison is based on established chemical principles and supported by experimental data from analogous reactions, providing a framework for selecting an appropriate synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Transformation Potential Advantages Potential Challenges Analogous Yield
1. Aldol (B89426) Condensation Pinacolone (B1678379), Formaldehyde (B43269)Base or acid-catalyzed aldol additionAtom economical, readily available starting materials.Potential for side reactions (e.g., Cannizzaro reaction of formaldehyde, self-condensation of pinacolone), purification challenges.Moderate to high (based on similar aldol reactions).
2. Grignard Reaction 1-hydroxy-2,2-dimethylpropan-3-one, Isopropyl magnesium bromideNucleophilic addition of a Grignard reagent to an α-hydroxy ketoneModular, allows for variation of the alkyl group.Requires anhydrous conditions, potential for diastereoselectivity issues that may require specific chelation control.Good to excellent (based on analogous Grignard additions to α-hydroxy ketones).
3. Selective Oxidation 2,2,4-trimethylpentane-1,3-diolSelective oxidation of a secondary alcohol in a 1,3-diolHigh selectivity possible with appropriate reagents.Requires the synthesis of the diol precursor, potential for over-oxidation or cleavage of the C-C bond.High (based on selective oxidation of analogous 1,3-diols).

Visualizing the Synthetic Pathways

The following diagram illustrates the three proposed synthetic routes to this compound.

Synthesis_Routes Pinacolone Pinacolone Aldol_Addition Aldol Addition Pinacolone->Aldol_Addition Formaldehyde Formaldehyde Formaldehyde->Aldol_Addition Hydroxybutanone 1-hydroxy-2,2-dimethylpropan-3-one Grignard_Addition Grignard Addition Hydroxybutanone->Grignard_Addition Grignard Isopropyl magnesium bromide Grignard->Grignard_Addition Diol 2,2,4-trimethylpentane-1,3-diol Selective_Oxidation Selective Oxidation Diol->Selective_Oxidation Final_Product This compound Aldol_Addition->Final_Product Route 1 Grignard_Addition->Final_Product Route 2 Selective_Oxidation->Final_Product Route 3

Caption: Proposed synthetic routes to this compound.

Route 1: Aldol Condensation of Pinacolone with Formaldehyde

This route represents a direct and atom-economical approach to the target molecule. The reaction involves the formation of a carbon-carbon bond between the enolate of pinacolone and formaldehyde.

Experimental Protocol (General Procedure)

Base-Catalyzed:

  • To a stirred solution of pinacolone in a suitable solvent (e.g., ethanol, water), a catalytic amount of a strong base (e.g., sodium hydroxide, potassium hydroxide) is added at room temperature.

  • An aqueous solution of formaldehyde is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or GC.

  • Upon completion, the reaction is neutralized with a dilute acid (e.g., acetic acid).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved by column chromatography or distillation.

Acid-Catalyzed:

  • Pinacolone and formaldehyde (or its trimer, trioxane) are dissolved in an appropriate solvent.

  • A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid) is added.

  • The mixture is stirred, potentially with heating, until the reaction is complete.

  • Workup involves neutralization with a base, extraction, and purification as described for the base-catalyzed method.

Supporting Data (Analogous Reactions)

Route 2: Grignard Reaction with an α-Hydroxy Ketone

This approach offers a modular synthesis where the isopropyl group is introduced in the final step via a Grignard reagent. This allows for the synthesis of analogues by simply changing the Grignard reagent.

Experimental Protocol (General Procedure)
  • A solution of isopropyl magnesium bromide in a dry ethereal solvent (e.g., diethyl ether, THF) is prepared or obtained commercially.

  • The Grignard solution is cooled in an ice bath under an inert atmosphere (e.g., nitrogen, argon).

  • A solution of 1-hydroxy-2,2-dimethylpropan-3-one in the same dry solvent is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure completion.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification is typically performed by column chromatography. To control diastereoselectivity, a chelating Lewis acid can be added to the α-hydroxy ketone before the Grignard addition.

Supporting Data (Analogous Reactions)

Studies on the diastereoselective addition of Grignard reagents to α-hydroxy ketones have shown that high yields and good stereocontrol can be achieved. The presence of the hydroxyl group can direct the incoming nucleophile through chelation with the magnesium ion. For example, the addition of various Grignard reagents to protected α-hydroxy ketones has been reported to proceed with good to excellent yields and high diastereoselectivity.

Route 3: Selective Oxidation of a 1,3-Diol

This route relies on the selective oxidation of the secondary alcohol in 2,2,4-trimethylpentane-1,3-diol. The success of this route is highly dependent on the choice of the oxidizing agent to avoid oxidation of the primary alcohol.

Experimental Protocol (General Procedure)
  • The starting diol, 2,2,4-trimethylpentane-1,3-diol, is dissolved in a suitable solvent (e.g., dichloromethane, acetone).

  • A selective oxidizing agent is added. Reagents that have shown selectivity for secondary alcohols in the presence of primary alcohols include:

    • Halogen-based reagents: Bromine (Br₂) or chlorine (Cl₂) in the presence of a buffer like pyridine (B92270).

    • Other selective oxidants: Specific transition metal catalysts or high-valent iodine compounds.

  • The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched appropriately depending on the oxidant used (e.g., with a reducing agent like sodium thiosulfate (B1220275) for halogen-based oxidants).

  • The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Purification is achieved via column chromatography or distillation.

Supporting Data (Analogous Reactions)

The selective oxidation of secondary alcohols in diols is a well-documented transformation. For example, the oxidation of 2-ethyl-1,3-hexanediol (B165326) to the corresponding hydroxy ketone has been achieved in high yield using bromine in acetone (B3395972) with pyridine as a buffer. Yields for such selective oxidations are often high, provided the correct reagent and conditions are employed to prevent over-oxidation or side reactions.

Conclusion

All three proposed routes offer viable pathways to this compound.

  • Route 1 (Aldol Condensation) is the most direct but may require significant optimization to control side reactions.

  • Route 2 (Grignard Reaction) provides flexibility for analogue synthesis but necessitates stringent anhydrous conditions and control of stereochemistry.

  • Route 3 (Selective Oxidation) can be highly efficient but is dependent on the availability of the diol precursor and the choice of a truly selective oxidizing agent.

The optimal route will depend on the specific requirements of the researcher, including scale, desired purity, available starting materials, and the importance of stereochemical control. Further experimental investigation is recommended to determine the most efficient and practical synthesis for a given application.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Established Scaffolds and the Quest for Novelty

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount for researchers, scientists, and drug development professionals. Chiral auxiliaries represent a powerful and enduring strategy, offering a robust method for introducing chirality into molecules. These entities are temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction, and are then cleaved for potential recycling.

This guide provides a comparative overview of well-established and widely utilized chiral auxiliaries: Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides. While the focus of this guide was intended to be a comparison with 1-hydroxy-2,2,4-trimethyl-3-pentanone, an extensive review of the scientific literature reveals a notable absence of its application as a chiral auxiliary in asymmetric synthesis. Therefore, this guide will focus on providing a comprehensive analysis of the aforementioned, extensively documented auxiliaries, supported by experimental data to inform the selection process for a given synthetic challenge.

Performance Comparison of Prominent Chiral Auxiliaries

The efficacy of a chiral auxiliary is judged by several key metrics: its ability to induce high levels of diastereoselectivity, the chemical yield of the desired product, and the ease and mildness of its attachment and subsequent removal. The following tables summarize the performance of Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine amides in three cornerstone asymmetric transformations: alkylation, aldol (B89426) reactions, and Diels-Alder reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction for creating stereogenic centers. The choice of chiral auxiliary can significantly influence both the yield and the diastereoselectivity of the reaction.

Chiral AuxiliarySubstrate (Acyl Derivative)ElectrophileDiastereoselectivity (d.r.)Yield (%)
Evans' Oxazolidinone N-PropionylBenzyl (B1604629) bromide>99:190-98
N-AcylMethyl iodide95:5 to 99:185-95
Oppolzer's Camphorsultam N-PropionylAllyl iodide>98:280-90
N-AcylEthyl iodoacetate>95:575-85
Myers' Pseudoephedrine Amide N-PropionylBenzyl bromide>99:190-97
N-AcylIsopropyl iodide97:388-94
Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters simultaneously. Chiral auxiliaries provide excellent control over the stereochemical outcome.

Chiral AuxiliarySubstrate (Acyl Derivative)AldehydeDiastereoselectivity (syn:anti or anti:syn)Yield (%)
Evans' Oxazolidinone N-PropionylIsobutyraldehyde>99:1 (syn)80-95
N-AcetylBenzaldehyde98:2 (syn)75-90
Oppolzer's Camphorsultam N-PropionylPivaldehyde>99:1 (syn)85-95
N-Acryloyl (for conjugate addition)---
Myers' Pseudoephedrine Amide N-PropionylBenzaldehydeNot typically used for aldol reactions-
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring and can generate up to four stereocenters. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Chiral AuxiliaryDienophileDieneDiastereoselectivity (endo:exo / facial)Yield (%)
Evans' Oxazolidinone N-AcryloylCyclopentadiene>99:1 (endo), 94:6 (facial)85-95
N-CrotonylIsoprene95:5 (endo), 90:10 (facial)80-90
Oppolzer's Camphorsultam N-AcryloylCyclopentadiene>98:2 (endo), >99:1 (facial)90-97
N-FumaroylButadiene>95:5 (endo), 98:2 (facial)85-95
Myers' Pseudoephedrine Amide Not typically used for Diels-Alder reactions---

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the key steps in an asymmetric synthesis using these established auxiliaries.

Evans' Oxazolidinone: Asymmetric Aldol Reaction
  • Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 15 minutes, propionyl chloride (1.1 equiv.) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted, dried, and purified.

  • Diastereoselective Aldol Reaction: The resulting N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv.) is added dropwise, followed by triethylamine (B128534) (1.2 equiv.). The mixture is stirred for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv.) is added, and the reaction is stirred for several hours.

  • Cleavage of the Auxiliary: The reaction is quenched with a pH 7 phosphate (B84403) buffer. The product is extracted and concentrated. The crude aldol adduct is dissolved in a 2:1 mixture of THF and water, and hydrogen peroxide (4.0 equiv.) is added at 0 °C, followed by lithium hydroxide (B78521) (2.0 equiv.). The mixture is stirred until cleavage is complete. The chiral auxiliary is recovered by extraction, and the desired β-hydroxy carboxylic acid is isolated from the aqueous layer after acidification.[1]

Oppolzer's Camphorsultam: Asymmetric Diels-Alder Reaction
  • Acylation of the Auxiliary: To a solution of (1S)-(-)-2,10-camphorsultam (1.0 equiv.) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv.). After 10 minutes, acryloyl chloride (1.1 equiv.) is added, and the reaction is warmed to 0 °C and stirred for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl.

  • Diastereoselective Diels-Alder Reaction: The N-acryloyl camphorsultam (1.0 equiv.) is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. A Lewis acid such as diethylaluminum chloride (1.2 equiv.) is added, and the mixture is stirred for 15 minutes. Cyclopentadiene (3.0 equiv.) is then added, and the reaction is stirred at -78 °C for several hours.

  • Cleavage of the Auxiliary: The reaction is quenched with saturated aqueous NaHCO₃. The product is extracted and purified. The resulting cycloadduct is dissolved in a mixture of THF and water, and lithium hydroxide (2.0 equiv.) is added. The mixture is stirred at room temperature to hydrolyze the amide bond. The camphorsultam auxiliary is recovered, and the desired carboxylic acid is isolated.

Myers' Pseudoephedrine Amide: Asymmetric Alkylation
  • Amide Formation: (1R,2R)-(-)-Pseudoephedrine (1.0 equiv.) is suspended in anhydrous THF at 0 °C, and n-butyllithium (1.05 equiv.) is added. After 15 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour.

  • Diastereoselective Alkylation: The pseudoephedrine amide (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (2.2 equiv.) is added, and the mixture is stirred for 1 hour to form the enolate. The alkylating agent (e.g., benzyl bromide, 1.5 equiv.) is then added, and the reaction is stirred at -78 °C for several hours.

  • Cleavage of the Auxiliary: The reaction is quenched with water. The alkylated amide is then added to a pre-cooled solution of sulfuric acid in methanol (B129727) at -10 °C. After stirring, the reaction mixture is warmed to room temperature and then refluxed. The resulting methyl ester is isolated after workup, and the pseudoephedrine auxiliary can be recovered.

Visualizing the Workflow and Logic

To further aid in the conceptual understanding of utilizing chiral auxiliaries, the following diagrams illustrate the general workflow of an asymmetric synthesis and the decision-making process for selecting an appropriate auxiliary.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment (e.g., acylation) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Chiral_Auxiliary_Selection Start Start: Select Chiral Auxiliary Reaction_Type Desired Transformation? (Alkylation, Aldol, Diels-Alder, etc.) Start->Reaction_Type Desired_Stereoisomer Which Diastereomer is Needed? Reaction_Type->Desired_Stereoisomer Reaction Known Research_Literature Consult Literature/ Screen Auxiliaries Reaction_Type->Research_Literature Novel Reaction Cleavage_Conditions Are Cleavage Conditions Compatible with Product? Desired_Stereoisomer->Cleavage_Conditions Stereochemical Model Exists Desired_Stereoisomer->Research_Literature No Precedent Cost_Availability Cost and Availability of Both Enantiomers? Cleavage_Conditions->Cost_Availability Product Stable Consider_Alternative Consider Alternative Auxiliary or Strategy Cleavage_Conditions->Consider_Alternative Product Unstable Select_Auxiliary Select Appropriate Auxiliary Cost_Availability->Select_Auxiliary Acceptable Cost_Availability->Consider_Alternative Too Expensive/Unavailable

Caption: Decision-making flowchart for selecting a suitable chiral auxiliary.

Conclusion

The selection of a chiral auxiliary is a critical step in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in a variety of reactions.[1] Oppolzer's camphorsultam provides a rigid and robust scaffold that often leads to highly crystalline products, facilitating purification. Myers' pseudoephedrine amides offer a cost-effective and practical method for asymmetric alkylations. While the exploration of novel chiral auxiliaries is an ongoing and vital area of research, the established auxiliaries discussed in this guide provide a reliable and effective toolkit for the modern synthetic chemist. The lack of data for this compound as a chiral auxiliary highlights the vast chemical space yet to be explored and underscores the importance of continued research in this field.

References

A Comparative Guide to the Analytical Determination of Aliphatic Ketones and Tertiary Alcohols, with Reference to 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of common analytical methods applicable to the quantification of aliphatic ketones and tertiary alcohols. Due to the limited availability of specific analytical data for 1-hydroxy-2,2,4-trimethyl-3-pentanone, this document leverages performance data from structurally similar compounds to provide a reliable reference for methodology selection and validation. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of Analytical Methods

The following table summarizes the accuracy and precision data for the analysis of analogous aliphatic ketones and alcohols using GC-MS and HPLC. It is important to note that these values are representative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Analytical MethodAnalyte TypeSample MatrixAccuracy (% Recovery)Precision (%RSD)Linearity (r²)
GC-MS Ketone BodiesBlood98 - 107%[1][2]Intraday: <10%, Interday: <10%[1][2]Not Specified
GC/MS/MS Alkylated PAHsBiotic SamplesNot Specified<15%[3]Not Specified
HS-GC/FID Ethanol (B145695)Biological Samples99 - 106%[4]Not Specified0.999[4]
HPLC-UV Alcohols (after derivatization)Essential OilsNot SpecifiedNot SpecifiedNot Specified
HPLC-DAD Aliphatic Acids & Phenolic CompoundsIndustrial Black LiquorsNot SpecifiedNot SpecifiedNot Specified
HPLC-ED Aldehydes & Ketones (after derivatization)Fuel Ethanol>95%[5]Not SpecifiedNot Specified

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized methodologies for GC-MS and HPLC analysis of ketones and alcohols, based on established practices.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ketones

This protocol is adapted from a method for the determination of ketone bodies in blood.[1][2]

1. Sample Preparation:

  • A specific volume of the sample (e.g., blood) is mixed with an internal standard (e.g., acetone-¹³C₃).

  • For compounds with a hydroxyl group like β-hydroxybutyrate, enzymatic oxidation can be employed to convert it to a more volatile ketone (acetoacetate). This is followed by decarboxylation to acetone.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Headspace injection is often used for volatile analytes like ketones.

  • Column: A suitable capillary column (e.g., DB-624) is used for separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is programmed to ensure separation of the analytes. For example, starting at 50°C, holding for a few minutes, and then ramping up to a final temperature.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the target analytes and the internal standard.

3. Data Analysis:

  • Quantification is performed by constructing a calibration curve based on the peak area ratios of the analyte to the internal standard at different concentrations.

High-Performance Liquid Chromatography (HPLC) Protocol for Alcohols and Ketones with UV/Vis Detection

This protocol outlines a general approach for the analysis of alcohols and ketones, which often requires derivatization to enhance detection by UV/Vis.

1. Derivatization:

  • Since many aliphatic alcohols and ketones lack a strong chromophore, derivatization is necessary for UV/Vis detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) for carbonyl compounds.[5]

  • The sample is reacted with the derivatizing agent under controlled temperature and time to form a stable, UV-active derivative.

2. HPLC Analysis:

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of two or more solvents is typically employed for optimal separation. A common mobile phase could be a mixture of acetonitrile (B52724) and water, with the proportion of acetonitrile increasing over the course of the analysis.

  • Flow Rate: A constant flow rate, typically around 1 mL/min.

  • Detection: The detector is set to a wavelength where the derivative has maximum absorbance.

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

3. Data Analysis:

  • Identification is based on the retention time of the analyte compared to a standard.

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Methodology Workflow and Comparison

The choice between GC-MS and HPLC depends on several factors including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

Analytical_Workflow cluster_GCMS Gas Chromatography-Mass Spectrometry (GC-MS) cluster_HPLC High-Performance Liquid Chromatography (HPLC) cluster_Comparison Key Comparison Points GCMS_Sample Sample containing This compound GCMS_Prep Sample Preparation (e.g., Headspace, Derivatization) GCMS_Sample->GCMS_Prep Suitable for volatile & thermally stable compounds GCMS_Analysis GC Separation (Volatility-based) GCMS_Prep->GCMS_Analysis GCMS_Detection Mass Spectrometry (Mass-to-charge ratio) GCMS_Analysis->GCMS_Detection GCMS_Data Data Analysis (Quantification) GCMS_Detection->GCMS_Data HPLC_Sample Sample containing This compound HPLC_Prep Sample Preparation (e.g., Derivatization for UV/Vis) HPLC_Sample->HPLC_Prep Suitable for non-volatile & thermally labile compounds HPLC_Analysis LC Separation (Polarity-based) HPLC_Prep->HPLC_Analysis HPLC_Detection Detection (e.g., UV/Vis, MS) HPLC_Analysis->HPLC_Detection HPLC_Data Data Analysis (Quantification) HPLC_Detection->HPLC_Data Comparison GC-MS: - High sensitivity and selectivity - Requires analyte volatility HPLC: - Versatile for a wide range of polarities - Derivatization may be needed for detection

Caption: A logical workflow comparing GC-MS and HPLC for the analysis of organic compounds.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of aliphatic ketones and tertiary alcohols. GC-MS is generally preferred for volatile and thermally stable compounds, offering high sensitivity and structural information. HPLC is more versatile for a wider range of compounds, including those that are non-volatile or thermally labile, though it may require a derivatization step for sensitive detection with common detectors like UV/Vis. The selection of the most appropriate method will depend on the specific properties of this compound and the requirements of the analytical task. Method validation with respect to accuracy, precision, linearity, and sensitivity is essential for reliable quantification.

References

A Comparative Study of Reducing Agents for 2,2,4-Trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical, especially when dealing with sterically hindered ketones such as 2,2,4-trimethyl-3-pentanone (B1266196) (also known as tert-butyl isopropyl ketone). The significant steric bulk around the carbonyl group in this molecule influences the reactivity and, more importantly, the diastereoselectivity of the reduction, leading to the formation of two diastereomeric alcohols: syn- and anti-2,2,4-trimethyl-3-pentanol. This guide provides a comparative analysis of common reducing agents for this transformation, supported by established principles of stereoselective reduction and general experimental protocols.

Stereoselectivity in the Reduction of Hindered Ketones

The reduction of 2,2,4-trimethyl-3-pentanone proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. Due to the steric hindrance imposed by the tert-butyl and isopropyl groups, the approach of the hydride is not equally favored from both faces of the planar carbonyl group. This results in a mixture of syn and anti diastereomers. The ratio of these diastereomers is highly dependent on the steric bulk of the reducing agent.

  • Less Bulky Reducing Agents (e.g., NaBH₄, LiAlH₄): These reagents can approach the carbonyl group from the less hindered face, generally leading to the formation of the thermodynamically more stable alcohol as the major product.

  • Bulky Reducing Agents (e.g., L-Selectride®, K-Selectride®): These reagents, with their large alkyl groups, experience significant steric repulsion. Consequently, they tend to attack from the more accessible face, often leading to the formation of the kinetically favored, less stable alcohol as the major product.

The general reaction scheme is depicted below:

G ketone 2,2,4-Trimethyl-3-pentanone product syn- and anti-2,2,4-Trimethyl-3-pentanol ketone->product Reduction reducing_agent Reducing Agent (e.g., NaBH4, LiAlH4)

Figure 1: General reduction of 2,2,4-trimethyl-3-pentanone.

Comparison of Reducing Agents

The following table summarizes the expected performance of various reducing agents in the reduction of 2,2,4-trimethyl-3-pentanone based on general principles for sterically hindered ketones.

Reducing AgentFormulaRelative ReactivityExpected Major DiastereomerTypical Reaction Conditions
Sodium Borohydride (B1222165)NaBH₄Moderatesyn (less hindered attack)Methanol (B129727) or Ethanol, 0 °C to room temperature
Lithium Aluminum HydrideLiAlH₄Highsyn (less hindered attack)Anhydrous THF or Et₂O, 0 °C to room temperature, followed by workup
L-Selectride®LiBH(sec-Bu)₃Highanti (more hindered attack)Anhydrous THF, -78 °C
K-Selectride®KBH(sec-Bu)₃Highanti (more hindered attack)Anhydrous THF, -78 °C

Experimental Protocols

Below are detailed, representative experimental protocols for the reduction of a sterically hindered ketone. These can be adapted for 2,2,4-trimethyl-3-pentanone.

Protocol 1: Reduction with Sodium Borohydride (Expected to favor the syn isomer)
  • Reaction Setup: In a round-bottom flask, dissolve 2,2,4-trimethyl-3-pentanone (1.0 eq) in methanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until effervescence ceases.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane (B109758) (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Analysis: Purify the product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to separate the diastereomers. Characterize the products by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.

Protocol 2: Reduction with L-Selectride® (Expected to favor the anti isomer)
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2,2,4-trimethyl-3-pentanone (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -78 °C for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water. Allow the mixture to warm to room temperature.

  • Workup: Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (caution: exothermic reaction). Stir the mixture for 1 hour at room temperature.

  • Extraction: Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the product by column chromatography on silica gel and determine the diastereomeric ratio by ¹H NMR and/or GC-MS.

Experimental Workflow

The general workflow for the reduction of 2,2,4-trimethyl-3-pentanone is outlined in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Ketone in Solvent cool Cool to Reaction Temp. start->cool add_reagent Add Reducing Agent cool->add_reagent stir Stir for 1-4 hours add_reagent->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify analyze Determine Yield & Diastereomeric Ratio (NMR, GC-MS) purify->analyze

Figure 2: General experimental workflow for ketone reduction.

Conclusion

The reduction of the sterically hindered ketone 2,2,4-trimethyl-3-pentanone presents a classic example of diastereoselective synthesis. The choice of reducing agent is paramount in controlling the stereochemical outcome. Less bulky hydride donors like sodium borohydride and lithium aluminum hydride are expected to favor the formation of the syn diastereomer. In contrast, sterically demanding reagents such as L-Selectride® and K-Selectride® are anticipated to yield the anti diastereomer as the major product. The provided experimental protocols offer a starting point for researchers to explore and optimize this transformation for their specific synthetic needs. Careful analysis of the product mixture by spectroscopic methods is essential to quantify the diastereoselectivity achieved with each reducing agent.

diastereoselectivity comparison of different synthetic methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount, particularly in the development of complex molecules such as pharmaceuticals and natural products. Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical consideration in synthetic design. This guide provides a comparative analysis of several common diastereoselective reactions, offering insights into their mechanisms, quantitative performance, and experimental protocols to aid researchers in selecting the most appropriate method for their synthetic challenges.

Diastereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones presents a common challenge in organic synthesis, as the formation of two new stereocenters can lead to a mixture of diastereomeric 1,3-diols. Two powerful methods that offer complementary stereoselectivity are the Narasaka-Prasad and Evans-Saksena reductions.

The Narasaka-Prasad reduction typically employs a boron chelating agent, such as dibutylboron triflate or di-n-butylborinic acid, in conjunction with a hydride source like sodium borohydride (B1222165) (NaBH₄), to stereoselectively produce syn-1,3-diols.[1][2][3] Conversely, the Evans-Saksena reduction utilizes a triacetoxyborohydride (B8407120) reagent, often tetramethylammonium (B1211777) triacetoxyborohydride, to yield the corresponding anti-1,3-diols.[4]

The remarkable difference in stereochemical outcome stems from the distinct transition states involved. In the Narasaka-Prasad reduction, the boron reagent forms a six-membered chelate with the β-hydroxy ketone. This chelation directs the intermolecular hydride delivery from the reducing agent to the opposite face of the existing hydroxyl group, leading to the syn product.[1][2][5] In contrast, the Evans-Saksena reduction proceeds through an intramolecular hydride transfer from the boron reagent, which is delivered to the same face as the hydroxyl group, resulting in the anti diastereomer.[4]

Comparative Data:
ReactionReagentsSubstrateDiastereomeric Ratio (syn:anti)Reference
Narasaka-Prasad Reduction Et₂BOMe, NaBH₄, THF/MeOHA β-hydroxy ketone>98:2[5]
Evans-Saksena Reduction Me₄NHB(OAc)₃, MeCN/AcOHA β-hydroxy ketone3:97[4]
Experimental Protocols:

Narasaka-Prasad Reduction (General Procedure): To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of THF and methanol (B129727) (4:1, 5 mL) at -78 °C is added diethylmethoxyborane (B30974) (1.1 mmol). After stirring for 30 minutes, sodium borohydride (1.5 mmol) is added in portions. The reaction is stirred for an additional 3 hours at -78 °C and then quenched by the addition of acetic acid. The mixture is concentrated, and the residue is purified by column chromatography to afford the syn-1,3-diol.[5]

Evans-Saksena Reduction (General Procedure): To a solution of the β-hydroxy ketone (1.0 mmol) in a mixture of acetonitrile (B52724) and acetic acid (1:1, 10 mL) at -40 °C is added tetramethylammonium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at -40 °C for 5 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the anti-1,3-diol.[4]

Reaction Mechanisms:

narasaka_prasad cluster_0 Narasaka-Prasad Reduction start β-Hydroxy Ketone chelate Boron Chelate start->chelate + Et₂BOMe hydride Hydride Attack (from opposite face) chelate->hydride + NaBH₄ product syn-1,3-Diol hydride->product

Caption: Narasaka-Prasad reduction workflow.

evans_saksena cluster_1 Evans-Saksena Reduction start_es β-Hydroxy Ketone reagent Boron Reagent Complex start_es->reagent + Me₄NHB(OAc)₃ intramolecular Intramolecular Hydride Transfer reagent->intramolecular product_es anti-1,3-Diol intramolecular->product_es

Caption: Evans-Saksena reduction workflow.

Diastereoselective Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental transformation in organic synthesis, and when applied to substrates containing a chiral center, it can proceed with high diastereoselectivity. The stereochemical outcome is often directed by a chiral auxiliary covalently attached to the substrate.[6][7] The choice of catalyst, solvent, and the nature of the chiral auxiliary all play crucial roles in determining the degree and sense of diastereoselection.[6][7]

Commonly used heterogeneous catalysts include palladium, platinum, rhodium, and ruthenium on various supports.[6] The substrate adsorbs onto the catalyst surface from the less sterically hindered face, leading to the delivery of hydrogen from that face.[7]

Comparative Data:
CatalystChiral AuxiliarySubstrateDiastereomeric RatioReference
Pd/C(S)-Proline methyl esterN-acryloyl derivative95:5[6]
PtO₂(R)-Phenylglycinolα,β-Unsaturated ester92:8[8]
Rh/C(S)-Valine derivativeDehydroamino acid>99:1[9]
Experimental Protocol:

Diastereoselective Hydrogenation of an N-Acryloyl-(S)-Proline Methyl Ester (General Procedure): The N-acryloyl-(S)-proline methyl ester (1.0 mmol) is dissolved in methanol (10 mL) in a hydrogenation vessel. Palladium on charcoal (10% w/w, 5 mol%) is added to the solution. The vessel is purged with hydrogen gas and then pressurized to 3 atm. The reaction mixture is stirred vigorously at room temperature for 24 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The diastereomeric ratio of the product is determined by NMR spectroscopy or chiral HPLC analysis.[6]

Experimental Workflow:

hydrogenation_workflow substrate Chiral Substrate catalyst Add Pd/C Catalyst substrate->catalyst hydrogenation Hydrogenate (H₂, 3 atm) catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration analysis Analyze Diastereomeric Ratio filtration->analysis product Diastereomerically Enriched Product analysis->product

Caption: Diastereoselective hydrogenation workflow.

Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. When a cyclic diene is employed, the reaction can proceed with high diastereoselectivity, typically favoring the endo product under kinetic control.[10][11] The "endo rule" arises from secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile in the transition state, which lowers the energy of the endo transition state relative to the exo transition state.[11][12]

Comparative Data:
DieneDienophileSolventTemperature (°C)endo:exo RatioReference
Cyclopentadiene (B3395910)Maleic Anhydride (B1165640)Ethyl Acetate25>99:1[10]
CyclopentadieneMethyl AcrylateBenzene2585:15[13]
CyclopentadieneAcrylonitrileNeat2573:27[13]
Experimental Protocol:

Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride: [1][10][14][15][16] In a 50 mL Erlenmeyer flask, dissolve maleic anhydride (2.0 g, 20.4 mmol) in ethyl acetate (8 mL) by gentle warming. Add ligroin (8 mL) and cool the solution in an ice bath. Freshly cracked cyclopentadiene (2.0 mL, 24.2 mmol) is then added to the cooled solution. A spontaneous reaction occurs, and the product precipitates out of solution. The flask is allowed to stand at room temperature for 20 minutes to complete the crystallization. The crystalline product is collected by vacuum filtration, washed with cold petroleum ether, and air-dried.

Logical Relationship:

diels_alder_selectivity reaction Diels-Alder Reaction endo_ts Endo Transition State reaction->endo_ts exo_ts Exo Transition State reaction->exo_ts endo_product Endo Product (Kinetic) endo_ts->endo_product Lower Energy exo_product Exo Product (Thermodynamic) exo_ts->exo_product Higher Energy soi Secondary Orbital Interactions soi->endo_ts Stabilizes

Caption: Factors influencing Diels-Alder selectivity.

Diastereoselective Aldol (B89426) Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. The reaction can generate up to two new stereocenters, and controlling the relative stereochemistry to favor either the syn or anti diastereomer is a significant synthetic challenge. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion.[17][18]

Generally, Z-enolates lead to the formation of syn-aldol products, while E-enolates favor the formation of anti-aldol products. The use of chiral auxiliaries, such as Evans oxazolidinones, provides a reliable method for controlling both the enolate geometry and the facial selectivity of the subsequent reaction with an aldehyde.[19][20]

Comparative Data:
Enolate SourceAldehydeConditionsDiastereomeric Ratio (syn:anti)Reference
Propiophenone Lithium EnolateBenzaldehydeLDA, THF, -78 °C40:60[17]
Propiophenone Boron EnolateBenzaldehyden-Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C97:3[17]
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyden-Bu₂BOTf, DIPEA, CH₂Cl₂, -78 °C>99:1 (syn)[20]
Experimental Protocol:

Diastereoselective Aldol Reaction Using an Evans Auxiliary (General Procedure): [19][20] To a solution of the N-acyl Evans oxazolidinone (1.0 mmol) in dry dichloromethane (B109758) (10 mL) at 0 °C is added di-n-butylboron triflate (1.1 mmol). Diisopropylethylamine (1.2 mmol) is then added dropwise, and the mixture is stirred for 30 minutes. The solution is cooled to -78 °C, and the aldehyde (1.2 mmol) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is stirred with 30% hydrogen peroxide for 1 hour. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Signaling Pathway:

aldol_pathway start Ketone enolate_formation Enolate Formation start->enolate_formation Base/Lewis Acid z_enolate Z-Enolate enolate_formation->z_enolate e_enolate E-Enolate enolate_formation->e_enolate syn_product syn-Aldol Product z_enolate->syn_product anti_product anti-Aldol Product e_enolate->anti_product aldehyde Aldehyde aldehyde->syn_product aldehyde->anti_product

Caption: Diastereoselective aldol reaction pathway.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of analytical methodologies for assessing the purity of 1-hydroxy-2,2,4-trimethyl-3-pentanone, a functionalized ketone. The guide also contrasts its properties with two common high-boiling point solvents, Texanol™ and Isophorone, providing a frame of reference for its potential applications and performance.

Synthesis and Potential Impurities of this compound

This compound is a β-hydroxy ketone, which is typically synthesized via a base-catalyzed aldol (B89426) condensation. A plausible synthetic route involves the reaction of isobutyraldehyde (B47883) and 3-methyl-2-butanone. Understanding the reaction mechanism is key to anticipating potential impurities.

The primary impurities that may be present in the synthesized product include:

  • Unreacted Starting Materials: Isobutyraldehyde and 3-methyl-2-butanone.

  • Self-Condensation Products: Byproducts from the self-condensation of isobutyraldehyde or 3-methyl-2-butanone.

  • Dehydration Product: The α,β-unsaturated ketone, which can form by elimination of water from the desired product, particularly if the reaction is heated.

  • Residual Catalyst and Solvents: Traces of the base catalyst and any solvents used in the synthesis and purification steps.

A visual representation of a generic aldol condensation pathway is provided below.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Products A Isobutyraldehyde E This compound (Desired Product) A->E F Potential Impurities A->F B 3-Methyl-2-butanone B->E B->F C Base Catalyst (e.g., NaOH) C->E D Solvent (e.g., Ethanol) D->E E->F Dehydration

Figure 1. Synthetic pathway for this compound.

Analytical Methodologies for Purity Assessment

A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is well-suited for detecting unreacted starting materials and some of the lower boiling point impurities.

Table 1: Comparative Summary of Purity Assessment Methods

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on polarity, with UV or other detection methods.Quantitation based on the direct relationship between NMR signal intensity and the number of nuclei.
Primary Use Identification and quantification of volatile impurities.Quantification of the main component and non-volatile impurities.Absolute purity determination without a specific reference standard for the analyte.
Sample Derivatization May be required for polar analytes to improve volatility.Generally not required.Not required.
Limit of Detection Low (ppb to ppm range).Low to moderate (ppm range).Higher than chromatographic methods (typically >0.1%).
Accuracy High, especially with an internal standard.High, with proper calibration.Very high, considered a primary ratio method.
Throughput Moderate.High.Low to moderate.

2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the main component and detecting less volatile impurities. A reversed-phase method is typically employed for compounds of this polarity.

2.3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the same compound.[1] It relies on the precise weighing of the sample and an internal standard of known purity.

Experimental Protocols

The following are detailed protocols for the purity assessment of this compound using GC-MS, HPLC, and qNMR.

3.1. GC-MS Analysis Protocol

G A Sample Preparation: Dissolve ~10 mg of the synthesized product in 1 mL of high-purity acetone. B GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent. A->B C GC Column: HP-5ms (30 m x 0.250 mm x 0.25 µm) or similar. B->C D Injection: 1 µL, splitless mode at 250°C. C->D E Oven Program: Initial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. D->E F MS Conditions: Electron Ionization (EI) at 70 eV, scan range 35-400 amu. E->F G Data Analysis: Identify peaks by comparison to a spectral library (e.g., NIST). Quantify using peak area percent. F->G

Figure 2. GC-MS workflow for purity analysis.

3.2. HPLC Analysis Protocol

G A Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of acetonitrile. B HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector. A->B C Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). B->C D Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water. C->D E Flow Rate: 1.0 mL/min. D->E F Detection: Diode Array Detector (DAD) at 210 nm. E->F G Quantification: Calculate purity based on the area percent of the main peak. F->G

Figure 3. HPLC workflow for purity analysis.

3.3. qNMR Analysis Protocol

G A Sample Preparation: Accurately weigh ~10 mg of the sample and ~5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Add 0.75 mL of a deuterated solvent (e.g., CDCl3). B NMR Spectrometer: Bruker 400 MHz or equivalent. A->B C Acquisition Parameters: - Pulse program: zg30 - Relaxation delay (D1): 30 s - Number of scans: 16-32 B->C D Processing: - Apply a line broadening of 0.3 Hz. - Phase and baseline correct the spectrum. C->D E Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard. D->E F Purity Calculation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS E->F

Figure 4. qNMR workflow for absolute purity determination.

Comparison with Alternative High-Boiling Point Solvents

This compound's structure suggests its potential use as a high-boiling point, oxygenated solvent or coalescing agent, similar to commercially available products like Texanol™ and Isophorone.

Table 2: Comparison of Physical and Chemical Properties

Property This compound Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) [2][3]Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) [4]
CAS Number 15904-30-0[5]25265-77-4[2]78-59-1[4]
Molecular Formula C₈H₁₆O₂[5]C₁₂H₂₄O₃[3]C₉H₁₄O
Molecular Weight 144.21 g/mol [5]216.32 g/mol 138.21 g/mol
Boiling Point Not readily available255-261.5 °C[2]215.3 °C
Flash Point Not readily available120 °C[2]84 °C
Primary Function Potential high-boiling solvent/coalescing agentCoalescing agent in latex paints, retarder solvent.[2][3]Solvent for coatings, resins, and chemical intermediate.[4]

4.1. Performance Comparison in a Hypothetical Coating Application

While direct comparative data is not available, a hypothetical performance comparison as a coalescing agent in a latex paint formulation can be extrapolated based on the known properties of Texanol™ and Isophorone. Coalescing agents are crucial for proper film formation in paints.[6][7][8][9]

Table 3: Hypothetical Performance Comparison as a Coalescing Agent

Performance Metric This compound (Expected) Texanol™ (Known Performance) [6][10]Isophorone (Known Performance) [9][11]
Coalescing Efficiency Moderate to High (due to hydroxyl and ketone groups)HighModerate
VOC Contribution Low (due to high boiling point)Very Low (often classified as non-VOC)[2]Low to Moderate
Film Hardness May be slightly reduced due to retained hydroxyl groupsMinimal impact on final film hardnessCan contribute to good film hardness
Scrub Resistance Good (hydroxyl group may enhance adhesion)Excellent[6]Good
Water Solubility Low to ModerateLow[2]Low

Conclusion

The purity assessment of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive impurity profile. GC-MS is ideal for identifying volatile impurities, while HPLC is excellent for quantifying the main component and less volatile byproducts. For absolute purity determination, qNMR stands out as a powerful and accurate method.

When compared to established industrial solvents like Texanol™ and Isophorone, this compound shows potential as a high-boiling point solvent or coalescing agent. Its performance would be influenced by the presence of both a hydroxyl and a ketone functional group. Further experimental data is necessary to fully elucidate its performance characteristics in specific applications. This guide provides the foundational analytical framework for researchers to confidently assess the purity of this and similar synthesized molecules.

References

A Comparative Spectroscopic Analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone and Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectral characteristics of 1-hydroxy-2,2,4-trimethyl-3-pentanone and its structural analogs. Due to the limited availability of experimental spectra for this compound, this comparison leverages data from closely related compounds, 4-hydroxy-4-methyl-2-pentanone and 2,2,4-trimethyl-3-pentanone, to predict and understand its spectroscopic behavior. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction to Spectroscopic Analysis

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the structure of organic molecules. Each technique provides unique information about the functional groups, connectivity, and overall molecular framework.

  • Infrared (IR) Spectroscopy identifies functional groups based on their characteristic vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound and can reveal structural information through fragmentation patterns.

Comparative Spectral Data

The following tables summarize the available and predicted spectral data for this compound and its analogs.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Source
This compound (Predicted) ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1710 (C=O stretch)Predicted based on functional groups
4-hydroxy-4-methyl-2-pentanone 3457 (O-H stretch), 2971, 2931 (C-H stretch), 1713 (C=O stretch)[1]
2,2,4-trimethyl-3-pentanone 2970, 2875 (C-H stretch), 1705 (C=O stretch)[2]
¹³C NMR Spectroscopy Data (in CDCl₃)
Compoundδ (ppm) for C=Oδ (ppm) for C-Oδ (ppm) for other carbonsSource
This compound (Predicted) ~215~75~50 (quaternary C), ~35 (CH), ~25 (CH₃), ~20 (CH₃)Predicted based on similar structures
4-hydroxy-4-methyl-2-pentanone 208.970.051.5, 31.7, 29.5[3]
2,2,4-trimethyl-3-pentanone 218.4-45.3, 41.5, 26.1, 17.8
Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Source
This compound 144.1150 (predicted)Predicted: 129, 113, 87, 57, 43[4][5]
4-hydroxy-4-methyl-2-pentanone 116.0837101, 59, 43[6]
2,2,4-trimethyl-3-pentanone 128.120185, 57, 43, 41[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, representing standard practices in the field.

Infrared (IR) Spectroscopy

A sample of the compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer.[7] The spectrum is typically recorded as a thin film on a salt plate (e.g., NaCl or KBr) for liquids or as a KBr pellet for solids.[7] The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.[8][9] The resulting spectrum is a plot of transmittance versus wavenumber (in cm⁻¹).[9] The functional group region (4000-1300 cm⁻¹) is analyzed to identify characteristic peaks for functional groups like O-H and C=O.[9]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.[10] The spectrum is acquired on a high-field NMR spectrometer.[10] For ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and connectivity of different types of protons. For ¹³C NMR, the chemical shifts of the signals indicate the different chemical environments of the carbon atoms.[11] Spectra are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).[10]

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source.[12] In the ion source, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[12][13] The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[12] The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[14] The peak with the highest m/z value generally corresponds to the molecular ion (M⁺).[15]

Visualization of Key Structural Features and Spectroscopic Logic

The following diagrams illustrate the structure of this compound and the logical workflow for its spectral analysis.

Caption: Molecular structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow start Obtain Sample ir IR Spectroscopy start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir_analysis Identify Functional Groups (O-H, C=O) ir->ir_analysis nmr_analysis Determine C-H Framework and Connectivity nmr->nmr_analysis ms_analysis Determine Molecular Weight and Fragmentation ms->ms_analysis structure Elucidate Molecular Structure ir_analysis->structure nmr_analysis->structure ms_analysis->structure

Caption: General workflow for spectroscopic structure elucidation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of related impurities in drug substances and products is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of medicines. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical procedures used for this purpose.[1][2][3][4] This guide provides a comparative overview of key analytical techniques and the requisite validation parameters, supported by experimental data and detailed methodologies, to assist researchers in selecting and validating appropriate methods for impurity analysis.

Comparison of Key Analytical Techniques

The choice of analytical technique for impurity quantification is dictated by the physicochemical properties of the analyte and the impurities, as well as the required sensitivity and resolution. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for non-volatile and semi-volatile impurities, while Gas Chromatography (GC) is the standard for volatile impurities.[5][6][7][8]

Table 1: Comparison of HPLC, UPLC, and GC for Impurity Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on the same principle as HPLC but utilizes columns with sub-2 µm particles, operating at higher pressures.[5][9]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[6][7]
Typical Analytes Non-volatile or thermally labile compounds.Similar to HPLC, but with higher resolution for complex mixtures.[10]Volatile and semi-volatile compounds, such as residual solvents.[6][11]
Speed Standard analysis times (e.g., 20-60 minutes).[9]Significantly faster analysis times (e.g., 2-10 minutes).[5][10]Typically rapid, with run times often under 30 minutes.
Sensitivity Good, suitable for most routine analyses.Higher sensitivity due to sharper peaks and better signal-to-noise ratios.[5][12]Excellent, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[8][11]
Resolution Good, sufficient for many applications.Superior resolution, allowing for the separation of closely eluting impurities.[5][10]Excellent, particularly with capillary columns.
Instrumentation Cost Lower initial investment.Higher initial investment due to the need for specialized high-pressure systems.[5]Varies depending on the detector, but generally moderate.
Solvent Consumption Higher.[10]Significantly lower due to shorter run times and lower flow rates.[9][10]Minimal, as a gas is the mobile phase.

Method Validation Parameters and Acceptance Criteria

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[2] The core validation parameters for impurity quantification methods are outlined in the ICH Q2(R1) and the recently revised Q2(R2) guidelines.[1][3][4][13]

Table 2: Summary of Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[14][15]Peak purity index > 0.99 for the analyte and known impurities (using a photodiode array detector). Resolution (Rs) > 1.5 between the analyte and the closest eluting peak.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a specified range.[13][16]Correlation coefficient (r²) ≥ 0.99. The y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]For impurities, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.[15]For impurities, the recovery should be within 80-120% of the theoretical value at each concentration level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]Repeatability (Intra-assay precision): RSD ≤ 5.0% for impurities. Intermediate Precision: RSD ≤ 10.0% for impurities.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[18][19][20]Signal-to-Noise (S/N) ratio of approximately 3:1.[18][19]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18][19][20]Signal-to-Noise (S/N) ratio of approximately 10:1.[19][20] RSD of response at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[21]System suitability parameters should remain within acceptance criteria. No significant change in results.
System Suitability To ensure the analytical system is working correctly at the time of analysis.[15]Tailing factor (T) ≤ 2.0. Theoretical plates (N) > 2000. RSD of replicate injections ≤ 2.0%.

Experimental Protocols

Detailed and well-documented experimental protocols are essential for reproducible method validation.

Protocol for Specificity

Objective: To demonstrate that the analytical method is specific for the quantification of related impurities in the presence of the main active pharmaceutical ingredient (API) and any matrix components.

Procedure:

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Sample Analysis: Analyze the stressed samples, a placebo sample (if applicable), the API reference standard, and known impurity standards.

  • Peak Purity Analysis: For chromatographic methods, use a photodiode array (PDA) detector to assess the peak purity of the API and impurity peaks in the stressed samples.

  • Resolution Calculation: Calculate the resolution between the API peak and the closest eluting impurity or degradation product peak.

Protocol for Linearity

Objective: To establish the linear relationship between the concentration of each impurity and the corresponding analytical signal.

Procedure:

  • Standard Preparation: Prepare a series of at least five standard solutions of each impurity at different concentrations, typically ranging from the LOQ to 120% of the specification limit.

  • Analysis: Analyze each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean response versus concentration for each impurity. Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

Protocol for Accuracy

Objective: To determine the closeness of the measured value to the true value for each impurity.

Procedure:

  • Sample Spiking: Spike the drug product matrix (or a placebo) with known amounts of each impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analysis: Prepare and analyze three independent samples at each concentration level.

  • Recovery Calculation: Calculate the percentage recovery of each impurity at each concentration level.

Protocol for Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of the drug substance or drug product spiked with impurities at the specification limit.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results of each impurity.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the overall RSD for the results obtained under the different conditions.

Protocol for Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of each impurity that can be reliably detected and quantified.

Procedure (based on Signal-to-Noise ratio):

  • Serial Dilutions: Prepare a series of increasingly dilute solutions of each impurity standard.

  • Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[18][19]

  • Verification of LOQ: Prepare and analyze at least six independent samples at the determined LOQ concentration to confirm that the precision (RSD) is acceptable (typically ≤ 10%).

Protocol for Robustness

Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in method parameters.

Procedure:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±10%)

  • Analysis: Analyze a standard solution and a spiked sample under each of the varied conditions.

  • Evaluation: Evaluate the impact of the changes on the system suitability parameters and the quantitative results.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the method validation process for quantifying related impurities.

Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Analytical Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->validation_protocol system_suitability Define System Suitability Test (SST) method_dev->system_suitability execute_validation Execute Validation Experiments validation_protocol->execute_validation specificity Specificity (Forced Degradation) data_analysis Analyze Data & Compare Against Acceptance Criteria specificity->data_analysis linearity_range Linearity & Range linearity_range->data_analysis accuracy Accuracy (Recovery Studies) accuracy->data_analysis precision Precision (Repeatability & Intermediate) precision->data_analysis lod_loq LOD & LOQ lod_loq->data_analysis robustness Robustness robustness->data_analysis system_suitability->data_analysis execute_validation->specificity execute_validation->linearity_range execute_validation->accuracy execute_validation->precision execute_validation->lod_loq execute_validation->robustness pass_fail All Criteria Met? data_analysis->pass_fail pass_fail->method_dev No, Revise Method validation_report Prepare Validation Report pass_fail->validation_report Yes method_implementation Method Implementation for Routine Use validation_report->method_implementation revalidation Method Revalidation (If significant changes occur) method_implementation->revalidation end End method_implementation->end revalidation->validation_protocol Validation_Parameters_Relationship core_concept Method Suitability for Impurity Quantification specificity Specificity (Can it distinguish the impurity?) core_concept->specificity sensitivity Sensitivity core_concept->sensitivity quantitative_ability Quantitative Ability core_concept->quantitative_ability reliability Reliability in Routine Use core_concept->reliability lod LOD (Can it detect the impurity?) sensitivity->lod loq LOQ (Can it quantify the impurity?) sensitivity->loq linearity Linearity (Is the response proportional?) quantitative_ability->linearity accuracy Accuracy (Is the result correct?) quantitative_ability->accuracy precision Precision (Is the result reproducible?) quantitative_ability->precision range Range (Over what concentrations?) linearity->range accuracy->range precision->range robustness Robustness (Is it resilient to small changes?) reliability->robustness system_suitability System Suitability (Is the system ready?) reliability->system_suitability

References

A Guide to Inter-Laboratory Comparison of 1-hydroxy-2,2,4-trimethyl-3-pentanone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inter-laboratory comparisons, also referred to as proficiency testing (PT), are a cornerstone of external quality assessment.[4] They are essential for validating analytical methods, verifying the accuracy and comparability of results from different laboratories, and identifying any potential systematic biases in measurement procedures.[4]

Core Principles of an Inter-Laboratory Comparison Study

An inter-laboratory comparison for the analysis of 1-hydroxy-2,2,4-trimethyl-3-pentanone would involve a coordinating body preparing and distributing identical and homogeneous samples to multiple participating laboratories. Each laboratory would then analyze the samples using their own internal standard operating procedures and report the results back to the coordinating body. The performance of each laboratory is subsequently evaluated statistically against the consensus value derived from all participants' results.

The primary objectives of such a study include:

  • Assessing the proficiency of each participating laboratory in accurately quantifying this compound.

  • Evaluating the overall comparability of various analytical methods employed by the participating laboratories.

  • Identifying and troubleshooting potential sources of analytical error.

  • Providing a higher degree of confidence in the reliability of the data generated for research, quality control, or regulatory purposes.

Inter_Laboratory_Comparison_Workflow A Coordinating Body Prepares & Distributes Homogeneous Samples B Participating Laboratories Receive & Analyze Samples A->B Sample Distribution C Laboratories Report Results to Coordinating Body B->C Data Submission D Statistical Analysis of All Reported Data C->D Data Compilation E Performance Evaluation (e.g., Z-Scores) D->E Performance Assessment F Issuance of Inter-Laboratory Comparison Report E->F Reporting G Participating Laboratories Review Performance & Implement Corrective Actions F->G Feedback Loop

Logical workflow of a typical inter-laboratory comparison study.

Methodology Comparison: GC-FID vs. HPLC-UV

The two most prevalent and accessible analytical techniques for compounds like this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). Given the volatile nature of this analyte, GC-FID offers a direct method of analysis. In contrast, HPLC analysis may necessitate a derivatization step to enhance the chromophoric properties of the ketone for sensitive UV detection.[5]

Experimental Protocols

Below are detailed example methodologies for the analysis of this compound using both GC-FID and HPLC-UV.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

  • Sample Preparation:

    • Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.

    • Incorporate an internal standard (e.g., 4-hydroxy-4-methyl-2-pentanone) into all standard and sample solutions to improve precision.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a flame ionization detector (FID).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/minute.

      • Final hold: Hold at 220°C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Detector Temperature: 280°C.

    • Injection Volume: 1 µL.

2. High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

  • Derivatization (if necessary): For enhanced UV detection, a derivatization step using an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed to introduce a UV-absorbing chromophore.[5]

    • React the sample containing this compound with an acidic solution of DNPH to form the corresponding 2,4-dinitrophenylhydrazone derivative.[5]

    • Extract the resulting derivative using solid-phase extraction (SPE) or liquid-liquid extraction with a solvent such as acetonitrile (B52724).[5]

    • Dilute the extract to a suitable concentration for HPLC analysis.[5]

  • Instrumentation and Conditions:

    • HPLC System: Equipped with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For example, a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized or underivatized analyte.

    • Injection Volume: 10 µL.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing of Sample/Standard B Dissolution in Solvent A->B C Addition of Internal Standard B->C D (Optional) Derivatization C->D E Injection into GC or HPLC C->E D->E F Chromatographic Separation E->F G Detection (FID or UV) F->G H Peak Integration & Quantification G->H I Reporting of Results H->I

General experimental workflow for the analysis of this compound.

Data Presentation and Performance Evaluation

For an effective inter-laboratory comparison, all participating laboratories should report their quantitative results in a standardized format. The coordinating body will then compile this data for statistical analysis.

Hypothetical Inter-Laboratory Comparison Data

The following tables present hypothetical results from an inter-laboratory study to illustrate how the data would be summarized and compared.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterMethodLaboratory ALaboratory BLaboratory CLaboratory D
Limit of Detection (LOD) (µg/mL)GC-FID0.50.60.40.5
HPLC-UV0.80.70.90.8
Limit of Quantification (LOQ) (µg/mL)GC-FID1.51.81.21.5
HPLC-UV2.42.12.72.4
Precision (RSD, %) at 10 µg/mLGC-FID2.12.51.92.2
HPLC-UV3.53.13.83.6
Accuracy (Recovery, %) at 10 µg/mLGC-FID99.298.5101.1100.5
HPLC-UV97.898.297.598.0

Table 2: Hypothetical Inter-Laboratory Comparison Results for a Test Sample

This table demonstrates how results from different laboratories for a blind sample might be compared. The consensus values are derived from the participants' mean results.

LaboratoryMethod UsedReported Value (mg/L)Mean of all Labs (mg/L)Std. Dev. of all LabsZ-ScorePerformance
Lab AGC-FID25.825.51.20.25Satisfactory
Lab BGC-FID24.925.51.2-0.50Satisfactory
Lab CHPLC-UV26.525.51.20.83Satisfactory
Lab DGC-FID23.125.51.2-2.00Questionable
Lab EHPLC-UV28.925.51.22.83Questionable
Lab FGC-FID22.025.51.2-2.92Unsatisfactory
Performance Evaluation using Z-Scores

The primary metric for evaluating performance in a proficiency test is the Z-score. It is calculated for each laboratory's mean result for a given sample.

Z-Score Formula: Z = (x - X) / σ where:

  • x : The mean result reported by the laboratory.

  • X : The assigned value (often the mean or median of all participants' results).

  • σ : The target standard deviation for proficiency, which can be a pre-defined value or calculated from the participants' data.

Interpretation of Z-Scores:

  • |Z| ≤ 2.0: Satisfactory performance.

  • 2.0 < |Z| < 3.0: Questionable performance (warning signal).

  • |Z| ≥ 3.0: Unsatisfactory performance (action signal).

Laboratories with questionable or unsatisfactory performance should investigate potential sources of error in their methodology and implement corrective actions.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper Disposal of 1-hydroxy-2,2,4-trimethyl-3-pentanone

This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS: 15904-30-0). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following guidance is based on its known hazards and data from structurally similar chemicals. Researchers, scientists, and drug development professionals should exercise caution and adhere to all applicable local, state, and federal regulations.

Quantitative Data Summary

Below is a table summarizing the available physical and chemical data for this compound.

PropertyValue
CAS Number 15904-30-0
Molecular Formula C₈H₁₆O₂
Molecular Weight 144.21 g/mol
GHS Hazard Statement H319: Causes serious eye irritation[1]

Hazard Assessment and Safety Precautions

The primary known hazard for this compound is that it causes serious eye irritation.[1] Based on analysis of structurally similar compounds such as 4-hydroxy-4-methyl-2-pentanone, it is prudent to treat this chemical as a potential flammable liquid that may also cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with eyes, skin, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Wash hands thoroughly after handling.

Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory and environmental safety. Do not allow the chemical to enter drains or waterways.

Step-by-Step Disposal Procedure:

  • Containment of Spills: In case of a spill, absorb the liquid with an inert, non-combustible material such as vermiculite, sand, or earth.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Waste Disposal: Dispose of the containerized waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for chemical waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound assess_hazards Assess Hazards - Eye Irritant (H319) - Potential Flammability - Potential Respiratory Irritant start->assess_hazards don_ppe Don Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check absorb_spill Absorb with Inert Material (e.g., vermiculite, sand) spill_check->absorb_spill Yes no_spill Transfer to Waste Container spill_check->no_spill No collect_waste Collect Waste in a Labeled, Sealed Container absorb_spill->collect_waste dispose Dispose via Licensed Hazardous Waste Contractor collect_waste->dispose no_spill->collect_waste

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-hydroxy-2,2,4-trimethyl-3-pentanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This document provides crucial safety protocols and logistical information for the handling and disposal of 1-hydroxy-2,2,4-trimethyl-3-pentanone (CAS RN: 15904-30-0). Designed for researchers, scientists, and drug development professionals, this guide aims to be your preferred resource for laboratory safety and chemical management, ensuring the well-being of personnel and the integrity of your research.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on available safety data.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with organic vapor cartridges is recommended.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational workflow is paramount for safety and regulatory compliance.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly closed when not in use.

Handling and Use
  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Ground and bond containers when transferring material to prevent static discharge.

Disposal Plan
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not pour down the drain.

  • Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Protocol: Acetylation of a Tertiary Alcohol (Adapted)

The following is an adapted, general procedure for the acetylation of a tertiary alcohol like this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific experimental needs.

Objective: To perform an acetylation reaction on a tertiary alcohol.

Materials:

  • This compound

  • Acetic anhydride (B1165640)

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Stir plate and magnetic stir bar

  • Round-bottom flask and condenser

  • Appropriate workup and purification supplies (e.g., separatory funnel, drying agent, rotary evaporator, chromatography supplies)

Procedure:

  • Preparation: Set up a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the fume hood, add the anhydrous solvent to the flask, followed by this compound.

  • Cooling: Cool the reaction mixture in an ice bath.

  • Catalyst/Base Addition: Slowly add the base (e.g., pyridine) to the stirred solution.

  • Acetylation: Add acetic anhydride dropwise to the cooled, stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired amount of time, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

  • Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by a suitable method, such as column chromatography.

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood and Equipment B->C D Chemical Retrieval and Weighing C->D Begin Experiment E Perform Experimental Procedure D->E F Temporary Storage of Reaction E->F G Segregate Chemical Waste F->G End of Experiment H Label Waste Container G->H I Store in Designated Waste Area H->I

Caption: Workflow for handling this compound.

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